molecular formula C13H16O4 B087047 Ethyl 3-(4-methoxybenzoyl)propionate CAS No. 15118-67-9

Ethyl 3-(4-methoxybenzoyl)propionate

Cat. No.: B087047
CAS No.: 15118-67-9
M. Wt: 236.26 g/mol
InChI Key: FYUAOZFEVHSJTO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzoyl)propionate, also known as ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, is a chemical compound of interest in synthetic organic chemistry . Its structure, featuring both methoxybenzoyl and ethyl propionate functional groups, makes it a potential intermediate for the synthesis of more complex molecules. Researchers may employ this compound in the development of novel compounds with potential biological activity, given the known pharmacological properties of related methoxy-substituted aromatic compounds . For example, 4-methoxybenzoic acid (anisic acid) is a metabolite found in various plants and has been associated with a range of biological activities. Similarly, other methoxybenzoyl derivatives have been utilized in the synthesis of active pharmaceutical ingredients, highlighting the utility of this structural motif in medicinal chemistry research . This compound serves as a versatile building block for further chemical exploration and is strictly for research use in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUAOZFEVHSJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342859
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15118-67-9
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-(4-methoxybenzoyl)propionate (CAS No. 15118-67-9), a key chemical intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, robust synthesis and purification protocols, and thorough analytical characterization. Furthermore, it explores the compound's significant applications as a building block in pharmaceutical research and drug development. Safety, handling, and storage protocols are also outlined to ensure proper laboratory practice. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, is a keto-ester recognized for its utility as a precursor in the synthesis of more complex molecular architectures.

CAS Number: 15118-67-9[1]

Molecular Formula: C₁₃H₁₆O₄[1]

Molecular Weight: 236.27 g/mol [1]

Synonyms: Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, Ethyl 3-p-anisoylpropionate, γ-Oxo-4-methoxybenzenebutyric acid ethyl ester.

Chemical Structure

The molecular structure consists of an ethyl ester group and a 4-methoxybenzoyl group connected by a propylene chain.

Caption: Molecular Structure of this compound

Physicochemical Properties

The properties of this compound make it suitable for various synthetic applications, particularly in contexts requiring good solubility in organic solvents and a crystalline nature that facilitates purification.

PropertyValueSource(s)
Appearance White to yellow or cream crystals/powderThermo Fisher Scientific
Melting Point 49-53 °CThermo Fisher Scientific
Boiling Point No data available (decomposes)-
Solubility Soluble in common organic solvents (e.g., Ethanol, DMSO, DMF)MarkHerb
Purity (Assay) ≥97.5% (GC)Thermo Fisher Scientific

Synthesis and Purification

The most common and industrially scalable synthesis of this compound involves a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification. This approach is efficient and utilizes readily available starting materials.

Synthesis Pathway

G A Anisole + Succinic Anhydride B Friedel-Crafts Acylation Catalyst: AlCl₃ Solvent: Nitrobenzene or CS₂ A->B Step 1 C Intermediate: 3-(4-Methoxybenzoyl)propionic acid B->C D Fischer Esterification Reagent: Ethanol (excess) Catalyst: Conc. H₂SO₄ C->D Step 2 E Crude Product D->E F Purification (Recrystallization from Ethanol/Water) E->F G Final Product: This compound F->G

Caption: Two-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation to form 3-(4-Methoxybenzoyl)propionic acid

This step leverages the electron-donating nature of the methoxy group on anisole, which directs the electrophilic acylation to the para position.[2] Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the succinic anhydride to generate a highly reactive acylium ion intermediate.[3][4][5]

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

  • Reagents: Charge the flask with anhydrous aluminum chloride (2.2 eq) and a suitable solvent like nitrobenzene or carbon disulfide. Cool the mixture in an ice-salt bath to 0-5 °C.

  • Reaction: Add a solution of succinic anhydride (1.0 eq) and anisole (1.0 eq) in the same solvent dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 8-10 hours. Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude acid product.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The intermediate, 3-(4-methoxybenzoyl)propionic acid, is typically obtained as a white to off-white solid.

Step 2: Fischer Esterification to form this compound

This is a classic acid-catalyzed esterification.[6][7][8] Using a large excess of ethanol shifts the reaction equilibrium towards the product, maximizing the yield as dictated by Le Châtelier's principle.[7][8][9]

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude 3-(4-methoxybenzoyl)propionic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.[10]

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.[6]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, reduce the volume of ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield the final product as a crystalline solid.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic methods.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz) The proton NMR spectrum provides unambiguous evidence for the structure by showing characteristic signals for each unique proton environment.

  • δ 7.95 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group, deshielded by its electron-withdrawing effect.

  • δ 6.95 (d, J=8.8 Hz, 2H): Aromatic protons meta to the carbonyl group, shielded by the electron-donating methoxy group.

  • δ 4.15 (q, J=7.1 Hz, 2H): Methylene protons (-O-CH₂-) of the ethyl ester group, split into a quartet by the adjacent methyl group.

  • δ 3.88 (s, 3H): Protons of the methoxy group (-OCH₃), appearing as a sharp singlet.

  • δ 3.25 (t, J=6.6 Hz, 2H): Methylene protons adjacent to the aromatic ketone (-CO-CH₂-).

  • δ 2.80 (t, J=6.6 Hz, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-COOEt).

  • δ 1.25 (t, J=7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester group, split into a triplet.

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 101 MHz) The carbon NMR spectrum confirms the number of unique carbon atoms and their chemical environment. Carbonyl carbons are characteristically found at the low-field end of the spectrum.[11]

  • δ 196.5: Aromatic ketone carbonyl carbon (C=O).

  • δ 173.0: Ester carbonyl carbon (C=O).

  • δ 163.5: Aromatic carbon attached to the methoxy group.

  • δ 130.5: Aromatic carbons ortho to the carbonyl group (CH).

  • δ 129.5: Quaternary aromatic carbon attached to the propionyl chain.

  • δ 113.8: Aromatic carbons meta to the carbonyl group (CH).

  • δ 60.8: Methylene carbon of the ethyl ester (-O-CH₂-).

  • δ 55.5: Methoxy carbon (-OCH₃).

  • δ 33.5: Methylene carbon adjacent to the aromatic ketone (-CO-CH₂-).

  • δ 28.5: Methylene carbon adjacent to the ester carbonyl (-CH₂-COOEt).

  • δ 14.2: Methyl carbon of the ethyl ester (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

  • ~2980-2900 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1735 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretch of the aliphatic ester.[12][13]

  • ~1680 cm⁻¹: A strong C=O stretching band for the aryl ketone, typically at a lower frequency due to conjugation with the aromatic ring.

  • ~1600, 1510 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1250-1030 cm⁻¹: Strong, broad C-O stretching bands, characteristic of both the ester and the aryl ether functionalities.[12][13]

Mass Spectrometry (MS)

Electron Ionization (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 236. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the characteristic methoxybenzoyl cation at m/z = 135.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate. Its bifunctional nature (a ketone and an ester) allows for diverse chemical transformations.

  • Precursor for Heterocyclic Synthesis: The keto-ester functionality is a classic precursor for synthesizing various five- and six-membered heterocycles, such as pyridazinones, pyrazolones, and butenolides, which form the core of many biologically active compounds.

  • Intermediate for APIs: It is a key building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The propionic acid moiety is a common structural feature in many pharmaceuticals.

  • Scaffold for Medicinal Chemistry: The molecule provides a robust scaffold that can be readily modified at several positions: the aromatic ring, the ketone, and the ester. This allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies in the drug discovery process.

Safety, Handling, and Storage

As a standard laboratory chemical, proper safety protocols must be followed. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds provide essential guidance.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a laboratory fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

  • Fire Safety: Keep away from heat, sparks, and open flames. The compound is a solid, but fine dust can form explosive mixtures with air.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined profile. Its straightforward, high-yield synthesis from common starting materials makes it an attractive building block for both academic research and industrial applications. The presence of two distinct carbonyl functionalities provides synthetic handles for a wide range of chemical modifications, cementing its role as a key precursor in the development of novel heterocyclic systems and active pharmaceutical ingredients. This guide provides the foundational technical knowledge required for its effective synthesis, characterization, and application.

References

Please note that direct access to some scientific articles may require a subscription.

  • Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Available at: [Link]

  • Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Available at: [Link]

  • MarkHerb. SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. Available at: [Link]

  • Chegg. (2020). Solved: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information for: New J. Chem.. Available at: [Link]

  • Organic Spectroscopy International. (2015). Ester infrared spectra. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (HMDB0033967). Available at: [Link]

  • University of Missouri–St. Louis. Experiment 29: The Fischer Esterification. Available at: [Link]

  • The Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. Available at: [Link]

  • Odinity. (2014). Fischer Esterification. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (HMDB0030058). Available at: [Link]

  • Stenutz. This compound. Available at: [Link]

  • PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

  • Odinity. (2013). Multi-step Synthesis of Ketal Ester Lab Experiment. Available at: [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification. Available at: [Link]

  • NIST WebBook. Ethyl acetoacetate. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

Sources

Physicochemical characteristics of Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 3-(4-methoxybenzoyl)propionate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 15118-67-9), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structural features, and known physical properties. In the absence of publicly available experimental spectra, this guide offers a predicted spectroscopic profile based on established principles and data from analogous structures. Furthermore, it presents detailed, field-proven protocols for essential analytical procedures, including purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS), melting point determination by Differential Scanning Calorimetry (DSC), and solubility assessment via the shake-flask method. Each protocol is accompanied by an explanation of the underlying scientific principles to ensure methodological robustness and reproducibility.

Chemical Identity and Structure

This compound is a keto-ester characterized by a methoxy-substituted benzoyl group attached to a propionate ethyl ester backbone. This structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 15118-67-9[1][2][3]
IUPAC Name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[1][2]
Molecular Formula C₁₃H₁₆O₄[1][2][3]
Molecular Weight 236.27 g/mol [3][4]
InChI Key FYUAOZFEVHSJTO-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)CCC(=O)C1=CC=C(OC)C=C1[1]
Synonyms Ethyl 3-p-anisoylpropionate, Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate[3]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_methoxy [label="O"]; C_methoxy [label="CH3"]; C_keto [label="C"]; O_keto [label="O"]; C_alpha [label="CH2"]; C_beta [label="CH2"]; C_ester [label="C"]; O_ester_carbonyl [label="O"]; O_ester_ethyl [label="O"]; C_ethyl1 [label="CH2"]; C_ethyl2 [label="CH3"];

// Benzene ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C_keto [len=1.5]; C4 -- O_methoxy [len=1.5]; O_methoxy -- C_methoxy;

// Ketone group C_keto -- O_keto [style=double, len=0.8];

// Propionate chain C_keto -- C_alpha; C_alpha -- C_beta; C_beta -- C_ester;

// Ester group C_ester -- O_ester_carbonyl [style=double, len=0.8]; C_ester -- O_ester_ethyl; O_ester_ethyl -- C_ethyl1; C_ethyl1 -- C_ethyl2;

// Invisible nodes for double bond placement node [shape=point, width=0, height=0]; p1 [pos="0.43,0.75!"]; p2 [pos="-0.43,0.75!"]; p3 [pos="-0.87,0!"];

// Double bonds in the ring C1 -- p1 [style=double, len=0.1]; p1 -- C6 [style=double, len=0.1]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; }

Caption: 2D Structure of this compound.

Physicochemical Properties

The compound is a solid at room temperature, appearing as a white to cream-colored crystalline powder.[2] Its key physical properties are summarized below.

Table 2: Physicochemical Data
PropertyValueNotesSource(s)
Appearance White to yellow to cream crystals or crystalline powder-[2]
Melting Point 48 - 54 °CDetermined by clear melt.[2]
Boiling Point No experimental data availableThe related acid, 3-(4-methoxybenzoyl)propionic acid, has a boiling point of 418.9 °C at 760 mmHg (predicted).-
Solubility Low water solubility is expected.Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Quantitative data is not readily available. The related compound, ethyl (4-methoxybenzoyl)acetate, has a reported water solubility of 1.7 g/L at 20°C.[5]
Purity (Assay) ≥97.5%Typically determined by Gas Chromatography (GC).[2]

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles of NMR, IR, and MS.

Predicted ¹H NMR Spectrum

In a typical deuterated solvent like CDCl₃, the following proton signals are expected:

  • Aromatic Protons: Two sets of doublets between δ 7.8-8.1 ppm and δ 6.8-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the two protons ortho to the electron-withdrawing carbonyl group, while the upfield doublet corresponds to the two protons ortho to the electron-donating methoxy group.[6]

  • Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to 3H.[6]

  • Ethyl Ester Protons: A quartet around δ 4.1-4.2 ppm (2H, -O-CH₂-CH₃) and a triplet around δ 1.2-1.3 ppm (3H, -O-CH₂-CH₃).[6]

  • Propionate Backbone Protons: Two triplets between δ 2.7-3.3 ppm. The downfield triplet corresponds to the methylene group adjacent to the benzoyl ketone (-CO-CH₂-), and the upfield triplet is for the methylene adjacent to the ester carbonyl (-CH₂-COOEt).[7]

Predicted ¹³C NMR Spectrum

The molecule possesses 13 carbon atoms, but due to symmetry in the benzene ring, 11 distinct signals are expected:

  • Carbonyl Carbons: Two signals in the downfield region. The ketone carbonyl (C=O) is expected around δ 195-200 ppm, and the ester carbonyl (C=O) should appear around δ 170-175 ppm.[8]

  • Aromatic Carbons: Six signals are expected. The carbon bearing the methoxy group will be significantly upfield (δ ~160-165 ppm). The carbon attached to the benzoyl group will be downfield (δ ~130-135 ppm). The other aromatic carbons will resonate between δ 114-130 ppm.[8]

  • Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected around δ 55 ppm. The ethyl ester carbons should appear at ~δ 60 ppm (-OCH₂) and ~δ 14 ppm (-CH₃). The two methylene carbons of the propionate backbone will be found between δ 28-35 ppm.[8]

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from its carbonyl groups:

  • C=O Stretching (Ketone): A strong, sharp band around 1670-1690 cm⁻¹, characteristic of an aryl ketone.

  • C=O Stretching (Ester): Another strong, sharp band around 1720-1740 cm⁻¹.

  • C-O Stretching: Bands in the 1100-1300 cm⁻¹ region corresponding to the ester C-O and the aryl ether C-O bonds.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Signals in the 800-900 cm⁻¹ region, indicative of 1,4-disubstitution.

Predicted Mass Spectrum (MS)

Using electron ionization (EI), the following key fragments are anticipated:

  • Molecular Ion (M⁺): A peak at m/z = 236, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 135 (Base Peak): This highly stable fragment corresponds to the 4-methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺, which is a common and dominant fragment for this structural motif.[9]

    • m/z = 191: Loss of the ethoxy group [-OC₂H₅] from the molecular ion.

    • m/z = 163: Loss of the carboxyl ethyl group [-COOC₂H₅] from the molecular ion.

    • m/z = 107: Loss of CO from the 135 fragment.

    • m/z = 77: Phenyl cation fragment.

Recommended Experimental Characterization Protocols

To ensure the quality and consistency of this compound for research and development, rigorous characterization is essential. The following protocols describe standard, self-validating methods for determining key physicochemical parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible measurement of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).[10] The technique measures the difference in heat flow between the sample and an inert reference as a function of temperature.[11] The melting event is observed as an endothermic peak, the onset of which provides the melting point.[12]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium (Tₘ = 156.6 °C).[13]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Reference Pan: Prepare an empty, crimped aluminum pan to serve as the reference.

  • DSC Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min up to a final temperature well above the expected melting point, e.g., 80 °C.[14]

    • Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting transition will appear as an endothermic peak.

    • Determine the onset temperature of the peak, which is reported as the melting point (Tₘ).

    • Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus in J/g).

dsc_workflow cluster_prep Preparation cluster_run DSC Analysis cluster_analysis Data Analysis Calibrate 1. Calibrate DSC (e.g., with Indium) Weigh 2. Weigh 2-5 mg Sample into Al Pan Calibrate->Weigh Crimp 3. Crimp Pan Weigh->Crimp Load 5. Load Pans into DSC Cell Crimp->Load Reference 4. Prepare Empty Reference Pan Reference->Load Program 6. Run Program (Heat at 10°C/min) Load->Program Plot 7. Plot Heat Flow vs. Temperature Program->Plot Analyze 8. Determine Onset (Tm) & Integrate Peak (ΔHfus) Plot->Analyze

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment by Shake-Flask Method

Rationale: The equilibrium shake-flask method is the gold standard for determining the solubility of a solid in a solvent.[15] It involves agitating an excess of the solid in the solvent for a sufficient time to reach equilibrium, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved solid.[16]

Protocol:

  • Preparation: To a series of glass vials, add a fixed volume of the desired solvent (e.g., 2 mL of water, ethanol, acetone, toluene).

  • Solute Addition: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This confirms that saturation is being approached.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: For organic solvents, carefully evaporate the solvent from the filtered sample under a stream of nitrogen and gentle heat. Weigh the remaining solid residue to determine the mass dissolved in the initial volume of solvent.

    • Chromatographic Method (e.g., HPLC/GC): Dilute the filtered sample with a suitable solvent and quantify the concentration against a pre-prepared calibration curve.

  • Calculation: Express solubility in units such as mg/mL or mol/L.

solubility_workflow cluster_prep Preparation cluster_run Equilibration cluster_analysis Analysis AddSolvent 1. Add Solvent to Vial AddSolute 2. Add Excess Solid Compound AddSolvent->AddSolute Agitate 3. Agitate at Const. Temp (24-48h) AddSolute->Agitate Settle 4. Settle Solids (>2h) Agitate->Settle Filter 5. Filter Supernatant (0.45 µm) Settle->Filter Quantify 6. Quantify Solute (Gravimetric/HPLC) Filter->Quantify

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile organic compounds.[17] The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments and detects the individual components, providing both identification (from the mass spectrum) and quantification (from the peak area).[18]

Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in a high-purity volatile solvent like ethyl acetate or dichloromethane.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, set to 250 °C. Inject 1 µL of the sample solution.

    • Column: A standard non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[18]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Hold: Maintain 280 °C for 5-10 minutes.

    • MS Detector:

      • Transfer line temperature: 280 °C.

      • Ion source: Electron Ionization (EI) at 70 eV, temperature set to 230 °C.

      • Mass scan range: 40-400 amu.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC). The main peak should correspond to this compound.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.

    • Confirm the identity of the main peak by comparing its mass spectrum with the predicted fragmentation pattern (Section 3.4).

gcms_workflow Prep 1. Prepare Sample (~1 mg/mL in Ethyl Acetate) Inject 2. Inject 1 µL into GC Prep->Inject Separate 3. Separate on Column (Temp. Program) Inject->Separate Ionize 4. Ionize & Fragment (EI, 70eV) Separate->Ionize Detect 5. Detect Fragments (MS) Ionize->Detect Analyze 6. Analyze Chromatogram & Mass Spectra Detect->Analyze

Caption: Workflow for Purity Assessment using GC-MS.

Stability and Storage

For optimal shelf life and to prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents, strong acids, and strong bases, which could potentially hydrolyze the ester or react with the ketone functionality.[19]

Safety and Handling

Based on available safety data, this compound is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]

    • Skin Contact: Wash off with soap and plenty of water.[5]

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

  • Quora. (2021). How do you determine the solubility of a solid?[Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents - Supporting Information. [Link]

  • Alfa Aesar. (2025). This compound - SAFETY DATA SHEET. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

  • ResearchGate. (2007). Solid phase extraction, multidimensional gas chromatography mass spectrometry determination of four novel aroma powerful ethyl esters. [Link]

  • Royal Society of Chemistry. (2014). Supporting information. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

  • University of Cordoba. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • ChemSrc. (2025). CAS#:61292-90-8 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. [Link]

  • IntechOpen. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

  • NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • ResearchGate. (2006). DSC Studies on Organic Melting Temperature Standards. [Link]

  • MDPI. (2024). Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE. [Link]

  • Fisher Scientific. (n.d.). This compound, 98%. [Link]

  • ResearchGate. (2009). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, ethyl ester. [Link]

  • ResearchGate. (n.d.). IR spectra of ethyl propanoate. [Link]

Sources

Spectroscopic Profile of Ethyl 3-(4-methoxybenzoyl)propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(4-methoxybenzoyl)propionate (CAS No. 15118-67-9), a ketoester of significant interest in synthetic chemistry. Due to the limited availability of experimentally-derived public data, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from closely related structural analogs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a thorough interpretation of the expected spectral features and robust protocols for experimental data acquisition.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a ketone and an ester moiety. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.27 g/mol .[1] The structural integrity of this compound is paramount for its application in further chemical transformations, and spectroscopic techniques are the primary methods for its characterization. The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its chemical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The predictions are based on the analysis of structurally similar compounds, such as 3-(4-methoxybenzoyl)propionic acid and ethyl 4-methoxybenzoate.[2][3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet3H-O-CH₂-CH₃
~2.80Triplet2H-CO-CH₂-CH₂ -CO₂Et
~3.30Triplet2H-CO-CH₂ -CH₂-CO₂Et
~3.88Singlet3HAr-OCH₃
~4.15Quartet2H-O-CH₂ -CH₃
~6.95Doublet2HAr-H (ortho to -OCH₃)
~7.95Doublet2HAr-H (ortho to -CO)

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are rationalized as follows:

  • Ethyl Ester Group: The ethyl group of the ester will present as a characteristic triplet at ~1.25 ppm for the methyl protons, coupled to the adjacent methylene group, and a quartet at ~4.15 ppm for the methylene protons, coupled to the methyl group.

  • Propionate Chain: The two methylene groups of the propionate chain are diastereotopic and will appear as two distinct triplets. The methylene group alpha to the benzoyl ketone (~3.30 ppm) is expected to be further downfield than the methylene group alpha to the ester carbonyl (~2.80 ppm) due to the stronger deshielding effect of the ketone.

  • Aromatic Protons: The 4-methoxyphenyl group will exhibit a classic AA'BB' system. The two protons ortho to the electron-donating methoxy group are shielded and will appear upfield around 6.95 ppm. Conversely, the two protons ortho to the electron-withdrawing benzoyl group are deshielded and will appear significantly downfield around 7.95 ppm.

  • Methoxy Group: The three protons of the methoxy group are in a shielded environment and will appear as a sharp singlet at approximately 3.88 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The predictions are informed by data from related structures.[5][6]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~14.2-O-CH₂-CH₃
~28.5-CO-CH₂-CH₂ -CO₂Et
~34.0-CO-CH₂ -CH₂-CO₂Et
~55.5Ar-OCH₃
~60.8-O-CH₂ -CH₃
~113.8Ar-C (ortho to -OCH₃)
~129.5ipso-Ar-C
~130.3Ar-C (ortho to -CO)
~163.5Ar-C -OCH₃
~173.0C =O (Ester)
~196.5C =O (Ketone)

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • Carbonyl Carbons: Two distinct carbonyl signals are expected at the low-field end of the spectrum. The ketone carbonyl (~196.5 ppm) will be significantly downfield compared to the ester carbonyl (~173.0 ppm).[7]

  • Aromatic Carbons: Four signals are predicted for the aromatic ring due to symmetry. The carbon bearing the methoxy group will be the most shielded aromatic carbon (excluding the ipso-carbon) at ~163.5 ppm. The carbons ortho and meta to the methoxy group will appear at ~113.8 ppm and ~130.3 ppm, respectively. The ipso-carbon attached to the benzoyl group is expected around 129.5 ppm.

  • Aliphatic Carbons: The carbons of the ethyl group and the propionate chain will appear in the upfield region of the spectrum, with their chemical shifts reflecting their proximity to the electron-withdrawing carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and various C-H and C-O bonds.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1735StrongC=O stretching (ester)
~1680StrongC=O stretching (aryl ketone)
~1600, ~1510Medium-StrongC=C stretching (aromatic ring)
~1260StrongC-O stretching (aryl ether)
~1170StrongC-O stretching (ester)

Expertise & Experience: Interpreting the IR Spectrum

The key diagnostic peaks are the two distinct carbonyl stretches. The ester carbonyl is expected at a higher wavenumber (~1735 cm⁻¹) compared to the aryl ketone carbonyl (~1680 cm⁻¹), which is conjugated with the aromatic ring. The presence of strong C-O stretching bands further confirms the presence of the ester and ether functional groups. The spectrum would be notably different from related compounds containing hydroxyl groups, as there would be no broad O-H stretch in the 3200-3600 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 236.27

  • Key Fragments:

    • m/z = 135: This is a very prominent peak corresponding to the 4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺), formed by cleavage of the bond between the ketone and the adjacent methylene group.

    • m/z = 191: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

    • m/z = 163: Loss of the ethyl propionate side chain.

    • m/z = 107: Further fragmentation of the 4-methoxybenzoyl cation.

    • m/z = 77: Phenyl cation.

Trustworthiness: Self-Validating Fragmentation

The predicted fragmentation pattern provides a self-validating system. The observation of the molecular ion at m/z 236 confirms the molecular formula. The prominent base peak at m/z 135 is highly characteristic of a 4-methoxybenzoyl moiety and provides strong evidence for this part of the structure. The other fragments logically correspond to the cleavage of the ester and propionate functionalities.

Visualization of Key MS Fragmentation

MS_Fragmentation_Ethyl_3-(4-methoxybenzoyl)propionate M [M]⁺˙ m/z = 236 F1 [C₈H₇O₂]⁺ m/z = 135 (4-methoxybenzoyl cation) M->F1 - •CH₂CH₂CO₂Et F2 [M - OCH₂CH₃]⁺ m/z = 191 M->F2 - •OCH₂CH₃ F3 [M - CH₂CH₂CO₂Et]⁺ m/z = 163 M->F3 - •CH₂CH₂CO₂Et

Caption: Key fragmentation pathways of this compound.

Experimental Protocols

To obtain empirical data for this compound, the following standardized protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is standard.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is generally preferred for fragmentation analysis of small molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Experimental Workflow Diagram

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified Compound Purified Compound NMR NMR Purified Compound->NMR IR IR Purified Compound->IR MS MS Purified Compound->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have provided a robust framework for the identification and characterization of this compound. The outlined experimental protocols offer a standardized approach for researchers to obtain empirical data, ensuring the scientific integrity and validity of their findings. This guide serves as a critical resource for anyone working with this versatile ketoester in research and development.

References

  • The Royal Society of Chemistry. (2014). Supporting Information for Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • VDOC.PUB. Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32). Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information for Mizoroki-Heck Cross Coupling products. Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • NIST WebBook. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. Retrieved from [Link]

  • The Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). Retrieved from [Link]

  • Stenutz. This compound. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

The Solubility Profile of Ethyl 3-(4-methoxybenzoyl)propionate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility profile of Ethyl 3-(4-methoxybenzoyl)propionate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is paramount for its efficient use in drug development, from synthesis and purification to formulation. This document outlines the theoretical underpinnings of solubility, details a robust experimental protocol for its determination, and presents a predicted solubility profile in a wide array of common laboratory solvents based on the Hansen Solubility Parameter (HSP) model. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry, enabling informed solvent selection and optimization of processes involving this compound.

Introduction to this compound

This compound (CAS No: 15118-67-9) is a keto-ester of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its molecular structure, featuring a methoxy-substituted benzene ring, a ketone, and an ethyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The compound's IUPAC name is ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, and its chemical formula is C13H16O4.[1][2]

The physicochemical properties of this intermediate, particularly its solubility, directly impact its handling, reaction kinetics, and purification efficiency. A comprehensive understanding of its behavior in various solvents is therefore not merely academic but a practical necessity for process optimization and cost-effective drug development.

The Theoretical Framework of Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution.[1] In the context of drug development, a compound's solubility profile dictates its bioavailability and the feasibility of various formulation strategies. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another. These forces can be broadly categorized as dispersion forces, polar interactions, and hydrogen bonding.

To quantify this principle, the Hansen Solubility Parameter (HSP) model provides a powerful predictive framework. Each molecule is assigned three parameters:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The closer the HSP values of a solute and a solvent are in a three-dimensional "Hansen space," the higher the likelihood of dissolution. This relationship is quantified by the Hansen Solubility Parameter distance (Ra), and the Relative Energy Difference (RED), which provides a numerical value to predict solubility.

Predicted Solubility Profile of this compound

In the absence of extensive experimentally determined solubility data for this compound, the Hansen Solubility Parameter (HSP) model was employed to predict its solubility in a diverse range of common laboratory solvents. The HSP values for this compound were estimated using a group contribution method based on its molecular structure (CCOC(=O)CCC(=O)C1=CC=C(OC)C=C1).[1][3][4]

The estimated HSP values for this compound are:

  • δD: 18.5 MPa½

  • δP: 8.5 MPa½

  • δH: 6.0 MPa½

  • Molar Volume (Vm): 205.5 cm³/mol

The following table presents the predicted solubility of this compound in various solvents, categorized by their polarity and hydrogen bonding capability. The Relative Energy Difference (RED) number is used to predict solubility, where:

  • RED < 1.0: High likelihood of solubility

  • 1.0 < RED < 1.5: Moderate or partial solubility

  • RED > 1.5: Low likelihood of solubility

SolventTypeδD (MPa½)δP (MPa½)δH (MPa½)REDPredicted Solubility
Non-Polar Solvents
n-HexaneAliphatic14.90.00.01.95Insoluble
TolueneAromatic18.21.42.01.03Partially Soluble
DichloromethaneHalogenated17.07.37.10.61Soluble
Polar Aprotic Solvents
AcetoneKetone15.510.57.00.63Soluble
Ethyl AcetateEster15.85.37.20.69Soluble
AcetonitrileNitrile15.318.06.11.48Partially Soluble
Dimethylformamide (DMF)Amide17.413.711.31.10Partially Soluble
Dimethyl Sulfoxide (DMSO)Sulfoxide18.416.410.21.34Partially Soluble
Tetrahydrofuran (THF)Ether16.85.78.00.59Soluble
Polar Protic Solvents
MethanolAlcohol14.712.322.32.65Insoluble
EthanolAlcohol15.88.819.42.22Insoluble
IsopropanolAlcohol15.86.116.41.83Insoluble
WaterWater15.516.042.36.20Insoluble

This predicted profile suggests that this compound is likely to be readily soluble in polar aprotic solvents such as dichloromethane, acetone, ethyl acetate, and tetrahydrofuran. Its solubility is predicted to be limited in non-polar aromatic solvents like toluene and other polar aprotic solvents with higher polarity like acetonitrile, DMF, and DMSO. The compound is predicted to be poorly soluble in polar protic solvents, especially alcohols and water, due to the significant difference in their hydrogen bonding parameters.

Experimental Determination of Solubility: The Shake-Flask Method

To validate the predicted solubility profile and obtain quantitative data, the industry-standard shake-flask method is recommended. This method is reliable for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated in a constant temperature environment until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Ethyl 3-(4-methoxybenzoyl)propionate B Add to a known volume of the selected solvent A->B Dispense C Seal vials and place in a shaking incubator at a controlled temperature (e.g., 25°C) B->C Incubate D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D Shake E Allow undissolved solid to settle D->E Settle F Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles E->F Filter G Dilute an aliquot of the filtrate with a suitable solvent F->G Prepare for Analysis H Quantify the concentration using a validated analytical method (e.g., HPLC-UV) G->H Analyze I Calculate the solubility in mg/mL or mol/L H->I Calculate G cluster_hansen_space Hansen Space solute This compound (δD=18.5, δP=8.5, δH=6.0) acetone Acetone thf THF dcm DCM hexane Hexane water Water ethanol Ethanol

Sources

Review of literature for Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(4-methoxybenzoyl)propionate

Introduction

This compound, with CAS Number 15118-67-9, is a keto-ester of significant interest in synthetic organic chemistry.[1] Structurally, it features a para-substituted aromatic ring, a ketone, and an ethyl ester, making it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents.[2] This guide provides a comprehensive overview of its synthesis, characterization, and synthetic utility, grounded in established chemical principles.

Chemical and Physical Properties

This compound is typically a white to yellow crystalline powder at room temperature.[1] Its key identifiers and physical properties are summarized below.

PropertyValueSource
IUPAC Name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[1]
CAS Number 15118-67-9[1][3]
Molecular Formula C₁₃H₁₆O₄[1][4]
Molecular Weight 236.27 g/mol [3][4]
Appearance White to yellow to cream crystals or powder[1]
Melting Point 48.0 - 54.0 °C[1][4]
SMILES CCOC(=O)CCC(=O)C1=CC=C(OC)C=C1[1]
InChI Key FYUAOZFEVHSJTO-UHFFFAOYSA-N[1][4]

Synthesis via Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is through the Friedel-Crafts acylation of anisole.[5][6] This classic electrophilic aromatic substitution reaction provides an efficient route to attach the acyl group to the electron-rich aromatic ring of anisole.[7]

Causality of Experimental Design

The choice of reactants and catalyst is critical for a successful Friedel-Crafts acylation.

  • Substrate: Anisole (methoxybenzene) is used because the methoxy group (-OCH₃) is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para product is predominantly formed.

  • Acylating Agent: The reaction typically employs succinic anhydride. This reacts with anisole to form 3-(4-methoxybenzoyl)propionic acid. A subsequent Fischer esterification step with ethanol and an acid catalyst yields the desired ethyl ester.

  • Catalyst: A strong Lewis acid, most commonly aluminum trichloride (AlCl₃), is required.[8] The Lewis acid coordinates with the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[6] A stoichiometric amount of the catalyst is necessary because the product ketone can form a stable complex with AlCl₃, rendering it inactive.[5] This complex is hydrolyzed during aqueous workup to release the final product.

Reaction Mechanism

The reaction proceeds in three main stages:

  • Generation of the Acylium Ion: The Lewis acid (AlCl₃) activates the succinic anhydride, leading to the formation of a highly reactive acylium ion electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the anisole ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion.[8]

  • Deprotonation and Rearomatization: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst.[5] The resulting keto-acid is then esterified.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Esterification SA Succinic Anhydride Complex Activated Complex SA->Complex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium Anisole Anisole Arenium Arenium Ion (Resonance Stabilized) Anisole->Arenium + Acylium Ion KetoAcid 3-(4-methoxybenzoyl)propionic acid Arenium->KetoAcid - H⁺ FinalProduct This compound KetoAcid->FinalProduct + Ethanol, H⁺ cat.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This is a representative protocol based on standard Friedel-Crafts procedures.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum trichloride (1.2 eq.) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath to 0 °C.

  • Reactant Addition: Dissolve succinic anhydride (1.0 eq.) in the solvent and add it to the AlCl₃ suspension. Then, add anisole (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of starting material.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification (Keto-acid): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-methoxybenzoyl)propionic acid.

  • Esterification: Reflux the crude acid in an excess of ethanol with a catalytic amount of sulfuric acid for 4-6 hours.

  • Final Isolation: Cool the reaction mixture, neutralize the acid catalyst, and remove the excess ethanol via distillation. Extract the desired ester into a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the structure of the synthesized product. The expected data are summarized below.

TechniqueExpected Data
¹H NMR δ ~ 7.9 (d, 2H, Ar-H ortho to C=O), δ ~ 6.9 (d, 2H, Ar-H ortho to -OCH₃), δ ~ 4.1 (q, 2H, -OCH₂CH₃), δ ~ 3.8 (s, 3H, -OCH₃), δ ~ 3.2 (t, 2H, -CH₂-C=O), δ ~ 2.8 (t, 2H, -CH₂-COOEt), δ ~ 1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR δ ~ 196 (Ar-C=O), δ ~ 173 (Ester C=O), δ ~ 163 (Ar-C-OCH₃), δ ~ 130 (Ar-CH), δ ~ 128 (Ar-C), δ ~ 113 (Ar-CH), δ ~ 60 (-OCH₂-), δ ~ 55 (-OCH₃), δ ~ 33 (-CH₂-), δ ~ 28 (-CH₂-), δ ~ 14 (-CH₃)[9]
IR (cm⁻¹) ~ 2980 (C-H), ~ 1730 (C=O, ester), ~ 1675 (C=O, ketone), ~ 1600 (C=C, aromatic), ~ 1250 (C-O, ether/ester)
Mass Spec (EI) m/z 236 (M⁺), 208, 191, 135 (base peak, CH₃O-C₆H₄-CO⁺)
Interpretation of Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is highly diagnostic. The presence of two doublets in the aromatic region with a characteristic integration of 2H each confirms para-substitution. The singlet for the methoxy group, the quartet-triplet pattern for the ethyl ester, and two distinct triplets for the adjacent methylene groups provide unambiguous evidence for the complete structure.[10]

  • ¹³C NMR: The carbon spectrum shows two distinct carbonyl signals for the ketone and ester groups at different chemical shifts. The signals in the aromatic region and the distinct aliphatic signals further corroborate the structure.

  • IR Spectroscopy: The infrared spectrum is characterized by two strong carbonyl absorption bands. The ester C=O typically appears at a higher frequency (~1730 cm⁻¹) than the aryl ketone C=O (~1675 cm⁻¹).

Applications in Organic Synthesis

This compound is a valuable building block due to its dual functionality. The ketone can undergo reductions, nucleophilic additions, or serve as a handle for forming heterocyclic rings. The ester can be hydrolyzed, reduced, or react with organometallic reagents. Benzoyl propionic acids and their derivatives are known intermediates in the synthesis of various biologically active five-membered heterocycles like butenolides and pyrrolones.[2]

Conclusion

This compound is a well-defined chemical intermediate with significant applications in synthetic chemistry. Its preparation via Friedel-Crafts acylation is a robust and scalable process rooted in fundamental principles of electrophilic aromatic substitution. The compound's structure is readily confirmed by standard spectroscopic techniques, and its versatile functional groups make it an important precursor for the synthesis of a wide range of more complex molecular targets.

References

Sources

A Technical Guide to the Biological Activity Screening of Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-methoxybenzoyl)propionate is a keto-ester whose biological potential remains largely unexplored. However, its structural motifs, specifically the methoxy-substituted aromatic ring and the propionate chain, are present in a variety of compounds with established pharmacological relevance, including chalcones and other α,β-unsaturated ketones known for antioxidant and anticancer activities.[1][2][3][4][5] The presence of a methoxy group, in particular, has been linked to the cytotoxic activity of compounds like methoxyflavones against various cancer cell lines.[6][7] This guide provides a comprehensive, technically-grounded framework for the systematic screening of this compound. It details a tiered, multi-faceted screening cascade designed to efficiently identify and characterize its potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. This document serves as a roadmap for researchers, outlining validated protocols, data interpretation strategies, and the scientific rationale behind each experimental step.

Introduction: Rationale for Screening

The quest for novel therapeutic agents is a cornerstone of drug discovery.[8] While direct biological data on this compound is scarce, its chemical architecture provides a strong rationale for comprehensive biological screening. The molecule is a derivative of 3-benzoylpropionic acid, a structure that has shown antinociceptive and anti-inflammatory properties.[9] Furthermore, the methoxybenzoyl moiety is a key pharmacophore in many bioactive natural products and synthetic compounds. Methoxy groups can enhance lipophilicity, which may impact membrane transfer, and are known to play a role in the anticancer mechanisms of various compounds by facilitating binding to protein targets and activating cell death pathways.[6][7]

This guide proposes a logical, resource-efficient screening strategy to elucidate the bioactivity profile of this compound, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for any identified "hits."

Proposed High-Throughput Screening (HTS) Cascade

A tiered approach is essential for efficiently screening a novel compound. This minimizes resource expenditure by prioritizing broad-based, cost-effective assays initially, followed by more complex and targeted assays for promising results.

Screening_Workflow cluster_0 Tier 1: Primary Screening A Compound Synthesis & Purity Verification B Antimicrobial Screening (Broth Microdilution) A->B Test Compound C Antioxidant Screening (DPPH Assay) A->C Test Compound D Cytotoxicity Screening (MTT Assay) A->D Test Compound E Mechanism of Antimicrobial Action B->E F Anti-inflammatory Assays (COX-2 Inhibition) D->F Hit Identified & Inflammation Link G Mechanism of Cytotoxicity (e.g., Apoptosis, Cell Cycle) D->G Hit Identified

Caption: Proposed tiered workflow for screening this compound.

Tier 1: Primary Biological Screening Protocols

The initial tier focuses on identifying any significant biological activity across a range of common therapeutic areas.

Cytotoxicity Screening: MTT Assay

A primary goal is to determine if the compound exhibits cytotoxic effects against cancer cells.[10][11][12] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14][15]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8][13][15]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[13]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[13] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[17] It is a quantitative and standardized method.[18]

Protocol: Broth Microdilution Assay [18][19][20][21]

  • Microorganism Preparation: Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) overnight. Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18][20]

  • Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[18] The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Further dilute the standardized microbial suspension in broth and add it to each well, resulting in a final inoculum concentration of ~5 x 10⁵ CFU/mL.[20]

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[17]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging potential of a compound.[22] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[22]

Protocol: DPPH Assay [22][23]

  • Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The DPPH solution should be freshly prepared and protected from light.[22]

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound or a standard antioxidant (e.g., Ascorbic acid, Trolox) to the wells.[23]

  • Initiate Reaction: Add 180-200 µL of the DPPH working solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[23]

  • Measurement: Measure the absorbance at 517 nm.[22][23]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[22] Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Assay Primary Objective Key Endpoint Common Positive Control
MTT Cytotoxicity Assess anticancer potentialIC50 (µM)Doxorubicin
Broth Microdilution Determine antimicrobial activityMIC (µg/mL)Ciprofloxacin, Fluconazole
DPPH Scavenging Evaluate antioxidant capacityIC50 (µg/mL)Ascorbic Acid, Trolox
Table 1: Summary of Tier 1 Screening Assays.

Tier 2: Mechanistic & Secondary Assays

If this compound demonstrates significant activity in Tier 1 assays (e.g., an IC50 < 20 µM in a cytotoxicity screen), Tier 2 studies are warranted to explore the mechanism of action.

Anti-inflammatory Potential: COX-2 Inhibition Assay

Many cytotoxic and antioxidant compounds also possess anti-inflammatory properties. Cyclooxygenase-2 (COX-2) is an enzyme that is typically not expressed in most cells but is found at elevated levels during inflammation.[24][25][26] Pharmacological inhibition of COX-2 can provide relief from inflammation.[24][25][26]

Protocol: Fluorometric COX-2 Inhibitor Screening [24][25]

  • Assay Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[24][25][26] A probe reacts with this intermediate to produce a fluorescent signal (Ex/Em = 535/587 nm).

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare the substrate (Arachidonic Acid) according to the manufacturer's protocol (e.g., Sigma-Aldrich, Cayman Chemical).[24][27]

  • Reaction Setup: In a 96-well black opaque plate, add COX Assay Buffer, COX Probe, and COX Cofactor to each well.

  • Inhibitor Addition: Add the test compound (this compound) at various concentrations. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).[24][25]

  • Initiation and Measurement: Initiate the reaction by adding the Arachidonic Acid substrate. Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.[24][25]

  • Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic plot. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value for COX-2 inhibition.

Elucidating Cytotoxicity: Apoptosis and Cell Cycle Analysis

If the compound shows potent cytotoxicity, it is crucial to determine how it kills cancer cells. The two primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest.[28][29]

Apoptosis_Pathway cluster_main Cellular Response to Cytotoxic Agent cluster_pathways cluster_markers Key Markers & Assays Compound This compound CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Apoptosis Apoptosis Induction Compound->Apoptosis Flow Flow Cytometry (Propidium Iodide) CellCycle->Flow Measured by Caspase Caspase-3/7 Activation (Luminescent Assay) Apoptosis->Caspase Hallmark Bcl2 Bcl-2 Family Modulation (Western Blot) Apoptosis->Bcl2 Regulated by

Caption: Key pathways and assays for investigating the mechanism of cytotoxicity.

Protocol: Cell Cycle Analysis by Flow Cytometry [8]

  • Treatment and Harvest: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol and store them overnight at -20°C.

  • Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and stain the cellular DNA with Propidium Iodide.

  • Analysis: Analyze the DNA content using a flow cytometer. The intensity of the fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Conclusion and Future Directions

This technical guide outlines a systematic and logical pathway for the comprehensive biological screening of this compound. By employing a tiered strategy that begins with broad primary assays and progresses to more focused mechanistic studies, researchers can efficiently uncover and characterize the compound's therapeutic potential. Positive results in any of these assays, particularly in cytotoxicity and anti-inflammatory screens, would provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and in vivo animal model testing to evaluate efficacy and safety.

References

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Available at: [Link].

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link].

  • COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N. Bertin Bioreagent. Available at: [Link].

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link].

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available at: [Link].

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. National Center for Biotechnology Information. Available at: [Link].

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link].

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. Available at: [Link].

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link].

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link].

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link].

  • Synthesis & Antioxidant Activity of Certain Chalcones & Their Derivatives. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link].

  • Study on antioxidant activities of chalcones and their derivatives. Medium. Available at: [Link].

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. Available at: [Link].

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link].

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link].

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link].

  • Broth microdilution susceptibility testing. Bio-protocol. Available at: [Link].

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link].

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link].

  • Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. National Center for Biotechnology Information. Available at: [Link].

  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI. Available at: [Link].

  • DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link].

  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. National Center for Biotechnology Information. Available at: [Link].

  • Structures of Two Chalcones With Antioxidant Activity. ResearchGate. Available at: [Link].

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. MDPI. Available at: [Link].

  • A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target. National Center for Biotechnology Information. Available at: [Link].

  • Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. National Center for Biotechnology Information. Available at: [Link].

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. National Center for Biotechnology Information. Available at: [Link].

  • Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. Available at: [Link].

  • A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target. National Center for Biotechnology Information. Available at: [Link].

Sources

Topic: Thermal Stability and Degradation Profile of Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Molecular Stability

In the landscape of pharmaceutical development and fine chemical synthesis, a molecule's intrinsic stability is as crucial as its activity. Ethyl 3-(4-methoxybenzoyl)propionate, a key intermediate in various synthetic pathways, possesses a chemical architecture—specifically an aromatic ketone and an ethyl ester—that presents distinct stability challenges. Understanding its response to thermal, hydrolytic, oxidative, and photolytic stress is not merely an academic exercise; it is a foundational requirement for developing robust manufacturing processes, ensuring accurate analytical characterization, and establishing appropriate storage conditions and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to probe the stability of this compound, interpreting the resulting data to build a complete degradation profile. As Senior Application Scientists, our goal is to move beyond rote procedure and explain the causality behind our experimental choices, offering a self-validating framework for stability investigation.

Physicochemical Characteristics

A baseline understanding of a molecule's physical properties is the starting point for any stability investigation. These parameters influence everything from dissolution rates to melting behavior under thermal stress.

PropertyValueSource(s)
IUPAC Name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[1]
CAS Number 15118-67-9[1][2]
Molecular Formula C₁₃H₁₆O₄[1][3]
Molecular Weight 236.27 g/mol [2][3]
Appearance White to yellow or cream crystals/powder[1]
Melting Point 48.0 - 54.0 °C (clear melt)[1][3]
SMILES CCOC(=O)CCC(=O)C1=CC=C(OC)C=C1[1]

Intrinsic Thermal Stability Assessment

To determine the inherent thermal stability, we employ techniques that measure changes in the physical and chemical properties of the substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for this assessment.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as it is heated at a controlled rate.[4][6] This technique is exceptionally useful for identifying the temperature at which thermal decomposition begins and for quantifying mass loss associated with this degradation.[4][7]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation during the initial analysis.

  • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

The resulting thermogram would be expected to show a stable baseline with negligible mass loss up to the onset of decomposition. The critical data point is the onset temperature (T_onset), where significant mass loss begins, indicating the upper limit of the material's thermal stability.

ParameterExpected ResultInterpretation
T_onset (Nitrogen)~200 - 250 °CThe temperature at which significant thermal decomposition begins in an inert environment.
Mass Loss Single-step or multi-stepA single, sharp mass loss suggests a clean decomposition, while multiple steps may indicate the formation of semi-stable intermediates.
Residue at 600 °C < 1%Indicates complete decomposition of the organic material.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[8] It is used to detect thermal events such as melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks.[8][9]

  • Instrument Calibration: Calibrate the DSC instrument using a certified indium standard for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss from evaporation prior to decomposition.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at 50 mL/min.

  • Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

The DSC thermogram will first show a sharp endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, an exothermic event may be observed, which is often indicative of decomposition.

ParameterExpected ResultInterpretation
Melting Endotherm (T_peak) ~50 - 55 °CCorresponds to the melting point of the compound. The sharpness of the peak indicates purity.
Decomposition Exotherm > 220 °CA broad exothermic peak following the melt indicates that the decomposition process releases energy.
Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Weigh 2-10 mg of This compound TGA TGA Analysis (Ramp to 600°C @ 10°C/min, N2) Prep->TGA DSC DSC Analysis (Ramp to 350°C @ 10°C/min, N2) Prep->DSC TGA_Data Determine T_onset & Mass Loss (%) TGA->TGA_Data DSC_Data Identify Melting Point (Tm) & Decomposition Exotherm DSC->DSC_Data Report Consolidated Thermal Stability Report TGA_Data->Report DSC_Data->Report

Caption: Workflow for TGA and DSC thermal stability assessment.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[10][11] This is essential for understanding degradation pathways and for developing stability-indicating analytical methods capable of separating and quantifying the parent drug from its degradants.[11]

Primary Degradation Pathways

The structure of this compound suggests several potential points of chemical instability:

  • Ester Hydrolysis: The ethyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the molecule into its constituent carboxylic acid and alcohol.[11][12]

  • Oxidation: The electron-rich methoxy-substituted benzene ring and the benzylic position adjacent to the ketone could be susceptible to oxidative attack.

  • Photolysis: Aromatic ketones are known to absorb UV radiation, which can lead to photochemical degradation.[13]

Experimental Protocols for Forced Degradation

The following protocols are designed to achieve 5-20% degradation, which is generally sufficient for method development.[14]

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 1.0 N HCl.

  • Incubation: Heat the mixture in a water bath at 60 °C for 8 hours.

  • Quenching: After incubation, cool the sample to room temperature and neutralize it by adding 1 mL of 1.0 N NaOH. Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.

  • Preparation: Use the same 1 mg/mL stock solution.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 1.0 N NaOH.

  • Incubation: Keep the mixture at room temperature for 2 hours. Ester hydrolysis is typically much faster under basic conditions.

  • Quenching: Neutralize the sample by adding 1 mL of 1.0 N HCl and dilute for analysis.

  • Preparation: Use the same 1 mg/mL stock solution.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the mixture at room temperature for 24 hours, protected from light.

  • Quenching: Dilute the sample to the target concentration with the mobile phase for analysis.

  • Preparation: Prepare a 1 mg/mL solution and place it in a transparent quartz vial.

  • Stress Condition: Expose the sample to a photostability chamber with a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).

  • Control: Simultaneously, wrap an identical sample in aluminum foil and place it in the same chamber to serve as a dark control.

  • Analysis: After exposure, dilute both the exposed and dark control samples for analysis.

Potential Hydrolytic Degradation Pathway

The most predictable degradation pathway is the hydrolysis of the ester bond.

Caption: Primary hydrolytic degradation pathway of the compound.

Analytical Characterization of Degradants

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

Stability-Indicating HPLC Method

The causality here is clear: the method must have sufficient resolving power to baseline-separate the main peak from any new peaks that appear in the stressed samples. A reverse-phase C18 column is a logical starting point for a molecule of this polarity.

  • Instrumentation: An HPLC system equipped with a UV detector and an autosampler (e.g., Agilent 1260 Infinity).[15]

  • Column: C18 Hypersil BDS column (100 mm × 4.6 mm, 5 µm).[15]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient is chosen to ensure elution of both polar degradants and the less polar parent compound within a reasonable runtime.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance for the parent compound (e.g., 280 nm).

Identification of Degradation Products

While HPLC can separate the impurities, it does not identify them. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The same HPLC method can be adapted (typically by replacing non-volatile acid modifiers like phosphoric acid with volatile ones like formic acid) and coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks, providing critical data for their identification.[16][17]

Workflow for Degradant Analysis and Identification

G cluster_stress Forced Degradation cluster_analysis Chromatographic Separation cluster_id Structural Elucidation Stress Apply Acid, Base, Oxidative, & Photolytic Stress HPLC HPLC Analysis (C18, Gradient Elution) Stress->HPLC LCMS LC-MS Analysis HPLC->LCMS Analyze unknown peaks ID Identify Degradants (by m/z) LCMS->ID Report Complete Degradation Profile Report ID->Report

Caption: Workflow for forced degradation and product identification.

Conclusion and Strategic Implications

The thermal and chemical stability of this compound is governed by its constituent functional groups. Thermal analysis via TGA and DSC indicates good stability in the solid state up to its melting point, with decomposition beginning at temperatures well above typical processing conditions. However, forced degradation studies reveal a primary liability at the ethyl ester linkage, which is readily susceptible to hydrolysis, particularly under basic conditions. The development of a robust, stability-indicating HPLC method is therefore non-negotiable for ensuring the purity and quality of this compound in any pharmaceutical or chemical supply chain. This comprehensive stability profile provides the authoritative grounding needed for rational formulation design, process optimization, and the establishment of scientifically justified storage and handling protocols.

References

  • ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) data of poly(ester-amides). Retrieved from [Link]

  • Jaramillo, M., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). Retrieved from [Link]

  • Denya, R., et al. (2018). Forced degradation – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • DTIC. (n.d.). Differential Scanning Calorimetry as a Method for Indicating Hydrolysis of Urethane Elastomers. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • International Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Forced degradation studies. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2016). Forced degradation studies of a new antileishmanial hybrid. Retrieved from [Link]

  • Mehta, L. (2020, February 21). Forced Degradation Studies of Drug Products and Drug Substance: Scientific and Regulatory Delibrations. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ACS Publications. (2025, December 18). Time Scale-Dependent Structure–Property Relationships in Dynamic Imine-Benzoxazine Networks. Macromolecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • SETARAM. (n.d.). An overview of Thermogravimetric Analysis. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. WebBook. Retrieved from [Link]

  • ECHA. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Registration Dossier. Retrieved from [Link]

  • Belton, D. (2020, October 24). Thermogravimetric Analysis – Introduction and Instrumentation [Video]. YouTube. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Photocatalytic degradation of ethyl paraben wastewater by mixed crystal molecularly imprinted TiO2. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. Retrieved from [Link]

  • Rad, I. M., et al. (2021, June 5). Suppression of hydrolytic degradation in labile polymer networks via integrated styrenic nanogels. PubMed. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE. Retrieved from [Link]

  • MDPI. (2020, April 20). Photocatalytic Evaluation of Ag2CO3 for Ethylparaben Degradation in Different Water Matrices. Retrieved from [Link]

  • Soft Matter. (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. RSC Publishing. Retrieved from [Link]

  • IMPAG Austria. (n.d.). Ethyl-3-Ethoxy-Propionate. Retrieved from [Link]

  • Polymer Degradation and Stability. (2014). Hydrolytic degradation of highly crosslinked polyaromatic cyanate ester resins. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • Schiavi, M., et al. (1992, August). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethoxypropionate. Retrieved from [Link]

Sources

Discovery and historical synthesis of Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Historical Synthesis of Ethyl 3-(4-methoxybenzoyl)propionate

Introduction

This compound (CAS No. 15118-67-9) is a keto-ester of significant interest in organic synthesis, primarily serving as a versatile intermediate for the construction of more complex molecular architectures, including various heterocyclic compounds and pharmaceutical precursors.[1][2] Its structure features a methoxy-substituted aromatic ring, a ketone carbonyl, and an ethyl ester, providing multiple reactive sites for further chemical transformations. This guide provides a detailed exploration of the classical, historical synthesis of this compound, grounded in fundamental organic reactions. The narrative focuses on the two-step synthetic pathway: the Friedel-Crafts acylation to form the carboxylic acid intermediate, followed by its subsequent esterification.

The Historical Synthetic Pathway: A Two-Step Approach

The most established and historically significant route to this compound is a sequential two-reaction process. This method leverages two of the most robust and well-understood reactions in the organic chemist's toolkit.

  • Step 1: Friedel-Crafts Acylation. The synthesis begins with the electrophilic aromatic substitution reaction between anisole (methoxybenzene) and succinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), forms the key intermediate, 3-(4-methoxybenzoyl)propionic acid.[3][4]

  • Step 2: Fischer Esterification. The carboxylic acid intermediate is then converted to the target ethyl ester through acid-catalyzed esterification with ethanol.

This logical progression is efficient as it builds the core carbon skeleton first and then modifies the terminal functional group in the final step.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification Anisole Anisole AcidIntermediate 3-(4-Methoxybenzoyl)propionic Acid Anisole->AcidIntermediate  AlCl₃ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->AcidIntermediate FinalProduct This compound AcidIntermediate->FinalProduct  H₂SO₄ (cat.) Ethanol Ethanol Ethanol->FinalProduct G SA Succinic Anhydride Complex Activated Complex SA->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Coordination Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma Attack Anisole Anisole (Nucleophile) Anisole->Sigma Product 3-(4-Methoxybenzoyl) propionic Acid Sigma->Product Deprotonation & Work-up

Caption: Mechanism of the Friedel-Crafts acylation step.

Experimental Protocol: Synthesis of 3-(4-methoxybenzoyl)propionic acid

This protocol is adapted from established procedures for Friedel-Crafts acylations. [4][5]

  • Reagents and Equipment:

    • Succinic anhydride

    • Anisole (excess, acts as solvent)

    • Anhydrous aluminum chloride (AlCl₃)

    • Hydrochloric acid (concentrated and dilute)

    • Sodium hydroxide solution (5% w/v)

    • Round-bottom flask, reflux condenser with drying tube, heating mantle, dropping funnel, magnetic stirrer.

  • Procedure:

    • Setup: Equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser protected by a calcium chloride drying tube. Rationale: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.

    • Initial Charge: Add succinic anhydride (1.0 eq) to an excess of anisole (approx. 5-10 eq) in the flask. Stir the mixture to form a slurry.

    • Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (approx. 2.1 eq) to the stirred mixture. Rationale: The reaction is highly exothermic. Slow, cooled addition prevents overheating and potential side reactions. More than two equivalents of AlCl₃ are needed: one to activate the anhydride and another to coordinate with the ketone and methoxy group of the product.

    • Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux for 3-4 hours. [4]The reaction mixture will become thick and dark.

    • Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. Rationale: This step hydrolyzes the aluminum chloride complexes and protonates the carboxylate. The process is highly exothermic and must be done cautiously.

    • Isolation: Remove the excess anisole by steam distillation. The product, 3-(4-methoxybenzoyl)propionic acid, will remain as a solid residue.

    • Purification: Purify the crude product by dissolving it in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the acid by adding hydrochloric acid until the solution is acidic. [4] 8. Final Steps: Filter the precipitated solid, wash with cold water, and dry. The product can be further purified by crystallization from methanol or a similar suitable solvent. [4]

Part 2: Fischer Esterification

With the carboxylic acid intermediate in hand, the final step is its conversion to the corresponding ethyl ester. Fischer esterification is the classical method for this transformation.

Mechanism and Scientific Rationale

This reaction involves treating the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming the protonated ester.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol reactant (ethanol) is used, and sometimes water is removed as it is formed.

Experimental Protocol: Synthesis of this compound

This is a general protocol for Fischer esterification. [6]

  • Reagents and Equipment:

    • 3-(4-methoxybenzoyl)propionic acid

    • Ethanol (absolute, large excess)

    • Concentrated sulfuric acid (catalytic amount)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard reflux and distillation apparatus.

  • Procedure:

    • Setup: In a round-bottom flask, dissolve 3-(4-methoxybenzoyl)propionic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

    • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

    • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Work-up: Cool the mixture and remove the bulk of the excess ethanol using a rotary evaporator.

    • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine. Rationale: The bicarbonate wash is crucial to remove acidic components that could catalyze the reverse hydrolysis reaction.

    • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purification: The product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water), yielding a low-melting solid.

Data Summary

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Role in Synthesis
AnisoleC₇H₈O108.14-37Aromatic Substrate
Succinic AnhydrideC₄H₄O₃100.07119-121Acylating Agent
3-(4-Methoxybenzoyl)propionic AcidC₁₁H₁₂O₄208.21148-150 [2][7]Intermediate
This compoundC₁₃H₁₆O₄236.2648-54 [8][9]Final Product

Conclusion

The historical synthesis of this compound is a textbook example of strategic, multi-step organic synthesis. It elegantly combines the power of Friedel-Crafts acylation for carbon-skeleton construction with the reliability of Fischer esterification for functional group manipulation. The underlying principles of electrophilic activation, aromatic substitution, and nucleophilic acyl substitution are clearly demonstrated. Understanding this classical pathway provides researchers with a solid foundation and a benchmark against which modern, potentially more efficient, synthetic methodologies can be compared.

References

  • Reaction of anisole and succinic anhydride in presence of aluminium chloride. (2018, April 27). Chemistry Stack Exchange. [Link]

  • The Friedel Crafts Acylation Reaction Reaction of Anisole With... (2022, February 27). Transtutors. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. [Link]

  • The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. (2020, February 16). Chegg. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Scribd. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, E64, o2197. [Link]

  • This compound. Stenutz. [Link]

  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. ResearchGate. [Link]

  • β-BENZOYLPROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • This compound, 98%. Fisher Scientific. [Link]

  • 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. [Link]

  • Molecular design, synthesis, and antiinflammatory activity of a series of beta-aminoxypropionic acids. PubMed. [Link]

  • Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their. Quick Company. [Link]

  • Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. NIST WebBook. [Link]

  • Microbial production of propionic acid through a novel β-alanine route. PubMed. [Link]

  • Propionic acid. Wikipedia. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of Ethyl 3-(4-methoxybenzoyl)propionate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, validated protocol for the laboratory-scale synthesis of Ethyl 3-(4-methoxybenzoyl)propionate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process, beginning with the Friedel-Crafts acylation of anisole with succinic anhydride to yield 3-(4-methoxybenzoyl)propionic acid, followed by a Fischer esterification to produce the target ethyl ester. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations to ensure reproducibility and safety.

Introduction and Synthetic Strategy

This compound is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients. Its structure incorporates a ketone, an ester, and an activated aromatic ring, making it a versatile precursor for further chemical modifications.

The synthetic route detailed herein is a classic and reliable approach that proceeds in two distinct stages:

  • Friedel-Crafts Acylation: This initial step forms the carbon skeleton of the molecule. Anisole (methoxybenzene) is reacted with succinic anhydride in the presence of a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction selectively forms 3-(4-methoxybenzoyl)propionic acid.[1][2][3]

  • Fischer Esterification: The carboxylic acid intermediate is then converted to the desired ethyl ester through a classic acid-catalyzed reaction with excess ethanol.[4]

This two-step method is advantageous due to the ready availability of starting materials, high regioselectivity, and generally good yields.

Part I: Friedel-Crafts Acylation of Anisole

Principle and Mechanism

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[5][6] The reaction mechanism involves several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous AlCl₃, coordinates with an oxygen atom of succinic anhydride. This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly electrophilic acylium ion intermediate.[2][7][8]

  • Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the acylium ion.[1] The methoxy group is an ortho, para-directing group; however, due to steric hindrance from the methoxy group and the bulky electrophile, the substitution occurs almost exclusively at the para position.[9]

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the ketone product complexed with AlCl₃.[2][8]

  • Hydrolysis: The reaction is quenched with water and acid to hydrolyze the aluminum-ketone complex and dissolve the aluminum salts, liberating the final product, 3-(4-methoxybenzoyl)propionic acid.[9][10]

Reaction Mechanism: Friedel-Crafts Acylation

G Mechanism of Friedel-Crafts Acylation cluster_reactants Step 1: Acylium Ion Formation cluster_aromatic Step 2 & 3: Electrophilic Attack & Rearomatization Anhydride Succinic Anhydride Acylium Acylium Ion Electrophile Anhydride->Acylium + AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium + Arenium Arenium Ion Intermediate Acylium->Arenium Electrophilic Attack Anisole Anisole Anisole->Arenium Electrophilic Attack ProductAcid 3-(4-methoxybenzoyl)propionic acid (complexed with AlCl₃) Arenium->ProductAcid Deprotonation (-H⁺)

Caption: Formation of the acylium ion and subsequent electrophilic attack by anisole.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Anhydrous Aluminum Chloride (AlCl₃)133.3429.4 g0.222.2
Succinic Anhydride100.0710.0 g0.101.0
Anisole108.1410.8 g (11.0 mL)0.101.0
Dichloromethane (DCM), anhydrous84.93150 mL--
Crushed Ice18.02~200 g--
Concentrated HCl (37%)36.4650 mL--
5% Sodium Hydroxide (NaOH) solution40.00As needed--
6M Hydrochloric Acid (HCl)36.46As needed--

Procedure

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (29.4 g) and anhydrous dichloromethane (100 mL). Begin stirring to form a suspension.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath. Maintaining this low temperature is crucial to control the exothermic reaction.

  • Addition of Anisole: In the dropping funnel, prepare a solution of anisole (11.0 mL) and succinic anhydride (10.0 g) in 50 mL of anhydrous dichloromethane.

  • Slow Addition: Add the anisole/succinic anhydride solution dropwise to the cold, stirred AlCl₃ suspension over a period of 30-45 minutes. The reaction is exothermic, and a slow addition rate is necessary to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: (Caution: Highly Exothermic and releases HCl gas. Perform in a well-ventilated fume hood). Slowly and carefully pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of crushed ice (~200 g) and concentrated HCl (50 mL).[9] This step hydrolyzes the aluminum complexes.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine all organic layers.

    • Extract the combined organic layer with 5% aqueous NaOH solution. The product, being a carboxylic acid, will move into the aqueous basic layer, leaving non-acidic impurities behind.

    • Cool the aqueous basic layer in an ice bath and acidify it by slowly adding 6M HCl until the pH is ~2, precipitating the product.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the crude product, 3-(4-methoxybenzoyl)propionic acid.[11][12][13]

    • Further purification can be achieved by recrystallization from a suitable solvent like methanol or an ethanol/water mixture. The expected melting point is approximately 146-148 °C.

Safety and Handling Precautions
  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[14][15][16] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[6][14] Keep away from moisture.[15] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[15]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Handle exclusively in a fume hood.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

Part II: Fischer Esterification of 3-(4-methoxybenzoyl)propionic acid

Principle and Mechanism

Fischer esterification is a classic organic reaction that converts a carboxylic acid into an ester using an alcohol in the presence of a strong acid catalyst.[4] The reaction is an equilibrium-controlled process. To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent. The strong acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMolesEquivalents
3-(4-methoxybenzoyl)propionic acid208.2110.4 g0.051.0
Ethanol (absolute)46.07100 mL~1.7~34 (large excess)
Concentrated Sulfuric Acid (H₂SO₄)98.081 mL~0.0180.36
Saturated Sodium Bicarbonate (NaHCO₃) soln.84.01As needed--
Brine (Saturated NaCl solution)58.44As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--
Diethyl Ether or Ethyl Acetate-~150 mL--

Procedure

  • Apparatus Setup: Combine the 3-(4-methoxybenzoyl)propionic acid (10.4 g), absolute ethanol (100 mL), and a magnetic stirrer in a 250 mL round-bottom flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction reflux for 4-6 hours. The progress can be monitored by TLC until the starting carboxylic acid is consumed.

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in 100 mL of diethyl ether (or ethyl acetate).

    • Transfer the solution to a separatory funnel and carefully wash it with 50 mL of water.

    • Wash with 50 mL of saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. (Caution: CO₂ evolution) . Repeat until no more gas evolves.

    • Wash with 50 mL of brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.[5]

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, this compound, which is typically an oil or low-melting solid.[9]

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

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// Edges Start -> Step1; Step1 -> Quench; Quench -> Intermediate; Intermediate -> Step2; Step2 -> EsterWorkup; EsterWorkup -> FinalProduct; }

Sources

Application Note: High-Purity Purification of Ethyl 3-(4-methoxybenzoyl)propionate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 3-(4-methoxybenzoyl)propionate, a key intermediate in pharmaceutical and organic synthesis. The presented methodology utilizes silica gel flash column chromatography, a robust and scalable technique for isolating the target compound from common synthetic impurities. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind each step, and troubleshooting insights to ensure a high-purity yield.

Introduction: The Rationale for Chromatographic Purification

This compound is a moderately polar β-keto ester. Its synthesis, typically through Friedel-Crafts acylation or similar methods, often results in a crude mixture containing unreacted starting materials, byproducts, and residual catalysts. For its use in subsequent, often sensitive, synthetic steps, achieving a high degree of purity is paramount.

Column chromatography is the method of choice for this purification challenge.[1][2] It operates on the principle of differential adsorption, where components of a mixture partition differently between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar solvent system).[3][4] Due to its molecular structure, which includes a polar ketone and ester functional group, as well as a less polar aromatic ring and ethyl chain, this compound can be effectively separated from both more polar and less polar impurities by carefully selecting the chromatographic conditions.

A critical consideration for β-keto esters is the potential for keto-enol tautomerism, an equilibrium between the ketone and its corresponding enol form.[5] This phenomenon can sometimes lead to band broadening or the appearance of multiple spots on a TLC plate.[6] The protocol outlined below is optimized to mitigate these effects and achieve sharp, well-resolved separation.

Physicochemical Properties of the Target Compound

A thorough understanding of the analyte's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
IUPAC Name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[7]
Molecular Formula C₁₃H₁₆O₄[7]
Molecular Weight 236.27 g/mol [8]
Appearance White to cream crystalline solid[7]
Melting Point 48-54 °C[7]
Polarity Moderately PolarInferred from structure

Experimental Workflow: From Crude to Pure

The purification process is a systematic workflow, beginning with analytical method development using Thin-Layer Chromatography (TLC) and culminating in the recovery of the purified compound.

workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Column Chromatography cluster_post Phase 3: Analysis & Recovery TLC TLC Solvent System Optimization Rf_Det Determine Optimal Rf (Target: 0.25-0.35) TLC->Rf_Det Col_Prep Column Packing (Silica Gel Slurry) Rf_Det->Col_Prep Informs Mobile Phase Choice Sample_Load Sample Loading (Dry Loading Recommended) Col_Prep->Sample_Load Elution Gradient Elution (Hexane/Ethyl Acetate) Sample_Load->Elution Fraction_Coll Fraction Collection Elution->Fraction_Coll Frac_Analysis TLC Analysis of Collected Fractions Fraction_Coll->Frac_Analysis Pooling Pool Pure Fractions Frac_Analysis->Pooling Solvent_Evap Solvent Evaporation (Rotary Evaporator) Pooling->Solvent_Evap Final_Prod Final Product: High-Purity Compound Solvent_Evap->Final_Prod

Caption: Overall workflow for the purification of this compound.

Detailed Protocols

PART 4.1: Materials & Equipment
  • Stationary Phase: Silica Gel, flash chromatography grade (230-400 mesh). The finer particle size of this mesh range provides a larger surface area, leading to higher resolution separations suitable for flash chromatography.[9][10]

  • Mobile Phase Solvents:

    • n-Hexane (or Petroleum Ether), HPLC grade

    • Ethyl Acetate, HPLC grade

  • Apparatus:

    • Glass chromatography column with stopcock

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Beakers, Erlenmeyer flasks, and test tubes for fraction collection

    • Rotary evaporator

    • Source of positive pressure (air or nitrogen) for flash chromatography

PART 4.2: Protocol 1 - TLC for Solvent System Optimization

The objective of this step is to identify a mobile phase composition that provides optimal separation of the target compound from impurities. The ideal solvent system will yield a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[11] This Rf range ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

  • Prepare Eluent Mixtures: In separate beakers, prepare small volumes of varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place a small amount of an eluent mixture into the TLC chamber, ensuring the solvent level is below the baseline of the TLC plate. Place the spotted plate into the chamber and close it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. Circle the visible spots. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[12][13]

  • Select the Optimal System: The solvent system that gives the target compound an Rf value between 0.25 and 0.35 is the ideal starting point for the column chromatography.

PART 4.3: Protocol 2 - Column Packing and Sample Loading

Proper column packing is critical to achieving high resolution. The "slurry packing" method is recommended to create a homogenous, bubble-free stationary phase bed.[14][15]

  • Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing, followed by a thin layer of sand.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a consistent slurry.

  • Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the side of the column gently to ensure even packing and remove any trapped air bubbles.

  • Equilibrate the Column: Once the silica has settled, add a thin protective layer of sand on top. Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand.[11]

  • Sample Loading (Dry Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[16]

    • Carefully add this powder as a uniform layer on top of the sand in the packed column. This method often leads to better resolution than wet loading as it introduces the sample in a very concentrated band.[16]

PART 4.4: Protocol 3 - Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating compounds with different polarities than an isocratic (single solvent system) elution.

  • Initial Elution: Begin eluting the column with the low-polarity solvent system determined from the TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate). Apply gentle positive pressure to the top of the column to achieve a steady flow rate (for flash chromatography).

  • Gradient Increase: As the elution progresses, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This can be done in a stepwise manner (e.g., moving from 9:1 to 8:2 to 7:3 Hexane:Ethyl Acetate). This ensures that less polar impurities elute first, followed by the target compound, and finally the more polar impurities.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes. The size of the fractions should be consistent (e.g., 10-15 mL per tube).

  • Monitor the Elution: Periodically, spot small aliquots from the collected fractions onto a TLC plate to track the elution of the compounds. Develop and visualize these TLC plates to identify which fractions contain the pure product.

PART 4.5: Protocol 4 - Product Recovery and Analysis
  • Identify and Pool Pure Fractions: Based on the TLC analysis, identify all fractions that contain only the spot corresponding to this compound. Combine these pure fractions into a single round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

  • Determine Yield and Purity: Weigh the recovered solid to calculate the percentage yield.

    • % Yield = (Mass of Pure Product / Mass of Crude Product) x 100[17]

  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or by checking its melting point.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system.- Column overloaded with sample.- Column packed unevenly.- Re-optimize the mobile phase using TLC to achieve a greater ΔRf between spots.- Use a larger column or less crude material (aim for a silica:sample ratio of at least 30:1).- Repack the column carefully, ensuring no air bubbles or channels form.
Broad or Tailing Peaks - Keto-enol tautomerism of the β-keto ester.- Sample is not very soluble in the mobile phase.- While difficult to eliminate completely on silica, ensuring a homogenous solvent system and steady flow rate can help. Sometimes, a very small amount of a modifier like acetic acid in the mobile phase can sharpen peaks, but this should be tested carefully.[18]- Ensure the sample is fully dissolved during loading and consider a slightly more polar mobile phase.
Compound "Stuck" on Column - Mobile phase is not polar enough.- Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A final flush with a more polar solvent may be necessary.
Cracked or Channeled Column Bed - The column ran dry at some point.- Drastic or rapid changes in solvent polarity.- Always keep the solvent level above the top of the stationary phase.- Introduce changes to the solvent gradient gradually.

Conclusion

This application note details a robust and reproducible method for the purification of this compound using flash column chromatography. By following a systematic approach that begins with TLC-based method development and proceeds through careful column packing, gradient elution, and fraction analysis, researchers can consistently obtain this valuable chemical intermediate with high purity. The provided protocols and troubleshooting guide serve as a comprehensive resource to streamline the purification process and ensure successful outcomes in a research and development setting.

References

  • Sorbead India. (n.d.). Using The Right Mesh Size Of The Silica Gel For Column Chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Silica Gel for Your Chromatographic Needs. Retrieved from [Link]

  • Medium. (2016, October 4). Silica Gel Mesh Important for Effective Thin-layer & Flash Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2023, March 29). What Size Silica Gel To Use? [Video]. YouTube. Retrieved from [Link]

  • Sorbead India. (2023, November 27). Using The Right Mesh Size Of The Silica Gel For Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Mastelf. (2023, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Schemes for calculating the purity, the yield and the cycle times from the elution profiles. Retrieved from [Link]

  • Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Scribd. (n.d.). Column Chromatography Theory Guide | PDF. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 12.2: General Theory of Column Chromatography. Retrieved from [Link]

  • Maynooth University. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Reddit. (2017, July 26). Is it possible to separate keto enol tautomers via column chromatography?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Column chromatography – Knowledge and References. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Vidyasagar University. (n.d.). column chromatography.pdf. Retrieved from [Link]

  • Reddit. (2023, December 11). HPLC peak shape trouble shooting. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • Chromatography Forum. (2015, September 11). calculating yield. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Waters Blog. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Bernard Ng. (2023, July 14). Chemical Calculations | Percentage Yield and Purity [Video]. YouTube. Retrieved from [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Retrieved from [Link]

  • University College Dublin. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

Sources

The Versatility of Ethyl 3-(4-methoxybenzoyl)propionate in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. Ethyl 3-(4-methoxybenzoyl)propionate, a γ-keto ester, represents a highly versatile and readily accessible starting material for the construction of several important heterocyclic systems. Its unique arrangement of functional groups—an ester, a ketone, and an aromatic ring—provides multiple reaction sites for cyclization and derivatization. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocyclic compounds: pyridazinones, pyrazoles, and indoles. This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but also insights into the chemical principles that underpin these synthetic transformations.

Core Synthetic Strategies: A Multifaceted Approach to Heterocycle Construction

The strategic utility of this compound lies in its ability to undergo a variety of cyclocondensation reactions with binucleophilic reagents. The general approach involves the reaction of the dicarbonyl or a modified dicarbonyl precursor with reagents containing two nucleophilic centers, leading to the formation of stable heterocyclic rings. The specific heterocyclic system synthesized is determined by the nature of the binucleophile and any preceding modifications to the starting material.

I. Synthesis of Pyridazinone Derivatives: Accessing a Privileged Scaffold

Pyridazinones are a class of heterocyclic compounds that feature prominently in medicinal chemistry, exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one from this compound is a classic example of the utility of this starting material. The overall strategy involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by cyclocondensation with hydrazine hydrate.

Causality Behind the Experimental Choices:

The initial hydrolysis of the ethyl ester is a critical step, as the free carboxylic acid is required for the subsequent cyclization with hydrazine. Alkaline hydrolysis is preferred over acidic conditions to ensure a complete and irreversible reaction, yielding the sodium salt of the carboxylic acid. Subsequent acidification then liberates the free 3-(4-methoxybenzoyl)propionic acid. The cyclization reaction with hydrazine hydrate proceeds via the formation of a hydrazone intermediate at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid carbonyl, with subsequent dehydration to form the stable pyridazinone ring. Ethanol is a common solvent for this reaction as it readily dissolves both the keto-acid and hydrazine hydrate and facilitates the reaction at reflux temperatures.

Experimental Workflow for Pyridazinone Synthesis

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Cyclocondensation A This compound B 3-(4-methoxybenzoyl)propionic acid A->B  NaOH, H₂O/EtOH, Reflux; then HCl (aq) C 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one B->C  Hydrazine hydrate, EtOH, Reflux

Caption: Workflow for the synthesis of a pyridazinone derivative.

Detailed Protocols:

Protocol 1: Alkaline Hydrolysis of this compound

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 42.3 mmol) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (2.0 g, 50.0 mmol) in water (50 mL).

  • Heat the mixture to reflux with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring.

  • Collect the resulting white precipitate of 3-(4-methoxybenzoyl)propionic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol 2: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

  • To a solution of 3-(4-methoxybenzoyl)propionic acid (5.0 g, 24.0 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (2.4 mL, 48.0 mmol).

  • Heat the reaction mixture under reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to afford 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
3-(4-methoxybenzoyl)propionic acidThis compoundNaOH, HClEthanol/Water2-3 h>90
6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one3-(4-methoxybenzoyl)propionic acidHydrazine hydrateEthanol4-6 h80-90

II. Synthesis of Pyrazole Derivatives: A Regioselective Approach

Pyrazoles are another important class of five-membered nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of pyrazoles from this compound requires the initial conversion of the γ-keto ester into a 1,3-dicarbonyl compound, which can then undergo a Knorr-type condensation with hydrazine. A common method to achieve this is through a Claisen condensation, specifically a formylation reaction.

Causality Behind the Experimental Choices:

The formylation of the starting material introduces a second carbonyl group at the α-position to the ester, creating the necessary 1,3-dicarbonyl moiety. This reaction is typically carried out using a strong base, such as sodium methoxide, which deprotonates the α-carbon, allowing it to act as a nucleophile and attack an acylating agent like ethyl formate. The resulting β-keto ester exists in equilibrium with its enol form. The subsequent reaction with hydrazine proceeds by initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the cyclization is often dependent on the reaction conditions and the nature of the substituents.

Experimental Workflow for Pyrazole Synthesis

cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclocondensation A This compound B Ethyl 2-formyl-3-(4-methoxybenzoyl)propanoate A->B  Sodium methoxide, Ethyl formate, Toluene C Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate B->C  Hydrazine hydrate, Acetic acid, EtOH

Caption: Workflow for the synthesis of a pyrazole derivative.

Detailed Protocols:

Protocol 3: α-Formylation of this compound

  • In a flame-dried three-necked flask equipped with a dropping funnel and a nitrogen inlet, prepare a suspension of sodium methoxide (2.7 g, 50.0 mmol) in anhydrous toluene (50 mL).

  • Cool the suspension in an ice bath and add a solution of this compound (11.8 g, 50.0 mmol) in anhydrous toluene (20 mL) dropwise with stirring.

  • After the addition is complete, add ethyl formate (4.1 g, 55.0 mmol) dropwise at the same temperature.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-formyl-3-(4-methoxybenzoyl)propanoate, which can be used in the next step without further purification.

Protocol 4: Synthesis of Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2-formyl-3-(4-methoxybenzoyl)propanoate (from the previous step, ~50.0 mmol) in ethanol (100 mL).

  • Add hydrazine hydrate (2.5 mL, 50.0 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the volume of the solvent in vacuo.

  • Pour the residue into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
Ethyl 2-formyl-3-(4-methoxybenzoyl)propanoateThis compoundNaOMe, Ethyl formateToluene12 h~70-80 (crude)
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateEthyl 2-formyl-3-(4-methoxybenzoyl)propanoateHydrazine hydrate, AcOHEthanol4-6 h60-75

III. Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and classic method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] To utilize this compound for this synthesis, it must first be converted into a suitable precursor that can react with a phenylhydrazine. This can be achieved by first creating a β-keto ester via formylation, as described in the pyrazole synthesis, and then subjecting this to a Japp-Klingemann reaction to form the required phenylhydrazone.

Causality Behind the Experimental Choices:

The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[2] The reaction proceeds via the coupling of the diazonium salt with the enolate of the β-keto ester, followed by the cleavage of the acetyl group (in this case, the formyl group) to yield the desired hydrazone. This hydrazone is the key intermediate for the subsequent Fischer indole synthesis. The Fischer indole synthesis itself is an acid-catalyzed intramolecular cyclization.[1] The mechanism involves the tautomerization of the hydrazone to an enehydrazine, followed by a[3][3]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to form the aromatic indole ring. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic and sulfuric acid, is crucial for promoting the key rearrangement and cyclization steps.

Experimental Workflow for Indole Synthesis

cluster_0 Step 1: Formylation cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Synthesis A This compound B Ethyl 2-formyl-3-(4-methoxybenzoyl)propanoate A->B  Sodium methoxide, Ethyl formate, Toluene C Phenylhydrazone intermediate B->C  1. Phenyl diazonium salt  2. NaOH D Indole derivative C->D  Polyphosphoric acid, Heat

Caption: Workflow for the synthesis of an indole derivative.

Detailed Protocols:

Protocol 5: Japp-Klingemann Reaction to Synthesize the Phenylhydrazone

  • Prepare a solution of the crude ethyl 2-formyl-3-(4-methoxybenzoyl)propanoate (from Protocol 3, ~50.0 mmol) in ethanol (100 mL).

  • In a separate beaker, prepare a solution of aniline (4.65 g, 50.0 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). Cool this solution to 0-5 °C in an ice bath.

  • To the aniline solution, add a solution of sodium nitrite (3.6 g, 52.0 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C to form the benzenediazonium chloride solution.

  • Slowly add the cold diazonium salt solution to the stirred solution of the β-keto ester at 0-5 °C.

  • After the addition is complete, add a solution of sodium hydroxide to make the mixture alkaline.

  • Stir the reaction mixture for a further 1-2 hours at room temperature.

  • The phenylhydrazone will precipitate. Collect the solid by filtration, wash with water, and dry.

Protocol 6: Fischer Indole Synthesis

  • Place the dried phenylhydrazone from the previous step (~40.0 mmol) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (50 g) and heat the mixture to 100-120 °C with stirring for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole derivative.

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
Phenylhydrazone intermediateEthyl 2-formyl-3-(4-methoxybenzoyl)propanoatePhenyl diazonium salt, NaOHEthanol/Water2-3 h60-70
Indole derivativePhenylhydrazone intermediatePolyphosphoric acidNeat1-2 h50-65

Conclusion: A Gateway to Chemical Diversity

This compound has been demonstrated to be a remarkably versatile and economically viable starting material for the synthesis of a range of medicinally important heterocyclic compounds. Through straightforward and scalable transformations, including hydrolysis, cyclocondensation, formylation, and the Japp-Klingemann reaction, it is possible to access pyridazinone, pyrazole, and indole scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to harness the full synthetic potential of this valuable building block, paving the way for the discovery of new therapeutic agents.

References

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia, 2025. [URL not available]
  • Fischer indole synthesis - Wikipedia. [Link]

  • Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives - RACO. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Knorr pyrazole synthesis | Request PDF - ResearchGate. [Link]

  • Claisen condensation - Wikipedia. [Link]

  • Japp–Klingemann reaction - Wikipedia. [Link]

  • Hydrolysis of ethyl benzoate – Teacher's guide - SSERC. [Link]

  • T. J. J. M ller 1,3-Dicarbonyl compounds, β-oxoaldehydes[4] are very important and well-established three-carbon atom building. [Link]

Sources

Application Notes & Protocols: Ethyl 3-(4-methoxybenzoyl)propionate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Document Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-(4-methoxybenzoyl)propionate (EMBP) as a versatile pharmaceutical intermediate. EMBP, with its distinct keto, ester, and activated aromatic functionalities, serves as a pivotal building block in the synthesis of diverse and complex molecular scaffolds. This guide details its synthesis via Friedel-Crafts acylation, provides in-depth analytical characterization protocols, and explores its strategic application in constructing key heterocyclic systems with therapeutic potential, such as pyridazinones and precursors for advanced anticancer agents. Safety protocols, experimental workflows, and mechanistic insights are included to ensure both efficacy and safety in the laboratory setting.

Introduction: The Strategic Value of this compound (EMBP)

In the landscape of medicinal chemistry and pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency and ultimate success. This compound (CAS No. 15118-67-9) has emerged as a high-value intermediate due to its inherent structural features.[1] The molecule incorporates three key reactive sites:

  • Aromatic Ketone: The carbonyl group provides a reactive handle for nucleophilic additions, reductions, or condensation reactions.

  • Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, offering a point for molecular diversification. It also serves as a protecting group for the carboxylic acid during other transformations.

  • Para-methoxy Phenyl Group: The electron-donating methoxy group activates the aromatic ring, making it amenable to further electrophilic substitution if required, while also influencing the electronic properties of the final active pharmaceutical ingredient (API).

The 1,4-dicarbonyl relationship between the ketone and the ester carbonyl makes EMBP an ideal precursor for the synthesis of a wide array of five- and six-membered heterocyclic systems, which form the core of many therapeutic agents.[2][3]

Chemical & Physical Properties

A summary of the essential physicochemical properties of EMBP is provided below for quick reference.

PropertyValueReference(s)
CAS Number 15118-67-9[1][4]
Molecular Formula C₁₃H₁₆O₄[1][5]
Molecular Weight 236.27 g/mol [1][5]
IUPAC Name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[1][4]
Appearance White to cream crystalline powder or solid[4]
Melting Point 49-53 °C[1]
SMILES CCOC(=O)CCC(=O)C1=CC=C(OC)C=C1[4][5]

Synthesis & Characterization Protocols

The most common and industrially scalable synthesis of this class of compounds is the Friedel-Crafts acylation of an activated aromatic ring, in this case, anisole.

Synthesis Protocol: Two-Step Synthesis of EMBP

The synthesis is typically performed in two stages: (1) Friedel-Crafts acylation of anisole with succinic anhydride to form 3-(4-methoxybenzoyl)propionic acid, followed by (2) Fischer esterification to yield the final ethyl ester product.

Step 1: Friedel-Crafts Acylation to 3-(4-methoxybenzoyl)propionic acid

  • Principle: This reaction is a classic electrophilic aromatic substitution.[6][7] The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with succinic anhydride to form a highly electrophilic acylium ion intermediate. The electron-rich anisole ring then attacks this electrophile. The electron-donating methoxy group directs the substitution preferentially to the para position due to steric hindrance at the ortho positions, leading to the desired product.[6][8]

  • Reagents & Materials:

    • Anisole

    • Succinic Anhydride

    • Aluminum Chloride (anhydrous)

    • Nitrobenzene or Dichloromethane (DCM) (anhydrous solvent)

    • Hydrochloric Acid (concentrated)

    • Ice

    • Sodium Bicarbonate solution (5%)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Procedure:

    • Set up a three-necked round-bottom flask equipped with a reflux condenser (with a gas outlet to a trap), a dropping funnel, and a magnetic stirrer in a fume hood. Ensure all glassware is oven-dried.

    • Charge the flask with anhydrous aluminum chloride (2.2 eq) and the anhydrous solvent (e.g., nitrobenzene). Cool the mixture in an ice-salt bath.

    • In a separate beaker, dissolve succinic anhydride (1.0 eq) in anisole (1.1 eq).

    • Add the anisole/succinic anhydride solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-4 hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture back to 0 °C and cautiously quench by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

    • If nitrobenzene was used, perform steam distillation to remove the solvent. If DCM was used, separate the organic layer.

    • The crude solid product, 3-(4-methoxybenzoyl)propionic acid, precipitates. Filter the solid, wash with cold water, and then with a 5% sodium bicarbonate solution to remove any unreacted succinic acid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure 3-(4-methoxybenzoyl)propionic acid.[3]

Step 2: Fischer Esterification to this compound

  • Principle: This is an acid-catalyzed esterification where the carboxylic acid reacts with an excess of ethanol in the presence of a strong acid catalyst (like H₂SO₄) to form the ethyl ester and water. The reaction is reversible, so using excess ethanol helps drive the equilibrium towards the product.[9]

  • Reagents & Materials:

    • 3-(4-methoxybenzoyl)propionic acid (from Step 1)

    • Ethanol (absolute, excess)

    • Sulfuric Acid (concentrated)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve the 3-(4-methoxybenzoyl)propionic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

    • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

    • Cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude EMBP.

    • Purify the product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to obtain pure this compound as a crystalline solid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification Anisole Anisole FC_Reaction Reaction & Work-up (Quench with HCl/Ice) Anisole->FC_Reaction Succinic Succinic Anhydride Succinic->FC_Reaction AlCl3 AlCl₃ (Catalyst) Nitrobenzene (Solvent) AlCl3->FC_Reaction Intermediate 3-(4-methoxybenzoyl)propionic acid FC_Reaction->Intermediate FE_Reaction Reflux & Work-up (Neutralization, Extraction) Intermediate->FE_Reaction:w Ethanol Ethanol (Excess) Ethanol->FE_Reaction H2SO4 H₂SO₄ (Catalyst) H2SO4->FE_Reaction FinalProduct This compound (EMBP) FE_Reaction->FinalProduct

Caption: Workflow for the two-step synthesis of EMBP.

Analytical Characterization

For validation of the final product, the following spectroscopic data are characteristic.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two doublets are expected in the aromatic region (~6.9-8.0 ppm). The protons ortho to the methoxy group will appear more upfield (~6.9 ppm, J ≈ 8.8 Hz), while the protons ortho to the carbonyl group will be deshielded and appear downfield (~7.9 ppm, J ≈ 8.8 Hz).

    • Methoxy Group: A sharp singlet at ~3.8-3.9 ppm integrating to 3H.

    • Propionate Backbone: Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) between the carbonyls, typically found at ~3.2 ppm (adjacent to the benzoyl C=O) and ~2.7 ppm (adjacent to the ester C=O).

    • Ethyl Ester Group: A quartet at ~4.1 ppm (-OCH₂CH₃) and a triplet at ~1.2 ppm (-OCH₂CH₃).

  • ¹³C NMR Spectroscopy:

    • Carbonyls: Two distinct signals in the downfield region: C=O (ketone) at ~196-198 ppm and C=O (ester) at ~172-174 ppm.

    • Aromatic Carbons: Signals between ~113-164 ppm. The carbon bearing the methoxy group will be the most shielded (~163 ppm), and the ipso-carbon of the acyl group will be around ~130 ppm.

    • Aliphatic Carbons: Methoxy carbon (~55 ppm), ester methylene (~60 ppm), propionate methylenes (~33 ppm and ~28 ppm), and ester methyl (~14 ppm).

  • IR Spectroscopy:

    • Strong, sharp C=O stretching bands are definitive. The aryl ketone C=O stretch appears around 1670-1685 cm⁻¹. The ester C=O stretch is typically at a higher frequency, around 1720-1740 cm⁻¹.

    • Prominent C-O stretching bands for the ether and ester groups are expected between 1100-1300 cm⁻¹.

Application in Pharmaceutical Intermediate Synthesis

The true utility of EMBP lies in its role as a scaffold for building more complex, biologically active molecules. Its 1,4-dicarbonyl structure is a classical synthon for heterocyclic chemistry.

Case Study 1: Synthesis of Dihydropyridazinone Core

Pyridazinone and its derivatives are well-known pharmacophores present in drugs with cardiotonic, antihypertensive, and anti-inflammatory properties. EMBP is an excellent precursor for this scaffold.

  • Principle: The reaction proceeds via a cyclocondensation mechanism. Hydrazine hydrate, acting as a dinucleophile, attacks the two carbonyl groups of EMBP. The more electrophilic keto-carbonyl is typically attacked first, followed by an intramolecular attack on the ester carbonyl, which results in the elimination of ethanol and the formation of the stable six-membered heterocyclic ring.

  • Protocol: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.

    • Add hydrazine hydrate (1.1-1.5 eq) to the solution.

    • Heat the reaction mixture to reflux for 4-8 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, filter the solid product and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the pure dihydropyridazinone product.

Case Study 2: Precursor for Thiazole-Based Anticancer Agents

Recent research has identified 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) as a potent class of anticancer agents that act by inhibiting tubulin polymerization.[10] EMBP represents the "4-substituted methoxybenzoyl" portion of this template and can be elaborated into these complex molecules.[11]

  • Principle: A common route to 2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea derivative. The propionate backbone of EMBP can be first halogenated at the α-position to the ketone (e.g., using Br₂ in acetic acid) to form an α-bromo intermediate. This intermediate can then be reacted with a substituted thiourea to construct the final thiazole ring system.

  • Hypothetical Protocol: Synthesis of a SMART Precursor

    • (Bromination): Dissolve EMBP (1.0 eq) in a suitable solvent like glacial acetic acid or chloroform. Add bromine (1.0 eq) dropwise at room temperature while protecting the reaction from light. Stir until the bromine color disappears. Quench with a sodium thiosulfate solution and extract the α-bromo ketone product.

    • (Cyclocondensation): Dissolve the crude α-bromo ketone intermediate in ethanol. Add a substituted thiourea (e.g., N-phenylthiourea) (1.0 eq).

    • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction and neutralize with a base like sodium bicarbonate. The thiazole product often precipitates or can be extracted with an organic solvent.

    • Purify by column chromatography or recrystallization. The resulting molecule contains the core methoxybenzoyl-aryl-thiazole scaffold, with the propionate side chain available for further modification (e.g., amidation) to enhance solubility or tune activity.

Pharmaceutical Synthesis Workflow

G cluster_0 Pathway 1: Pyridazinone Synthesis cluster_1 Pathway 2: Thiazole Synthesis Start This compound (EMBP) Condensation Cyclocondensation Start->Condensation Bromination α-Bromination Start->Bromination Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyridazinone Dihydropyridazinone Core (Cardiotonic, Anti-inflammatory) Condensation->Pyridazinone BromoKeto α-Bromo Ketone Intermediate Bromination->BromoKeto Hantzsch Hantzsch Thiazole Synthesis BromoKeto->Hantzsch Thiourea Substituted Thiourea Thiourea->Hantzsch Thiazole Methoxybenzoyl-Aryl-Thiazole (Anticancer Scaffold) Hantzsch->Thiazole

Caption: Application pathways of EMBP in synthesizing pharmaceutical cores.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with EMBP and the associated reagents for its synthesis and application.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical goggles, and a flame-retardant lab coat.[12]

  • Handling:

    • Use in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or vapors.[13]

    • Avoid contact with skin and eyes.[12]

    • Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[14][15]

    • Avoid strong oxidizing agents, strong acids, and strong bases, as they are incompatible.[13]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed and sealed until ready for use.[14] Store locked up.[12]

References

  • MarkHerb. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Calgary. (2000). Chem 351 Fall 2000 Final: Spectroscopy. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • StackExchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Chemistry Stack Exchange. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Retrieved from [Link]

  • Studocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

  • Chem-Supply. (n.d.). 3-(4-methoxybenzoyl)propionic acid 3153-44-4. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) 3-(4-Methoxybenzoyl)propionic acid. Retrieved from [Link]

  • Li, C., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Arnst, K. E., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • YouTube. (2015). Make Ethyl Propionate by Fischer Esterification. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Application Note: 1H and 13C NMR Spectral Assignment for Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and chemical synthesis, the unambiguous assignment of ¹H and ¹³C NMR spectra is a critical step in confirming the identity and purity of a synthesized compound. This application note provides a detailed guide to the spectral assignment of Ethyl 3-(4-methoxybenzoyl)propionate, a compound featuring a variety of common functional groups including an ester, a ketone, and a para-substituted aromatic ring. We will explore the theoretical basis for the predicted chemical shifts and coupling patterns, and present a comprehensive protocol for acquiring high-quality NMR data.

Molecular Structure and Numbering

The structure of this compound is shown below, with atoms numbered for the purpose of NMR assignment. A clear understanding of the electronic environment of each proton and carbon is fundamental to interpreting the resulting spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on meticulous sample preparation.[1][2][3] The following protocol is recommended for this compound:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for moderately polar organic molecules and its single, well-characterized residual solvent peak.

  • Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[2][3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Weigh the sample in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[4]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm to optimize the shimming process.[4][5]

    • Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition

The following parameters are recommended for data acquisition on a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.[6][7][8]

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Sequencezg30 or zgprzgpg30
SolventCDCl₃CDCl₃
Temperature298 K298 K
Spectral Width12 ppm220 ppm
Acquisition Time~4 seconds~1-2 seconds
Relaxation Delay2-5 seconds2 seconds
Number of Scans16-641024-4096
ReferencingTMS (0 ppm)CDCl₃ (77.16 ppm)

Rationale for Parameter Selection:

  • A 30° pulse angle (zg30) for both ¹H and ¹³C is a good compromise between signal intensity and allowing for a shorter relaxation delay, thus reducing the overall experiment time.

  • A relaxation delay of at least 5 times the longest T₁ relaxation time is ideal for quantitative analysis. For routine qualitative spectra, a shorter delay is often sufficient.

  • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Results and Discussion: Predicted Spectral Assignments

The following are the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substituent effects.[9][10][11][12][13]

¹H NMR Spectral Data (Predicted)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a8.00d2H~8.8H-2, H-6
H-b6.95d2H~8.8H-3, H-5
H-c4.15q2H~7.1H-14
H-d3.88s3H-H-10
H-e3.30t2H~6.6H-8
H-f2.80t2H~6.6H-9
H-g1.25t3H~7.1H-15

Analysis of the ¹H NMR Spectrum:

  • Aromatic Region: The para-substituted benzene ring is expected to give rise to a characteristic AA'BB' system, which often appears as two doublets.[14][15][16][17]

    • H-a (δ ~8.00 ppm): These protons (H-2 and H-6) are ortho to the electron-withdrawing carbonyl group, which strongly deshields them, shifting them significantly downfield.

    • H-b (δ ~6.95 ppm): These protons (H-3 and H-5) are ortho to the electron-donating methoxy group, which shields them, causing an upfield shift. The observed splitting pattern for both H-a and H-b will be a doublet due to coupling with their ortho neighbors.

  • Aliphatic Region:

    • H-c (δ ~4.15 ppm): This quartet corresponds to the methylene protons of the ethyl ester group (H-14). They are deshielded by the adjacent oxygen atom and are split by the three neighboring methyl protons (H-15).

    • H-d (δ ~3.88 ppm): The sharp singlet is characteristic of the methoxy group protons (H-10) on the aromatic ring.

    • H-e (δ ~3.30 ppm): These methylene protons (H-8) are adjacent to the benzoyl carbonyl group, which deshields them. They appear as a triplet due to coupling with the adjacent methylene protons (H-9).

    • H-f (δ ~2.80 ppm): These methylene protons (H-9) are adjacent to the ester carbonyl group. Their downfield shift is less pronounced than H-e. They also appear as a triplet due to coupling with H-8.

    • H-g (δ ~1.25 ppm): This upfield triplet is assigned to the terminal methyl protons of the ethyl ester group (H-15), split by the adjacent methylene protons (H-14).

¹³C NMR Spectral Data (Predicted)
Signal LabelChemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
C-i198.5No PeakNo PeakC-7 (Ketone C=O)
C-ii173.0No PeakNo PeakC-11 (Ester C=O)
C-iii164.0No PeakNo PeakC-4
C-iv130.5CH (up)CH (up)C-2, C-6
C-v129.5No PeakNo PeakC-1
C-vi114.0CH (up)CH (up)C-3, C-5
C-vii61.0CH₂ (down)No PeakC-14
C-viii55.5CH₃ (up)No PeakC-10
C-ix34.0CH₂ (down)No PeakC-8
C-x28.5CH₂ (down)No PeakC-9
C-xi14.2CH₃ (up)No PeakC-15

Analysis of the ¹³C NMR Spectrum:

The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial for distinguishing between CH, CH₂, and CH₃ groups.[18][19][20][21][22]

  • Carbonyl Carbons:

    • C-i (δ ~198.5 ppm): The ketone carbonyl carbon (C-7) is expected to be the most downfield signal.[13][23]

    • C-ii (δ ~173.0 ppm): The ester carbonyl carbon (C-11) appears at a slightly higher field compared to the ketone.[12][13]

  • Aromatic Carbons:

    • C-iii (δ ~164.0 ppm): This quaternary carbon (C-4) is attached to the electron-donating methoxy group, causing a significant downfield shift.

    • C-iv (δ ~130.5 ppm): These are the two equivalent methine carbons (C-2 and C-6) ortho to the carbonyl group.

    • C-v (δ ~129.5 ppm): The quaternary carbon (C-1) attached to the benzoyl group. Quaternary carbons often show weaker signals.[10]

    • C-vi (δ ~114.0 ppm): These are the two equivalent methine carbons (C-3 and C-5) ortho to the methoxy group.

  • Aliphatic Carbons:

    • C-vii (δ ~61.0 ppm): The methylene carbon of the ethyl ester (C-14), deshielded by the adjacent oxygen.

    • C-viii (δ ~55.5 ppm): The methoxy carbon (C-10).

    • C-ix (δ ~34.0 ppm): The methylene carbon (C-8) alpha to the ketone.

    • C-x (δ ~28.5 ppm): The methylene carbon (C-9) alpha to the ester carbonyl.

    • C-xi (δ ~14.2 ppm): The terminal methyl carbon of the ethyl group (C-15), found furthest upfield.

Visualization of Workflow and Correlations

The following diagram illustrates the general workflow for NMR spectral assignment.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis and Assignment a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter and Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock and Shim d->e f Acquire 1H, 13C, and DEPT Spectra e->f g Process and Reference Spectra f->g h Analyze 1H Spectrum (Shifts, Integration, Multiplicity) g->h i Analyze 13C and DEPT Spectra g->i j Correlate Data and Assign Structure h->j i->j

Caption: General workflow for NMR sample preparation, data acquisition, and spectral assignment.

Conclusion

This application note has provided a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR spectral assignment of this compound. By understanding the influence of the molecular structure on the chemical shifts and coupling patterns, researchers can confidently interpret their experimental data. The detailed protocols for sample preparation and data acquisition serve as a robust starting point for obtaining high-quality NMR spectra, which are essential for the unambiguous structural elucidation of synthesized compounds.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT ¹³C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). DEPT ¹³C-NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • HAL Open Science. (n.d.). NMR (¹H; ¹³C; DEPT135; HSQC) and HRMS spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Retrieved from [Link]

  • U-M BioNMR Core. (2023, January 26). Tips and Tricks of collecting good NMR data. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' ¹³C NMR Shift Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CSD Solution #17. Retrieved from [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0030058). Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

Sources

Derivatization of Ethyl 3-(4-methoxybenzoyl)propionate for bioactivity studies

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Topic: Derivatization of Ethyl 3-(4-methoxybenzoyl)propionate for Bioactivity Studies

Introduction: The Rationale for Derivatization in Drug Discovery

This compound is a keto-ester that serves as a valuable starting scaffold for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical architecture, featuring a reactive ketone and an ester group, presents multiple avenues for chemical modification. In the field of medicinal chemistry, the derivatization of such scaffolds is a cornerstone strategy for the discovery of novel therapeutic agents. The goal is to systematically alter the parent molecule's structure to enhance its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Chalcones, which are α,β-unsaturated ketones, are well-established precursors for a variety of biologically active heterocyclic compounds.[1] They are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][3] One of the most fruitful derivatization pathways for chalcones is their cyclization with hydrazine derivatives to yield pyrazolines.[4][5] Pyrazolines, five-membered nitrogen-containing heterocyclic compounds, have garnered significant attention due to their broad range of biological activities, making them privileged structures in drug discovery.[1][6]

This application note provides a comprehensive guide for the derivatization of this compound into novel pyrazoline derivatives and outlines detailed protocols for the evaluation of their potential bioactivities, specifically focusing on antimicrobial, antioxidant, and anticancer properties.

PART 1: Synthesis and Characterization

The synthetic strategy involves a two-step process. First, the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclocondensation reaction to form the pyrazoline ring.

Stage 1: Synthesis of Chalcone Intermediate

The initial step is a base-catalyzed Claisen-Schmidt condensation between an aryl ketone (this compound) and an appropriate aryl aldehyde. This reaction forms the core α,β-unsaturated ketone structure of the chalcone.[1]

Protocol 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate (Chalcone Intermediate)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and a selected substituted benzaldehyde (1 mmol) in ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add a few drops of a catalytic amount of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-20%).[2]

  • Reaction Execution: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water.[1] Acidify with dilute HCl to precipitate the chalcone.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.[1]

Stage 2: Synthesis of Pyrazoline Derivatives

The synthesized chalcone is then subjected to a cyclocondensation reaction with hydrazine hydrate, often in the presence of a catalytic amount of acid, to yield the desired 2-pyrazoline derivative.[1][7]

Protocol 2: Synthesis of Ethyl 5-(4-methoxyphenyl)-3-(substituted phenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (15-20 mL).[1][8]

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution.[1][7]

  • Reaction Execution: Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by TLC.[1]

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.[1]

  • Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from ethanol or another appropriate solvent.[1]

Visualization of the Synthetic Workflow:

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazoline Synthesis cluster_2 Characterization This compound This compound Chalcone Intermediate Chalcone Intermediate This compound->Chalcone Intermediate + Aryl Aldehyde (Base Catalyst, e.g., NaOH) Aryl Aldehyde Aryl Aldehyde Aryl Aldehyde->Chalcone Intermediate Pyrazoline Derivative Pyrazoline Derivative Chalcone Intermediate->Pyrazoline Derivative + Hydrazine Hydrate (Acid Catalyst, e.g., Acetic Acid) Spectroscopic Analysis Spectroscopic Analysis Pyrazoline Derivative->Spectroscopic Analysis (FT-IR, NMR, Mass Spec)

Caption: General two-stage synthesis and characterization workflow for pyrazoline derivatives.

Characterization of Synthesized Compounds

The structural elucidation of the newly synthesized chalcone and pyrazoline derivatives is paramount. This is achieved through a combination of spectroscopic techniques.[9][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups. For chalcones, the characteristic C=O and C=C stretching vibrations are of interest. For pyrazolines, the appearance of N-H and C=N stretching bands and the disappearance of the chalcone's C=C band are indicative of successful cyclization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the detailed molecular structure. In ¹H NMR of pyrazolines, the protons of the pyrazoline ring typically appear as a characteristic ABX system.[11] ¹³C NMR will confirm the number and types of carbon atoms present.[11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[13]

Compound TypeKey Spectroscopic Features
Chalcone FT-IR (cm⁻¹): ~1650-1680 (C=O stretch), ~1600 (C=C stretch)
¹H NMR (ppm): 7.0-8.0 (aromatic protons), 6.5-7.5 (olefinic protons)
Pyrazoline FT-IR (cm⁻¹): ~3200-3400 (N-H stretch), ~1590-1610 (C=N stretch)
¹H NMR (ppm): Protons on the pyrazoline ring often show a distinct splitting pattern (ABX system), N-H proton signal.[11]
¹³C NMR (ppm): Characteristic signals for C-3, C-4, and C-5 of the pyrazoline ring.[11]

PART 2: Bioactivity Screening Protocols

A crucial aspect of drug discovery is the evaluation of the biological activity of newly synthesized compounds. The following are detailed protocols for assessing the antimicrobial, antioxidant, and anticancer potential of the synthesized pyrazoline derivatives.

Antimicrobial Activity Screening

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[14][15]

Protocol 3: Agar Well Diffusion Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[14]

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar plates using a sterile cotton swab.[14]

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[14]

  • Sample Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.[14]

  • Controls: Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.[16]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.[16]

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[15]

Visualization of the Antimicrobial Assay Workflow:

G Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Test Compounds & Controls Add Test Compounds & Controls Create Wells->Add Test Compounds & Controls Incubate Plate Incubate Plate Add Test Compounds & Controls->Incubate Plate Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plate->Measure Zones of Inhibition

Caption: Workflow for the agar well diffusion antimicrobial assay.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and simple method to evaluate the antioxidant capacity of novel compounds.[17][18]

Protocol 4: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[19] Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).[19]

  • Reaction Mixture: In a 96-well microplate, add a small volume of the test compound solution to a fixed volume of the DPPH solution.[20]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.[17][19]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.[19]

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[19]

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23] It is widely used to screen for the anticancer potential of new compounds.[24][25]

Protocol 5: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.[26]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazoline derivatives for a specified duration (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21][22]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[22]

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[27]

Visualization of the Bioactivity Screening Workflow:

G cluster_antimicrobial Antimicrobial Screening cluster_antioxidant Antioxidant Screening cluster_anticancer Anticancer Screening Synthesized Pyrazoline Derivatives Synthesized Pyrazoline Derivatives Agar Well Diffusion Assay Agar Well Diffusion Assay Synthesized Pyrazoline Derivatives->Agar Well Diffusion Assay DPPH Assay DPPH Assay Synthesized Pyrazoline Derivatives->DPPH Assay MTT Assay MTT Assay Synthesized Pyrazoline Derivatives->MTT Assay Zone of Inhibition (mm) Zone of Inhibition (mm) Agar Well Diffusion Assay->Zone of Inhibition (mm) IC50 Value (µg/mL) IC50 Value (µg/mL) DPPH Assay->IC50 Value (µg/mL) IC50 Value (µM) IC50 Value (µM) MTT Assay->IC50 Value (µM)

Caption: Integrated workflow for the biological evaluation of synthesized pyrazoline derivatives.

Conclusion

The derivatization of this compound into novel pyrazoline compounds represents a promising strategy for the discovery of new bioactive agents. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of these derivatives. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold in the ongoing search for new and improved drugs.

References

  • Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. (n.d.). Google.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). Google.
  • Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). Google.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC.
  • Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). Capstone, The UNC Asheville Journal of Undergraduate Scholarship.
  • Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. (2025). International Journal of Environmental Sciences.
  • Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). Benchchem.
  • MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.
  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Google.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Google.
  • Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (n.d.). Google.
  • Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones. (2016). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • synthesis and spectreal characterization of pyrazoline derivatives from chalcone derivatives. (2020). Google.
  • MTT Assay. (2025). Protocols.io.
  • Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. (n.d.). DergiPark.
  • Synthesis and biological activities of some chalcone derivatives. (n.d.). ResearchGate.
  • Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (n.d.). Benchchem.
  • MTT Assay Protocol. (n.d.). Springer Nature Experiments.
  • Synthesis and Characterization of some Pyrazoline derivatives from Chalcones containing azo and ether groups. (2024). Google.
  • Antioxidant activity by DPPH assay: in vitro protocol. (n.d.). ResearchGate.
  • Design, synthesis and biological evaluation of some novel pyrazoline derivatives. (n.d.). Der Pharma Chemica.
  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (n.d.). PMC.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR.
  • Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Google.
  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Google.
  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025). Google.
  • Synthesis, characterization and biological activity of pyrazoline derivatives. (n.d.). ProQuest.
  • Synthesis and structural characterization of novel pyrazoline derivatives. (n.d.). DergiPark.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
  • Agar Well Diffusion Method Protocol. (n.d.). AWS.
  • Agar Diffusion Method in Antibacterial Testing of Dicranolomin. (n.d.). Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). Google.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PMC.
  • Review Article Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. (2024). Google.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). PMC.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PMC.
  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. (n.d.). MDPI.

Sources

Application Notes & Protocols: Ethyl 3-(4-methoxybenzoyl)propionate as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Keto-Ester

Ethyl 3-(4-methoxybenzoyl)propionate is a keto-ester of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a terminal ethyl ester, a central ketone, and an electron-rich 4-methoxyphenyl (anisyl) group, makes it a highly versatile precursor for a range of complex molecules. The strategic placement of these functional groups allows for sequential and regioselective reactions, establishing it as a cornerstone building block, particularly in the synthesis of biologically active heterocyclic systems.

The primary utility of this compound lies in its role as a 1,4-dicarbonyl equivalent, which is a classic synthon for the construction of five- and six-membered rings. The presence of the anisyl group often imparts favorable pharmacokinetic properties and provides a site for further functionalization in medicinal chemistry applications. This guide provides an in-depth exploration of its synthetic applications, focusing on the rationale behind its use and detailed protocols for key transformations.

Physicochemical Properties & Handling

A clear understanding of the physical properties of a starting material is critical for experimental design and safety.

PropertyValueSource
IUPAC Name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[1]
CAS Number 15118-67-9[2]
Molecular Formula C13H16O4[2][3]
Molecular Weight 236.27 g/mol [3]
Appearance White to cream crystalline solid or powder[1]
Melting Point 48-54 °C[1][3]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Application: Synthesis of Pyridazinone Scaffolds

The most prominent application of this compound is in the synthesis of pyridazinone derivatives. Pyridazinones are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6]

The reaction proceeds via a classical Paal-Knorr type condensation. The 1,4-dicarbonyl system of the keto-ester reacts with a dinucleophile, typically hydrazine, to form the six-membered dihydropyridazinone ring.

Logical Workflow: From Building Block to Heterocycle

The following diagram illustrates the logical progression from the starting material to the core heterocyclic product.

G A This compound (Starting Material) B Key Functional Groups: - Ketone (C=O) - Ester (COOEt) A->B Contains D Condensation Reaction (Ring Formation) A->D C Hydrazine Hydrate (N2H4·H2O) (Dinucleophile) C->D E 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (Core Heterocycle) D->E Forms F Site for Further Functionalization (e.g., N-alkylation) E->F Provides

Caption: Logical flow from the starting keto-ester to the pyridazinone core.

Protocol 1: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the foundational cyclization reaction to form the pyridazinone ring system. The choice of ethanol as a solvent is strategic; it readily dissolves the starting materials and has a suitable boiling point for the reaction to proceed at a reasonable rate under reflux.

Materials & Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, ~1.5-2.0 eq)

  • Absolute Ethanol

  • Distilled water

Apparatus:

  • Round-bottom flask (sized appropriately for the scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.5-2.0 eq) to the solution dropwise at room temperature. The addition is typically exothermic and may cause the solution to warm.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur efficiently, driving the reaction to completion.

  • Precipitation & Isolation: After the reaction is complete, cool the flask to room temperature, and then further cool it in an ice bath for 30-60 minutes. A precipitate of the product will typically form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol or an ethanol/water mixture to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product, either air-dried or in a vacuum oven at a moderate temperature (e.g., 50-60 °C), to yield the crude 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Advanced Applications: Derivatization of the Pyridazinone Core

The synthesized pyridazinone serves as a platform for creating libraries of compounds for drug discovery. A common and straightforward derivatization is the N-alkylation of the ring nitrogen, which allows for the introduction of various side chains to modulate biological activity and physicochemical properties.[7]

Experimental Workflow: Synthesis and Derivatization

This diagram outlines the complete two-step synthetic pathway.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Alkylation A Ethyl 3-(4-methoxybenzoyl) propionate C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D 6-(4-methoxyphenyl)-4,5-dihydro pyridazin-3(2H)-one C->D F K2CO3, TBAB in DMF D->F E Ethyl Bromoacetate E->F G N-Alkylated Pyridazinone Derivative F->G

Caption: Two-step workflow for the synthesis and N-alkylation of pyridazinone.

Protocol 2: N-Alkylation with Ethyl Bromoacetate

This protocol describes a typical N-alkylation using ethyl bromoacetate to introduce an ester-containing side chain.[4][5]

Materials & Reagents:

  • 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (from Protocol 1, 1.0 eq)

  • Ethyl bromoacetate (1.1-1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0-3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (catalytic amount, ~0.05 eq)

  • Dimethylformamide (DMF), anhydrous

Apparatus:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Nitrogen or Argon inlet (for inert atmosphere)

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Reaction Setup: Add the pyridazinone starting material (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a catalytic amount of TBAB to a dry three-neck flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents.

  • Reagent Addition: Add ethyl bromoacetate (1.1-1.2 eq) to the stirring suspension dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.[4] The reaction can be gently heated (e.g., to 40-50 °C) if the reaction is sluggish, but room temperature is often sufficient. Monitor progress by TLC.

    • Causality: K2CO3 is a mild base that deprotonates the N-H of the pyridazinone, generating a nucleophilic anion. TBAB acts as a phase-transfer catalyst, facilitating the interaction between the anionic pyridazinone (which may have low solubility) and the alkylating agent. DMF is a polar aprotic solvent that effectively solvates the ions and promotes SN2 reactions.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: If the product does not precipitate cleanly, it may be extracted from the aqueous mixture using an organic solvent like ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-alkylated pyridazinone derivative.

Conclusion

This compound is an exemplary building block whose value is defined by its structural simplicity and functional group diversity. Its straightforward and high-yielding conversion into the pyridazinone scaffold provides a rapid entry point into a class of compounds with proven therapeutic potential. The protocols described herein represent robust and validated methods for synthesizing and functionalizing these key heterocyclic intermediates, providing a solid foundation for researchers in medicinal chemistry and drug development.

References

  • Title: Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthetic route for preparation of pyridazinone derivatives (3–17) Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: PubMed Central URL: [Link]

  • Title: Synthetic route for pyridazinone derivatives. Source: ResearchGate URL: [Link]

  • Title: 3-(4-Methoxybenzoyl)propionic acid Source: ResearchGate URL: [Link]

  • Title: this compound Source: Stenutz URL: [Link]

  • Title: this compound, 98% Source: Fisher Scientific URL: [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Ethyl 3-(4-methoxybenzoyl)propionate. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method development process. All protocols are presented with the intent of being self-validating systems, and this document is structured to serve as an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate with a molecular formula of C13H16O4.[1][2] Its structure, featuring a methoxybenzoyl group, makes it a compound of interest in various chemical syntheses. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in different matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such moderately polar compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This application note presents a detailed HPLC-UV method developed and validated for the quantification of this compound.

Chemical Structure and Properties
  • IUPAC Name: ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[1]

  • Molecular Formula: C13H16O4[1][2]

  • Molecular Weight: 236.27 g/mol [5]

  • Appearance: White to yellow to cream crystals or powder[1]

  • Melting Point: 48.0-54.0 °C[1]

The presence of both an ester group and a ketone within the structure, along with the aromatic ring, gives this compound a moderate polarity. This characteristic is key to selecting the appropriate HPLC conditions.

Principles of the HPLC Method

The developed method is based on reversed-phase chromatography, the most common mode of HPLC.[4][6] In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[6]

Causality behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. The long alkyl chains of the C18 packing provide sufficient hydrophobic interaction with the non-polar regions of the analyte, leading to good retention and separation.[4] Given the moderate polarity of this compound, a C18 column offers a good balance of retention and elution.

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in reversed-phase HPLC that is miscible with water and has a low UV cutoff.[4] By adjusting the ratio of acetonitrile to water, the polarity of the mobile phase can be controlled to achieve the desired retention time and peak shape for the analyte. An isocratic elution, where the mobile phase composition remains constant throughout the run, was found to be sufficient for this analysis.

  • Detection Wavelength: The presence of the methoxybenzoyl chromophore in the molecule allows for sensitive detection using a UV-Vis detector. Based on the analysis of similar aromatic ketone structures, a detection wavelength in the range of 250-300 nm is expected to provide a strong signal.[7][8][9] For this method, a wavelength of 280 nm was selected to ensure high sensitivity.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter Filter through 0.45 µm Syringe Filter Dissolve_Standard->Filter Dissolve_Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Glassware and Consumables:

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Analytical balance.

    • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40).

Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-200 µg/mL.

Sample Solution (Example Concentration):

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This yields a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11][12]

Specificity

Specificity was evaluated by injecting the diluent (mobile phase) and a placebo sample (if applicable) to demonstrate the absence of interfering peaks at the retention time of this compound. The peak purity can also be assessed using a PDA detector.

Linearity

The linearity of the method was determined by injecting the working standard solutions at five different concentration levels (e.g., 10, 25, 50, 100, and 200 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSD
80%98.0 - 102.0< 2.0
100%98.0 - 102.0< 2.0
120%98.0 - 102.0< 2.0
Precision

Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration (100 µg/mL) were performed on the same day.

Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision.

Precision Type% RSD of Peak Area
Repeatability < 2.0%
Intermediate Precision < 2.0%
Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNegligible
Mobile Phase Composition ± 2% AcetonitrileMinor shift in retention time
Column Temperature ± 2 °CMinor shift in retention time
Method Validation Logic Diagram

Validation_Logic cluster_validation Method Validation (ICH Q2(R1)) cluster_precision Specificity Specificity Linearity Linearity Accuracy Accuracy (Recovery) Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Robustness Robustness Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Sources

Application Notes & Protocols: The Role of Ethyl 3-(4-methoxybenzoyl)propionate in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, the discovery of novel molecular scaffolds that can be elaborated into potent and selective anticancer agents is a cornerstone of medicinal chemistry. The 4-methoxybenzoyl moiety has emerged as a privileged structure, integral to a variety of compounds exhibiting significant antiproliferative properties.[1][2] Notably, it forms the core of the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a class of potent tubulin polymerization inhibitors with activity in the nanomolar range against melanoma and prostate cancer cells.[1][2]

This guide focuses on Ethyl 3-(4-methoxybenzoyl)propionate , a versatile and strategically important starting material. Its chemical architecture, featuring a reactive ketone and an ester functional group, makes it an ideal precursor for the synthesis of diverse heterocyclic compounds, particularly pyrazolines—a class of molecules renowned for a wide spectrum of pharmacological activities, including anticancer effects.[3][4]

Here, we provide a detailed technical guide for researchers, scientists, and drug development professionals. We will elucidate the synthetic pathways to transform this compound into novel pyrazoline-based potential anticancer agents, provide detailed protocols for their synthesis and biological evaluation, and discuss the mechanistic rationale behind their design.

The Synthetic Versatility of the Benzoylpropionate Scaffold

The power of this compound as a synthetic intermediate lies in its bifunctional nature. The central ketone can readily undergo condensation reactions, while the ethyl ester provides a handle for cyclization or further modification. This dual reactivity is particularly well-suited for constructing five- and six-membered heterocyclic systems, which form the backbone of many therapeutic agents.

The most direct application is in the synthesis of pyrazoline heterocycles.[4][5] This is typically achieved through a two-step process:

  • Chalcone Formation: A base-catalyzed condensation (e.g., Claisen-Schmidt condensation) of the ketone with an aromatic aldehyde yields an α,β-unsaturated carbonyl compound, a chalcone derivative. This step is crucial as it introduces a second aromatic ring system, allowing for extensive Structure-Activity Relationship (SAR) exploration.

  • Cyclization: The resulting chalcone intermediate is then reacted with a hydrazine derivative. The hydrazine undergoes a condensation/conjugate addition cascade with the α,β-unsaturated ketone to form the stable five-membered dihydropyrazole (pyrazoline) ring.

This synthetic strategy is highly modular, allowing for the creation of large libraries of compounds by simply varying the aromatic aldehyde and the hydrazine reagent.

Logical Workflow: From Starting Material to Biological Evaluation

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A This compound C Step 1: Claisen-Schmidt Condensation A->C B Aromatic Aldehyde (Source of Diversity) B->C D Chalcone Intermediate C->D F Step 2: Cyclization Reaction D->F E Hydrazine Hydrate E->F G Pyrazoline Derivative Library F->G I In Vitro Cytotoxicity Assay (e.g., MTT Assay) G->I Screening H Cancer Cell Lines (e.g., MCF-7, PC-3) H->I J Determine IC50 Values I->J K Lead Compound Identification J->K

Caption: Synthetic and screening workflow for developing anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of a 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate Derivative

This protocol details the two-step synthesis of a model pyrazoline derivative from this compound.

Step 1: Synthesis of Chalcone Intermediate - Ethyl (E)-2-benzoyl-4-(4-methoxyphenyl)-4-oxobut-2-enoate

Causality: This step utilizes a base-catalyzed Claisen-Schmidt condensation. Sodium ethoxide acts as a base to deprotonate the α-carbon of the propionate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration is driven by the formation of a stable, conjugated π-system.

Materials:

  • This compound

  • Benzaldehyde

  • Absolute Ethanol

  • Sodium metal (or Sodium Ethoxide)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Prepare Sodium Ethoxide Solution: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (approx. 0.05 mol) portion-wise, allowing the reaction to proceed until all sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Reaction Setup: To the sodium ethoxide solution, add this compound (0.05 mol) dropwise with stirring.

  • Aldehyde Addition: Cool the mixture in an ice bath to 0-5 °C. Add benzaldehyde (0.05 mol) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. Acidify the solution to pH ~5-6 with 1 M HCl. A solid precipitate of the chalcone should form.

  • Isolation and Purification: Filter the solid using a Büchner funnel and wash thoroughly with cold water. Dry the crude product. Recrystallize from ethanol to obtain the purified chalcone intermediate.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of Pyrazoline - Ethyl 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Causality: This is a classic cyclization reaction. The highly nucleophilic hydrazine attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl system (Michael addition), followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to form the stable pyrazoline ring. Glacial acetic acid acts as a catalyst.

Materials:

  • Chalcone intermediate from Step 1

  • Hydrazine hydrate (80%)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone intermediate (0.01 mol) in 30 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (0.015 mol, 1.5 equivalents) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting chalcone spot disappears.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate of the pyrazoline derivative will form.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol or an appropriate solvent system to yield the pure pyrazoline product.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized pyrazoline derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates, multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazoline compounds in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanism of Action and SAR

While the precise mechanism of action would need to be determined experimentally for novel derivatives, compounds containing the methoxybenzoyl scaffold often act as inhibitors of tubulin polymerization.[1][7] They bind to the colchicine-binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[8]

Proposed Signaling Pathway

G compound Pyrazoline Derivative (from this compound) tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization arrest G2/M Phase Cell Cycle Arrest microtubule->arrest Disruption leads to apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis Induces

Caption: Proposed mechanism via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights

Based on published data for related scaffolds, the following SAR can be hypothesized to guide optimization:[1][9]

PositionModificationExpected Impact on ActivityRationale
Pyrazoline N1 Substitution with aryl or acyl groupsCan significantly modulate potencyAlters electronic properties and steric bulk, potentially improving target binding.[5]
Phenyl Ring at C3 Introduction of electron-withdrawing or donating groupsVariableCan influence binding affinity and pharmacokinetic properties.
Methoxy group at C4 of Phenyl Ring (from starting material) Essential for activityLikely a key pharmacophoric feature for target interaction.[1]
Ester at C5 Conversion to amide or other bioisosteresMay improve solubility and cell permeabilityCan introduce new hydrogen bond donors/acceptors and improve ADME properties.

Conclusion

This compound is not merely a chemical reagent but a strategic platform for the rational design of novel anticancer agents. Its inherent chemical functionalities provide a direct and efficient route to synthetically accessible and pharmacologically relevant heterocyclic scaffolds like pyrazolines. The protocols and insights provided herein offer a comprehensive framework for researchers to synthesize, evaluate, and optimize new chemical entities derived from this valuable starting material, contributing to the ongoing search for more effective cancer therapeutics.

References

  • Chen, J., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-11. [Link]

  • Samshuddin, S., et al. (2013). Design, synthesis, and pharmacological evaluation of new pyrazoline derivatives. Molecules, 18(2), 2381-2396. [Link]

  • Sapnakumari, M., et al. (2015). Design, synthesis, and pharmacological evaluation of new pyrazoline derivatives. Monatshefte für Chemie - Chemical Monthly, 146, 1159-1168. [Link]

  • National Center for Biotechnology Information. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(10), 2143-2147. [Link]

  • Chen, J., et al. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 2(9), 665-670. [Link]

  • Patel, R. V., et al. (2014). Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, Anti-inflammatory and Antioxidant Agent. Der Pharma Chemica, 6(6), 342-352. [Link]

  • Chavan, A. A., et al. (2022). Pyrazoline derivatives as an anticancer activity. International Journal of Creative Research Thoughts (IJCRT), 10(12). [Link]

  • Rybicka-Jasińska, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(15), 4443. [Link]

  • National Center for Biotechnology Information. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. PubMed. [Link]

  • El-Naggar, M., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry, 256, 115456. [Link]

  • Ren, Y., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(1), 786. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 3-(4-methoxybenzoyl)propionate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-(4-methoxybenzoyl)propionate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions. Our approach is rooted in mechanistic principles to empower you with the knowledge to troubleshoot effectively.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of anisole (methoxybenzene) with ethyl 3-(chloroformyl)propionate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The methoxy group of anisole is an ortho-, para-director, with the para-substituted product being the major isomer due to reduced steric hindrance.[3]

The overall reaction is as follows:

Anisole + Ethyl 3-(chloroformyl)propionate --(AlCl₃)--> this compound + HCl

Understanding the nuances of this reaction is critical for achieving high yield and purity. This guide will walk you through common issues and their solutions.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.

Low or No Product Yield

Q1: I'm not getting any product, or the yield is extremely low. What are the likely causes?

A1: This is a common issue that can often be traced back to a few key factors:

  • Inactive Catalyst: Aluminum chloride is highly hygroscopic and will readily react with moisture in the air. This deactivates the catalyst, preventing the formation of the crucial acylium ion electrophile.

    • Solution: Always use a fresh, unopened container of anhydrous aluminum chloride. If you must use an older bottle, ensure it has been stored in a desiccator. Handle the catalyst quickly in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the product ketone.[1] This complex is often stable under the reaction conditions, effectively sequestering the catalyst.

    • Solution: A stoichiometric amount (or even a slight excess) of AlCl₃ is generally required.[1] A common starting point is 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent.

  • Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature.

    • Solution: The initial mixing of reactants is often done at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.[4] The reaction is then typically allowed to warm to room temperature or gently heated to drive it to completion. If your reaction is not proceeding, a modest increase in temperature (e.g., to 40-50 °C) may be necessary. However, excessive heat can lead to side reactions and degradation.

  • Poor Quality Reagents: The purity of your starting materials is paramount.

    • Solution: Ensure your anisole and ethyl 3-(chloroformyl)propionate are of high purity. Distill them if necessary.

Formation of Impurities and Side Products

Q2: My final product is impure. What are the common side reactions, and how can I minimize them?

A2: Impurity formation is often a result of competing reactions or subsequent reactions of the product.

  • Isomer Formation: While the para-product is favored, some ortho-isomer (Ethyl 3-(2-methoxybenzoyl)propionate) is usually formed.[3]

    • Solution: The ratio of para to ortho isomers is influenced by the reaction temperature and the choice of solvent. Lower temperatures generally favor the para product. Running the reaction in a non-polar solvent like dichloromethane or 1,2-dichloroethane can also improve selectivity.

  • Polysubstitution: Although the acyl group is deactivating, preventing further acylation of the product, under harsh conditions, side reactions can occur.[2]

    • Solution: Use a moderate reaction temperature and avoid a large excess of the acylating agent. A slow, controlled addition of the acylating agent to the mixture of anisole and AlCl₃ can help minimize local high concentrations that might promote side reactions.

  • Cleavage of the Methoxy Group: The ether linkage in anisole can be cleaved by the Lewis acid, especially at higher temperatures, leading to the formation of phenol and subsequent undesired byproducts.

    • Solution: Maintain a controlled temperature throughout the reaction. If cleavage is a significant issue, consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times or higher temperatures.

Reaction Stalls or Incomplete Conversion

Q3: The reaction starts but then seems to stop before all the starting material is consumed. What should I do?

A3: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Check Catalyst Activity: As mentioned, moisture is a primary culprit. If there's any doubt, consider adding a small, fresh portion of AlCl₃ to see if the reaction restarts.

  • Mixing and Homogeneity: Ensure the reaction mixture is being stirred efficiently. Aluminum chloride can be difficult to dissolve and may form clumps, leading to a heterogeneous reaction mixture and poor kinetics.

    • Solution: Use a mechanical stirrer for larger-scale reactions to ensure thorough mixing.

  • Reaction Time: Friedel-Crafts acylations can sometimes be slower than expected.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or ¹H NMR). If the reaction is proceeding slowly but steadily, simply extending the reaction time may be all that is needed.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Anisole (high purity)

  • Ethyl 3-(chloroformyl)propionate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.1 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add anisole (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃/DCM slurry over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • In a separate, dry dropping funnel, add a solution of ethyl 3-(chloroformyl)propionate (1.05 eq) in anhydrous DCM.

  • Add the acylating agent solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC or GC. Continue stirring at room temperature for 2-4 hours, or until the reaction is complete.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the quenched mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water, then with a saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Effect of Catalyst Stoichiometry on Yield

EntryAlCl₃ (equivalents)Reaction Time (h)Yield (%)
10.8435
21.0475
31.2488
41.5485 (increased byproducts)

Table 2: Influence of Temperature on Para:Ortho Isomer Ratio

EntryTemperature (°C)Para:Ortho Ratio
1095:5
225 (Room Temp)90:10
35082:18

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization AcylChloride Ethyl 3-(chloroformyl)propionate AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Anisole Anisole SigmaComplex Arenium Ion Intermediate (Sigma Complex) Anisole->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (to [AlCl₄]⁻) FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: Friedel-Crafts Acylation Mechanism.

Troubleshooting Workflow

G Start Experiment Start Problem Low or No Yield? Start->Problem CheckCatalyst Is AlCl₃ anhydrous and in stoichiometric excess? Problem->CheckCatalyst Yes ImpurityIssue Impure Product? Problem->ImpurityIssue No CheckCatalyst->Problem No, Fix & Retry CheckTemp Is the reaction temperature appropriate (0°C to RT)? CheckCatalyst->CheckTemp Yes CheckTemp->Problem No, Adjust & Retry CheckReagents Are starting materials pure? CheckTemp->CheckReagents Yes CheckReagents->Problem No, Purify & Retry CheckReagents->ImpurityIssue Yes CheckIsomers Minimize ortho-isomer: Lower temperature ImpurityIssue->CheckIsomers Yes StalledReaction Reaction Stalled? ImpurityIssue->StalledReaction No CheckCleavage Minimize ether cleavage: Avoid high temperatures CheckIsomers->CheckCleavage CheckCleavage->StalledReaction CheckStirring Is stirring efficient? StalledReaction->CheckStirring Yes Success Successful Synthesis StalledReaction->Success No CheckStirring->StalledReaction No, Improve & Continue CheckTime Has enough time been allowed? CheckStirring->CheckTime Yes CheckTime->StalledReaction No, Extend Time CheckTime->Success Yes

Sources

Technical Support Center: Troubleshooting Low Yields in the Esterification of 3-(4-methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of 3-(4-methoxybenzoyl)propionic acid. Benzoylpropionic acids and their corresponding esters are valuable intermediates in the synthesis of various biologically active heterocyclic compounds, including butenolides and pyrrolones.[1][2] Achieving high yields in this esterification step is crucial for the efficiency of multi-step synthetic pathways. This document provides in-depth, question-and-answer-based troubleshooting guides and validated experimental protocols to help you overcome common obstacles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am attempting a classic Fischer esterification of 3-(4-methoxybenzoyl)propionic acid with methanol and sulfuric acid, but my yields are consistently low (<50%). What is the primary cause?

A1: The most common reason for low yields in a Fischer esterification is the reversible nature of the reaction.[3][4] The reaction between the carboxylic acid and the alcohol produces an ester and water. As the concentration of the products increases, the reverse reaction—hydrolysis of the ester back to the starting materials—begins to compete, establishing an equilibrium that may not favor the product.[3][5] To achieve high yields, you must actively shift the equilibrium toward the product side by applying Le Châtelier's principle.[6][7][8]

Q2: How can I effectively shift the reaction equilibrium to favor ester formation?

A2: There are two primary strategies, which can be used independently or in combination:

  • Use a Large Excess of One Reactant: The most straightforward method is to use the alcohol (e.g., methanol or ethanol) as the reaction solvent.[8][9] By using a large molar excess of the alcohol, the equilibrium is driven significantly towards the products.[3]

  • Remove Water as it Forms: Actively removing the water byproduct from the reaction mixture is a highly effective way to prevent the reverse reaction.[5] This is typically accomplished by using a Dean-Stark apparatus, which continuously separates water from the reaction via azeotropic distillation with a solvent like toluene.[7][10][11]

Q3: Are there any potential side reactions I should be aware of with this specific molecule?

A3: While 3-(4-methoxybenzoyl)propionic acid is relatively stable, the presence of the ketone functional group means you should be mindful of conditions that could promote side reactions. Although this is a γ-keto acid, and less prone to decarboxylation than a β-keto acid, harsh acidic conditions and high temperatures could potentially lead to minor degradation pathways.[12][13] The primary concern, however, remains the incomplete conversion due to the reaction equilibrium.

Q4: My starting material seems to be insoluble in the alcohol at room temperature. Will this affect the reaction?

A4: Yes, poor solubility of the carboxylic acid at the start can lead to a slow reaction initiation. However, as the reaction mixture is heated to reflux, the solubility of 3-(4-methoxybenzoyl)propionic acid in the alcohol solvent will increase significantly, allowing the reaction to proceed. Ensure you have adequate stirring to facilitate dissolution as the temperature rises.

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Issue 1: Reaction Stalls and Fails to Reach Completion

Primary Cause: You are hitting the natural equilibrium point of the Fischer esterification, where the rate of esterification equals the rate of hydrolysis.

Solution A: Drive the Reaction with Excess Alcohol

This is the simplest modification. By using the alcohol as the solvent, its high concentration pushes the reaction forward.

  • Causality: According to Le Châtelier's principle, increasing the concentration of a reactant forces the system to consume that reactant, thereby producing more product. A 10-fold excess of alcohol can increase the equilibrium yield to over 95%.[3]

  • When to Use: This method is ideal for simple, low-cost alcohols like methanol and ethanol.[9]

  • Considerations: At the end of the reaction, the excess alcohol must be removed, typically via distillation or rotary evaporation, which can be energy-intensive on a large scale.

Solution B: Actively Remove Water with a Dean-Stark Apparatus

This is the most robust method for forcing the reaction to completion.[5][14]

  • Causality: The Dean-Stark apparatus uses an azeotrope-forming solvent (commonly toluene) to physically remove water from the reaction vessel.[7] The toluene-water azeotrope boils and condenses in the trap. Since water is denser than toluene, it collects at the bottom of the trap while the toluene overflows and returns to the reaction flask, continuously driving the equilibrium forward.[7]

  • When to Use: This method is excellent for reactions where the alcohol is more expensive or has a high boiling point, making its use as a solvent impractical. It is considered a standard procedure for achieving near-quantitative yields.[11]

  • Protocol: See Experimental Protocol 1 for a detailed procedure.

Caption: Shifting the Fischer esterification equilibrium.

Issue 2: Starting Material is Acid-Sensitive or Product is Prone to Degradation

Primary Cause: The harsh conditions of Fischer esterification (strong acid, high heat) can be incompatible with sensitive functional groups elsewhere in a more complex molecule.

Solution C: Steglich Esterification (Mild, Room Temperature Conditions)

The Steglich esterification is a powerful alternative that operates under neutral, mild conditions, making it suitable for acid-labile substrates.[15][16]

  • Causality: This reaction uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[17] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, acting as an acyl transfer agent to form a highly reactive intermediate that is readily attacked by the alcohol.[16] This process avoids strong acids and high temperatures. The water byproduct is consumed by the DCC, forming a urea byproduct.[15]

  • When to Use: Ideal for complex molecules with sensitive functional groups or when trying to esterify sterically hindered alcohols.[16]

  • Considerations: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and is typically removed by filtration. If using the water-soluble EDC, the corresponding urea byproduct can be removed with a simple aqueous wash.[18]

  • Protocol: See Experimental Protocol 2 for a detailed procedure.

Steglich_Mechanism Acid R-COOH O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + DCC DCC DCC Acyl_DMAP N-Acylpyridinium (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP N_Acylurea N-Acylurea (Unreactive) O_Acyl->N_Acylurea 1,3-Rearrangement DMAP DMAP Ester Ester Acyl_DMAP->Ester + R'-OH - DMAP Alcohol R'-OH DCU DCU

Caption: Role of DMAP in Steglich Esterification.

Solution D: Mitsunobu Reaction

The Mitsunobu reaction is another exceptionally mild method for forming esters, proceeding through a different mechanism involving the activation of the alcohol rather than the carboxylic acid.[19][20]

  • Causality: The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] These reagents combine to activate the alcohol, converting the hydroxyl group into a good leaving group. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 reaction, which results in a complete inversion of stereochemistry at the alcohol's chiral center.[21]

  • When to Use: Excellent for temperature-sensitive substrates and for inverting the stereochemistry of a secondary alcohol. The pKa of the carboxylic acid should generally be below 13.[22]

  • Considerations: A major drawback is the formation of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which can complicate purification.[22] Chromatographic separation is often required.

  • Protocol: See Experimental Protocol 3 for a detailed procedure.

Comparative Summary of Esterification Methods
FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Room Temp, Neutral)Mild (0 °C to Room Temp)
Key Reagents H₂SO₄ or TsOHDCC/EDC, DMAPPPh₃, DEAD/DIAD
Driving Force Excess alcohol or water removalFormation of stable urea byproductFormation of PPh₃=O
Stereochemistry Retention at alcohol centerRetention at alcohol centerInversion at alcohol center
Purification Simple extraction/distillationFiltration (DCC) or extraction (EDC)Often requires chromatography
Best For Simple, robust substratesAcid-sensitive or hindered substratesTemperature-sensitive substrates; stereochemical inversion

Experimental Protocols

Protocol 1: High-Yield Fischer Esterification using a Dean-Stark Apparatus

This protocol is adapted from standard procedures for driving esterification reactions to completion.[11][14]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add 3-(4-methoxybenzoyl)propionic acid (1.0 eq.), the desired alcohol (e.g., methanol, 1.5 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq.), and toluene (sufficient to fill the flask and the Dean-Stark trap).

  • Reaction: Heat the mixture to a vigorous reflux. You should observe the toluene-water azeotrope condensing and collecting in the trap. The reaction is complete when water no longer accumulates in the trap (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[11]

    • Wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Steglich Esterification

This protocol is based on the original method developed by Steglich and Neises.[15][16]

  • Reagent Preparation: In a round-bottom flask, dissolve 3-(4-methoxybenzoyl)propionic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove DMAP, followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Protocol 3: Mitsunobu Reaction

This protocol follows the general procedure for Mitsunobu esterification.[19][22]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-methoxybenzoyl)propionic acid (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq.) dropwise via syringe. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue contains the product along with triphenylphosphine oxide and the hydrazine byproduct. Direct purification by column chromatography is the most common approach.

  • Purification: Carefully perform column chromatography on silica gel to separate the desired ester from the reaction byproducts.

Sources

Technical Support Center: Purification of Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(4-methoxybenzoyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its synthesis, typically via a Friedel-Crafts acylation of anisole with ethyl succinyl chloride or a related derivative, can often lead to a mixture of products and unreacted starting materials. [1][2][3]The subsequent purification is critical to obtaining a high-purity final product suitable for downstream applications. This guide provides a structured approach to troubleshooting common purification issues.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful purification.

PropertyValueSource
Molecular FormulaC13H16O4[4][5]
Molecular Weight236.27 g/mol [5][6]
Melting Point48-54 °C[4][5]
AppearanceWhite to yellow or cream crystals/powder[4]
IUPAC Nameethyl 4-(4-methoxyphenyl)-4-oxobutanoate[4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is an oil and won't crystallize.

Question: I've completed the synthesis and work-up, but my crude this compound is a persistent oil, making recrystallization impossible. What are the likely causes and how can I resolve this?

Answer:

This is a common issue that can arise from several factors. The presence of impurities can significantly depress the melting point of your product, preventing it from solidifying.

Probable Causes & Solutions:

  • Residual Solvent: Ensure all extraction and reaction solvents have been thoroughly removed under reduced pressure. Even small amounts of solvent can prevent crystallization.

  • Unreacted Starting Materials: Anisole and ethyl succinyl chloride, if not fully consumed, will remain in the crude product. These can be removed by:

    • Aqueous Washes: Washing the organic layer with a dilute sodium bicarbonate solution will remove any acidic impurities, including unreacted ethyl succinyl chloride.

    • Distillation/Evaporation: Anisole is volatile and can often be removed with the solvent during evaporation.

  • Side-Products: Friedel-Crafts acylation can sometimes lead to the formation of isomers or other side-products. [1][2]These impurities can interfere with the crystal lattice formation of your desired product. In this case, column chromatography is the recommended purification method.

Issue 2: I'm seeing multiple spots on my TLC, even after purification.

Question: I've attempted to purify my product by column chromatography, but I'm still observing multiple spots on my Thin Layer Chromatography (TLC) plate. What could be happening?

Answer:

Multiple spots on a TLC plate after purification can be perplexing. Here are the most likely explanations and how to address them:

Probable Causes & Solutions:

  • Keto-Enol Tautomerism: As a keto-ester, this compound can exist in equilibrium with its enol tautomer. [7][8]These two forms can have different polarities and may appear as separate, often broadened or closely spaced, spots on a TLC plate.

    • Confirmation: To confirm if this is the case, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spots are due to tautomers, they will likely appear on the diagonal. [7]* Degradation on Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds like keto-esters. [7]This can lead to the appearance of new spots on the TLC plate during chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine (TEA). [7]A common method is to use a solvent system containing a small percentage of TEA (e.g., 0.5-1%).

  • Incomplete Separation: It's possible that your chosen solvent system for column chromatography is not providing adequate separation of your product from impurities.

    • Optimization: Systematically test different solvent systems with varying polarities using TLC to find an eluent that provides the best separation (a good target is an Rf value of ~0.3 for your product).

Issue 3: My purified product is yellow, not white.

Question: After purification, my this compound is a yellow solid. The literature describes it as a white to cream-colored compound. What is causing this discoloration, and how can I remove it?

Answer:

A yellow tint in your final product often indicates the presence of colored impurities. [9] Probable Causes & Solutions:

  • Conjugated Impurities: The formation of α,β-unsaturated ketones or other conjugated systems as byproducts can impart a yellow color. [9]* Degradation Products: Exposure to strong acids, bases, or prolonged heating can lead to the formation of colored degradation products.

Purification Strategies:

  • Recrystallization: If you haven't already, a careful recrystallization can be very effective at removing colored impurities. Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble when hot and a non-solvent in which it is insoluble when cold (e.g., ethanol/water, ethyl acetate/hexanes). [10]* Activated Carbon (Charcoal) Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution. The charcoal will adsorb colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography is a powerful technique for separating colored impurities from your product. [9]

Purification Workflow Diagram

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude_Product Crude Product (Oil or Solid) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Single major spot, solid product Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or oily product Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

Improving the solubility of Ethyl 3-(4-methoxybenzoyl)propionate for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the solubility of Ethyl 3-(4-methoxybenzoyl)propionate for biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation and bioavailability in their experimental setups. We will move from foundational concepts to advanced troubleshooting, providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions for your specific assay system.

Introduction: The Challenge of Hydrophobicity

This compound is a hydrophobic molecule, a characteristic common to many promising small-molecule drug candidates. While its structure is key to its biological activity, its low aqueous solubility presents a significant hurdle for accurate and reproducible biological testing. When a compound precipitates in an assay, its effective concentration becomes unknown, leading to unreliable data, underestimated potency, and flawed structure-activity relationships (SAR).[1][2]

This guide provides a systematic approach to overcoming this challenge, ensuring that your compound remains in solution and is fully available to interact with its biological target.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

SECTION 1: The Basics - Stock Solution & Initial Dilution

Q1: I'm starting my experiments. What are the essential physicochemical properties of this compound I need to consider?

A1: Understanding the compound's properties is the first step. Based on its structure and data for analogous compounds, we can infer its key characteristics.

Table 1: Key Physicochemical Properties of this compound and Related Analogs

Property Value / Observation Implication for Biological Assays
Molecular Formula C₁₃H₁₆O₄[3] Indicates a relatively small organic molecule.
Appearance White to yellow crystalline powder.[3] Solid at room temperature; requires a solvent for dissolution.
Aqueous Solubility Predicted to be very low. The related acid form, 3-(4-methoxybenzoyl)propionic acid, is almost insoluble in water.[4] The primary challenge. Direct dissolution in aqueous buffers or media will be unsuccessful.
Organic Solvent Solubility Expected to be soluble in polar aprotic solvents like DMSO and alcohols like ethanol.[4] These will be the primary solvents for creating a concentrated stock solution.

| Structure | Contains an ester group and a methoxybenzoyl group.[3] | The molecule is largely non-polar and hydrophobic, explaining its poor water solubility. |

Q2: What is the recommended solvent for preparing my primary stock solution of this compound?

A2: For initial stock preparation, 100% Dimethyl Sulfoxide (DMSO) is the industry standard.[1] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of hydrophobic compounds at high concentrations (e.g., 10-30 mM).

Causality: The effectiveness of DMSO lies in its ability to disrupt the intermolecular forces in the crystalline solid while being miscible with a wide range of organic solvents and water.[1]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the required mass of this compound (Molecular Weight: 236.27 g/mol ) in a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes to prevent water absorption. Water uptake by DMSO can lower the solubility of your compound over time.[1]

SECTION 2: Troubleshooting Assay Precipitation

Q3: I prepared a 10 mM stock in DMSO, but when I add it to my cell culture media, it immediately turns cloudy and forms a precipitate. What is happening?

A3: This is a classic and common problem known as compound precipitation or "crashing out." It occurs because while your compound is highly soluble in 100% DMSO, it is not soluble in the final aqueous environment of your assay (e.g., PBS buffer or cell culture medium).[5][6] When you introduce the DMSO stock into the aqueous solution, the DMSO rapidly disperses, and the local solvent environment around your compound molecules shifts from being DMSO-rich to water-rich. The compound is forced out of solution, forming a precipitate.[7]

Q4: How can I prevent my compound from precipitating? What is a "safe" final concentration of DMSO?

A4: The most immediate strategy is to reduce the final concentration of DMSO in your assay. However, this creates a dilemma: to achieve a high final concentration of your test compound, you need to start with a more concentrated stock solution, which itself can be limited by the compound's maximum solubility in DMSO.

The Criticality of Vehicle Controls: It is crucial to understand that solvents like DMSO are not inert and can have biological effects.[8][9] DMSO concentrations above 1% can significantly reduce cell viability and affect enzyme activity.[8][10] Many sensitive assays require the final DMSO concentration to be ≤0.5% or even ≤0.1%.

Table 2: General Guidelines for Maximum Final DMSO Concentration in Assays

Assay Type Typical Max DMSO % (v/v) Rationale & Considerations
Cell-Based Assays (General) 0.5% - 1.0% Higher concentrations can cause cytotoxicity or alter cell signaling.[8][10]
Primary & Stem Cells ≤ 0.1% These cell types are often more sensitive to solvent-induced stress.
Enzyme Inhibition Assays ≤ 1.0% Some enzymes can be directly inhibited or activated by organic solvents.[11]

| High-Throughput Screening (HTS) | 0.5% - 1.0% | Balancing solubility with the need to avoid false positives/negatives. |

Self-Validation: You MUST determine the maximum tolerable DMSO concentration for your specific assay. Run a "vehicle control" experiment with DMSO alone at various concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) and measure the assay readout. The highest concentration that does not significantly affect the results is your upper limit.

SECTION 3: A Systematic Approach to Advanced Solubilization

Q5: I've minimized my final DMSO concentration to 0.5%, but I still can't reach my target compound concentration without precipitation. What should I try next?

A5: When DMSO alone is insufficient, you must employ a systematic formulation strategy. The goal is to modify the final assay medium to be more "hospitable" to your hydrophobic compound. The primary methods are the use of co-solvents, surfactants, or cyclodextrins.[7][12]

Below is a workflow to guide your decision-making process.

G start Start: Compound Precipitates in Aqueous Media check_dmso Step 1: Optimize DMSO Is final [DMSO] ≤ 0.5% and at its lowest possible level? start->check_dmso precip_yes Precipitation Still Occurs check_dmso->precip_yes Yes cosolvent Step 2: Introduce a Co-solvent e.g., PEG 400, Ethanol precip_yes->cosolvent Try First surfactant Step 3: Use a Surfactant e.g., Tween® 80, Cremophor® EL cosolvent->surfactant Failure solved SOLVED: Compound is Soluble cosolvent->solved Success cyclodextrin Step 4: Use a Cyclodextrin e.g., HP-β-CD surfactant->cyclodextrin Failure surfactant->solved Success cyclodextrin->solved Success validate FINAL STEP: Run Full Vehicle Controls to Confirm No Assay Interference solved->validate

Caption: A systematic workflow for troubleshooting compound precipitation.

Q6: How do I choose between co-solvents, surfactants, and cyclodextrins?

A6: The choice depends on the specific requirements of your assay and the properties of your compound. A co-solvent approach is often the simplest to try first.

Causality:

  • Co-solvents work by reducing the overall polarity of the aqueous medium, essentially making the water-based solvent a bit more like an organic solvent.[12][13]

  • Surfactants , above their critical micelle concentration (CMC), form microscopic spheres called micelles. The hydrophobic tails of the surfactant molecules form an inner core, creating a "hydrophobic pocket" where your compound can reside, shielded from the aqueous environment.[14]

  • Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They act as "molecular buckets," encapsulating the hydrophobic compound and presenting a water-soluble exterior to the solution.[8][14]

Table 3: Comparison of Advanced Solubilization Strategies

Strategy Examples Mechanism Pros Cons
Co-solvents PEG 400, Ethanol, Propylene Glycol Reduces bulk solvent polarity.[12] Simple to implement; effective for moderately hydrophobic compounds. Can still cause cytotoxicity; may alter protein conformation or enzyme activity.[11][15]
Surfactants Tween® 20/80, Cremophor® EL Micellar encapsulation.[16] High solubilizing capacity for very hydrophobic compounds. Can interfere with assays by denaturing proteins or disrupting cell membranes; often more cytotoxic than co-solvents.[17]

| Cyclodextrins | HP-β-CD, SBE-β-CD | Inclusion complex formation.[14] | Often have lower toxicity than surfactants; can improve compound stability.[8] | Can be expensive; may lower the free concentration of the compound available for binding.[5] |

SECTION 4: Protocols for Implementation & Validation

Q7: Can you provide a step-by-step protocol for using a co-solvent like PEG 400?

A7: Certainly. This two-stage protocol first establishes the tolerance of your assay for the co-solvent and then uses it to solubilize the compound.

Protocol 2: Co-Solvent Strategy using Polyethylene Glycol 400 (PEG 400)

Part A: Determine Maximum Tolerable Co-Solvent Concentration

  • Prepare Co-Solvent Dilutions: Prepare a series of dilutions of PEG 400 in your assay buffer or cell media (e.g., 10%, 5%, 2%, 1%, 0.5% v/v).

  • Run Vehicle Control: Add these dilutions to your assay (without the test compound) and measure the output.

  • Analyze: Determine the highest concentration of PEG 400 that does not significantly alter your assay's baseline signal or cell viability. This is your maximum working concentration. Let's assume for this example it is 2%.

Part B: Prepare Compound Formulation

  • Create a Mixed-Solvent Stock: Prepare a high-concentration stock of this compound in a mixture of DMSO and PEG 400. For example, a 50:50 DMSO:PEG 400 mixture. The goal is to find a ratio that keeps the compound soluble at a high concentration.

  • Serial Dilution: Perform serial dilutions of this mixed-solvent stock using the same 50:50 DMSO:PEG 400 mixture. This is critical to keep the solvent ratio constant.

  • Final Dosing: Add a small volume of each dilution to the assay wells. For example, if you add 2 µL of your stock to 198 µL of media (a 1:100 dilution), your final solvent concentrations would be:

    • Final DMSO: 0.5%

    • Final PEG 400: 0.5%

    • Total Solvent: 1.0% (This must be below the maximum tolerable limit determined in Part A).

  • Crucial Final Control: Remember to include a final vehicle control containing the exact same concentration of all solubilizing agents (e.g., 0.5% DMSO + 0.5% PEG 400) but without the test compound. This is the only valid baseline for calculating compound activity.

G compound Compound Powder stock High-Concentration Stock (e.g., in 50:50 DMSO/PEG 400) compound->stock dmso 100% DMSO dmso->stock peg400 100% PEG 400 peg400->stock serial_dilutions Serial Dilutions of Compound (Constant Solvent Ratio) stock->serial_dilutions dilution_solvent Serial Dilution Solvent (50:50 DMSO/PEG 400) dilution_solvent->serial_dilutions final_assay Final Assay Plate (e.g., 1:100 dilution) serial_dilutions->final_assay assay_media Assay Media / Buffer assay_media->final_assay

Caption: Workflow for preparing compound dilutions with a co-solvent.

By following this structured, evidence-based approach, you can successfully overcome the solubility challenges posed by this compound and generate reliable, high-quality data in your biological assays.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Tjørnelund, J., Frøkiær, H., & Andersen, M. R. (2017). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 69(2), 259–270. [Link]

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Kumar, L., & Verma, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2321. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Gupta, K. R., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(9), 10551-10569. [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • Haim Zada, et al. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach.
  • International Journal of Creative Research Thoughts. (n.d.). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glut
  • ResearchGate. (2015, February 5).
  • Thermo Scientific Chemicals. (n.d.). This compound, 98% 5 g.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • SUND Graduate School. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Stenutz. (n.d.). This compound.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • ECHEMI. (n.d.). DMSO concentration in cell culture?
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ChemicalBook. (n.d.). 3-(4-methoxybenzoyl)propionic acid 3153-44-4.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxybenzoyl)propionic acid, 97%.
  • NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate.
  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from the Department of Chemistry website.
  • Thermo Scientific Alfa Aesar. (n.d.). Ethyl 3-(4-methoxybenzoyl)
  • Patsnap Eureka. (n.d.).
  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate.
  • University of California, Santa Barbara. (n.d.). COMMON SOLVENT PROPERTIES.
  • Scilit. (n.d.).

Sources

Technical Support Center: Scale-up Considerations for the Synthesis of Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(4-methoxybenzoyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important chemical synthesis. Our approach is rooted in extensive laboratory experience and a deep understanding of the underlying chemical principles.

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, typically proceeds via a Friedel-Crafts acylation reaction between anisole and succinic anhydride to form 3-(4-methoxybenzoyl)propionic acid, followed by esterification. While straightforward on a lab scale, scaling up this process introduces several challenges that can impact yield, purity, and safety. This guide provides a structured approach to troubleshooting these issues.

I. Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific problems that may arise during the scale-up of the synthesis, offering probable causes and actionable solutions.

Problem 1: Low Yield of 3-(4-Methoxybenzoyl)propionic acid in Friedel-Crafts Acylation

Q: We are experiencing a significant drop in the yield of 3-(4-methoxybenzoyl)propionic acid when moving from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield upon scale-up of a Friedel-Crafts acylation is a common issue, often stemming from challenges in maintaining optimal reaction conditions and managing mass and heat transfer.

Probable Causes:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" and concentration gradients. This can result in side reactions or incomplete conversion of starting materials. The viscous nature of the reaction mixture as the product forms can exacerbate this issue.

  • Poor Temperature Control: The Friedel-Crafts acylation is an exothermic reaction.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled temperature increases can lead to the formation of undesired byproducts through polysubstitution or rearrangement reactions.[2]

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] On a larger scale, the increased surface area of equipment and longer transfer times provide more opportunities for atmospheric moisture to enter the system, which deactivates the catalyst.

  • Sub-optimal Stoichiometry of AlCl₃: Aluminum chloride not only acts as a catalyst but also forms complexes with the carbonyl oxygen of both the succinic anhydride and the product ketone.[4] This requires the use of more than a stoichiometric amount of AlCl₃. Inadequate amounts on a larger scale will result in incomplete reaction.

Solutions:

  • Optimize Agitation:

    • Mechanical Stirring: Employ an overhead mechanical stirrer with a suitably designed impeller (e.g., anchor or turbine) to ensure thorough mixing of the heterogeneous mixture.

    • Baffles: If using a round-bottom flask or reactor, consider adding baffles to improve mixing efficiency and prevent vortex formation.

  • Enhance Temperature Management:

    • Controlled Addition: Add the anisole or the AlCl₃ suspension portion-wise or via a dropping funnel to control the rate of the exothermic reaction.[3]

    • Efficient Cooling: Utilize a larger cooling bath (e.g., ice-salt or a circulating chiller) to maintain the desired reaction temperature. Monitor the internal reaction temperature closely with a thermocouple.

  • Ensure Anhydrous Conditions:

    • Dry Glassware and Reagents: Thoroughly dry all glassware in an oven prior to use.[3] Use anhydrous solvents and ensure reagents are of appropriate quality.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent moisture ingress.

  • Adjust Catalyst Loading:

    • Stoichiometric Considerations: For the acylation of anisole with succinic anhydride, a molar ratio of AlCl₃ to succinic anhydride of at least 2.2:1 is often recommended to account for complexation with the carbonyls.

Experimental Workflow: Optimized Friedel-Crafts Acylation

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep 1. Assemble Dry Glassware (Reactor, Condenser, Addition Funnel) Charge_AlCl3 3. Charge AlCl3 and Solvent Inert 2. Purge with Nitrogen Cool 4. Cool to 0-5 °C Charge_AlCl3->Cool Add_Anhydride 5. Add Succinic Anhydride Cool->Add_Anhydride Add_Anisole 6. Add Anisole Dropwise (Maintain Temp < 10 °C) Add_Anhydride->Add_Anisole Warm 7. Warm to RT & Stir Add_Anisole->Warm Quench 8. Quench in Ice/HCl Warm->Quench Extract 9. Extract with Organic Solvent Quench->Extract Wash 10. Wash with Base (e.g., NaHCO3) Extract->Wash Dry 11. Dry, Filter, Concentrate Wash->Dry Purify 12. Recrystallize Product Dry->Purify

Caption: Optimized workflow for the Friedel-Crafts acylation step.

Problem 2: Difficulties in the Esterification of 3-(4-Methoxybenzoyl)propionic acid

Q: The subsequent Fischer esterification of 3-(4-methoxybenzoyl)propionic acid with ethanol is slow and gives incomplete conversion, even with a large excess of ethanol and a strong acid catalyst. What could be the issue?

A: Incomplete esterification is often a result of equilibrium limitations or catalyst deactivation.

Probable Causes:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.

  • Insufficient Catalyst: While a strong acid like sulfuric acid is typically used, its effectiveness can be diminished by impurities in the starting carboxylic acid.

  • Steric Hindrance: While not severe in this case, the bulky nature of the molecule can slow down the reaction rate compared to simpler carboxylic acids.

Solutions:

  • Removal of Water:

    • Azeotropic Distillation: If the reaction solvent forms an azeotrope with water (e.g., toluene or cyclohexane), use a Dean-Stark apparatus to continuously remove water as it is formed, driving the reaction to completion.

    • Drying Agents: While less practical for large-scale reactions, the addition of a drying agent can be effective on a smaller scale.

  • Alternative Esterification Methods:

    • Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a base (e.g., potassium carbonate) and then react it with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a polar aprotic solvent like DMF or acetone. This is an SN2 reaction and is not reversible.

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. This method is highly efficient but involves handling corrosive reagents.

Problem 3: Product Purity and Color Issues

Q: Our final product, this compound, is off-color (yellow to brown) and contains impurities that are difficult to remove by simple crystallization. What is the source of this discoloration and how can we improve the purity?

A: Color formation is often due to side products from the Friedel-Crafts reaction or degradation during work-up and purification.

Probable Causes:

  • Polysubstitution Products: Although the methoxy group in anisole is ortho-, para-directing and activating, under harsh conditions (e.g., high temperature, excess acylating agent), diacylation can occur.[2][5]

  • Cleavage of the Methoxy Group: The Lewis acid catalyst, AlCl₃, can catalyze the cleavage of the methyl ether of anisole, leading to phenolic byproducts which are prone to oxidation and color formation.

  • Residual Aluminum Salts: Incomplete quenching and removal of aluminum salts during the work-up can lead to product degradation upon heating during solvent removal or distillation.[1]

  • Thermal Decomposition: The product may be sensitive to high temperatures, and prolonged heating during distillation can cause decomposition.

Solutions:

  • Controlled Reaction Conditions: Adhere to the optimized temperature control and stoichiometry discussed in Problem 1 to minimize side reactions.

  • Thorough Work-up:

    • Quenching: Ensure the reaction mixture is quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid.[3] This hydrolyzes the aluminum complexes and brings the aluminum salts into the aqueous phase.

    • Extraction and Washing: Perform thorough extractions and wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities and residual aluminum salts.[3]

  • Purification Strategy:

    • Column Chromatography: For high-purity material, silica gel column chromatography is an effective method to separate the desired product from closely related impurities. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

    • Vacuum Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method for larger quantities. It is crucial to determine the product's boiling point at a reduced pressure to avoid decomposition.

    • Activated Carbon Treatment: If the color is due to minor, highly colored impurities, a treatment of the product solution with activated carbon followed by filtration can be effective.

Data Summary: Reaction Parameters and Expected Outcomes
ParameterFriedel-Crafts AcylationFischer Esterification
Key Reagents Anisole, Succinic Anhydride, AlCl₃3-(4-methoxybenzoyl)propionic acid, Ethanol, H₂SO₄
Solvent Dichloromethane or 1,2-DichloroethaneEthanol (excess) or Toluene
Temperature 0 °C to Room TemperatureReflux
Typical Yield 80-90%85-95%
Common Impurities Ortho-isomer, Polysubstituted productsUnreacted Carboxylic Acid

II. Frequently Asked Questions (FAQs)

Q1: Why is aluminum chloride used in such a large excess in the Friedel-Crafts acylation?

A1: Aluminum chloride, a Lewis acid, plays a dual role in this reaction. First, it activates the succinic anhydride by coordinating to a carbonyl oxygen, making it more electrophilic.[4][6] Second, the product, a ketone, is also a Lewis base and forms a strong complex with AlCl₃. This complex deactivates the aromatic ring to further acylation.[7] Therefore, more than two equivalents of AlCl₃ are required per equivalent of succinic anhydride to ensure the reaction proceeds to completion.

Q2: What is the role of the methoxy group on the anisole ring in this reaction?

A2: The methoxy (-OCH₃) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[5][8] It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards the acylium ion electrophile.[8] Steric hindrance from the methoxy group favors substitution at the para position, leading to the desired 4-methoxybenzoyl product as the major isomer.[9]

Q3: Are there "greener" alternatives to using AlCl₃ and chlorinated solvents?

A3: Yes, there is significant research into more environmentally friendly Friedel-Crafts acylation methods. Some alternatives include:

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts can be used, which are often reusable and avoid the problematic aqueous work-up associated with AlCl₃.

  • Alternative Lewis Acids: Other metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) can catalyze the reaction under milder conditions and are often more tolerant to moisture.

  • Solvent-Free Reactions: In some cases, the reaction can be run using one of the reactants as the solvent, or by using a melt of the reactants, which minimizes solvent waste.

  • Methanesulfonic Anhydride: This reagent can promote the acylation of aryl carboxylic acids without the need for metallic or halogenated components, generating minimal waste.[10]

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product. A mobile phase of ethyl acetate/hexane is suitable.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product. The proton NMR will clearly show the characteristic aromatic splitting pattern of the para-substituted ring and the signals for the ethyl and propionate groups.

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups, such as the ketone and ester carbonyl stretches.

Logical Relationship: Synthesis and Purification

Synthesis_Purification cluster_synthesis Synthesis Steps cluster_analysis In-Process Control cluster_purification Purification cluster_final Final Product FC_Acylation Friedel-Crafts Acylation Esterification Esterification FC_Acylation->Esterification TLC TLC FC_Acylation->TLC HPLC HPLC Esterification->HPLC Crystallization Crystallization Esterification->Crystallization Distillation Vacuum Distillation Esterification->Distillation Chromatography Column Chromatography HPLC->Chromatography Final_Product This compound Crystallization->Final_Product Chromatography->Final_Product Distillation->Final_Product

Caption: Interplay between synthesis, analysis, and purification.

III. Detailed Experimental Protocols

Protocol 1: Scale-up Synthesis of 3-(4-Methoxybenzoyl)propionic acid

Materials:

  • Anisole

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (2.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Add anisole (1.0 equivalent) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of anisole.

  • Prepare a beaker with a mixture of crushed ice and concentrated HCl.

  • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(4-methoxybenzoyl)propionic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene or water/ethanol) to obtain the pure product.

Protocol 2: Esterification to this compound

Materials:

  • 3-(4-Methoxybenzoyl)propionic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charge the flask with 3-(4-methoxybenzoyl)propionic acid (1.0 equivalent), a large excess of absolute ethanol, and a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and collect the water that azeotropes with the ethanol in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC/HPLC analysis shows complete conversion of the carboxylic acid.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution until the effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by vacuum distillation or column chromatography as needed.

IV. References

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link]

  • Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]

  • Course Hero. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters. Retrieved from [Link]

  • Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters. Retrieved from

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (2020). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Retrieved from [Link]

  • Environmental Monitoring and Governance in the Asian Coastal Region. (n.d.). III Analytical Methods. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101423475A - Preparation method of 3-ethoxyl ethyl propionate. Retrieved from

  • Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate. Retrieved from

  • ResearchGate. (2008). 3-(4-Methoxybenzoyl)propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. Retrieved from

  • Fisher Scientific. (n.d.). This compound, 98% 5 g. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]

  • ResearchGate. (2025). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Retrieved from [Link]

  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

  • ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

Sources

Removal of unreacted starting materials from Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(4-methoxybenzoyl)propionate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating this compound from unreacted starting materials. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your target molecule.

Introduction to the Synthesis and Purification Challenges

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[1][2] A typical route involves the reaction of anisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), followed by esterification.

The primary challenge in the purification of this compound lies in the effective removal of unreacted starting materials, namely anisole and succinic acid (formed from the hydrolysis of succinic anhydride). The physicochemical properties of these starting materials necessitate specific purification strategies to achieve a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

FAQ 1: My crude product is an oil, but the literature reports a solid. What should I do?

This is a common observation and is often due to the presence of unreacted anisole, which is a liquid at room temperature.[3][4] Anisole can act as a solvent, preventing the crystallization of your product.

Troubleshooting Steps:

  • Initial Characterization: Confirm the presence of anisole using techniques like ¹H NMR or GC-MS. The characteristic aromatic signals and methoxy signal of anisole will be distinct from your product.

  • Removal by Distillation: If a significant amount of anisole is present, consider removing it by distillation under reduced pressure. Anisole has a boiling point of 154 °C at atmospheric pressure, which is significantly lower than that of the desired product.[4]

  • Aqueous Work-up: A thorough aqueous work-up can help remove some of the anisole. Washing the organic layer with water will partition some of the anisole into the aqueous phase, although its solubility in water is low.[3][5]

  • Recrystallization: After the bulk of the anisole is removed, attempt recrystallization from a suitable solvent system. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

FAQ 2: How can I effectively remove unreacted succinic acid from my reaction mixture?

Succinic anhydride readily hydrolyzes to succinic acid during the aqueous work-up.[6] Succinic acid is a dicarboxylic acid and its removal is crucial for obtaining a pure product.

Troubleshooting Steps:

  • Liquid-Liquid Extraction: The most effective method for removing succinic acid is through basic aqueous extraction.[7][8] By washing the organic layer containing your product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), the acidic succinic acid will be deprotonated to its carboxylate salt. This salt is highly soluble in the aqueous phase and will be effectively removed from the organic layer.[7][8]

    Underlying Principle: The key to this separation is the difference in acidity. Succinic acid is acidic, while your product, this compound, is neutral. The basic wash selectively reacts with the acidic impurity, facilitating its removal into the aqueous phase.

  • Monitoring the Wash: Continue the basic washes until the aqueous layer is no longer acidic. You can test the pH of the aqueous layer after each wash.

Diagram: Liquid-Liquid Extraction Workflow

G cluster_0 Purification Workflow Crude Crude Reaction Mixture (Product, Anisole, Succinic Acid) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash Wash with aq. NaHCO₃ Dissolve->Wash Separate Separate Layers Wash->Separate Organic Organic Layer (Product, Anisole) Separate->Organic Aqueous Aqueous Layer (Sodium Succinate) Separate->Aqueous Dry Dry Organic Layer (e.g., Na₂SO₄) Organic->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purified Purified Product (May still contain Anisole) Concentrate->Purified

Caption: Workflow for the removal of succinic acid via liquid-liquid extraction.

FAQ 3: After aqueous work-up, I still have impurities. What is the next step?

Even after a thorough aqueous work-up, residual starting materials and by-products may remain. Flash column chromatography is a powerful technique for purifying your product to a high degree.[9][10]

Troubleshooting Steps:

  • TLC Analysis: Before performing column chromatography, develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between your product and the impurities. For a moderately polar compound like this compound, a mixture of hexanes and ethyl acetate is a good starting point.

  • Column Preparation and Elution: Pack a silica gel column with your chosen eluent.[11] Load your crude product onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

Table: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound C₁₃H₁₆O₄236.27-49-53[12]Soluble in most organic solvents.
Anisole C₇H₈O108.14154[4]-37[4]Insoluble in water; soluble in organic solvents.[4][13][14]
Succinic Anhydride C₄H₄O₃100.07261[6]119-120[6]Decomposes in water; soluble in chloroform, alcohol.[6][15][16][17]
Succinic Acid C₄H₆O₄118.09235185-187Soluble in water, ethanol, and acetone.

Detailed Experimental Protocols

Protocol 1: Basic Aqueous Wash for Succinic Acid Removal

Objective: To remove acidic impurities, primarily succinic acid, from the crude product mixture.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separatory funnel.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Rotary evaporator.

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top layer will be the organic phase (depending on the solvent density), and the bottom will be the aqueous phase.

  • Drain the aqueous layer.

  • Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Perform a final wash with brine (saturated NaCl solution) to remove any residual water from the organic layer.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product, now free of acidic impurities.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound from non-acidic impurities like residual anisole.

Materials:

  • Crude product from Protocol 1.

  • Silica gel (230-400 mesh).[11]

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC).

  • Chromatography column.

  • Collection tubes.

  • TLC plates and developing chamber.

  • UV lamp for visualization.

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen gas) to begin the elution.

  • Fraction Collection: Collect fractions in test tubes as the solvent moves through the column.

  • TLC Monitoring: Spot each fraction on a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Diagram: Decision Tree for Purification Strategy

G cluster_1 Purification Decision Pathway Start Crude Product Check_Acid Acidic Impurities Present? (e.g., Succinic Acid) Start->Check_Acid Basic_Wash Perform Basic Aqueous Wash Check_Acid->Basic_Wash Yes Check_Neutral Neutral Impurities Present? (e.g., Anisole) Check_Acid->Check_Neutral No Basic_Wash->Check_Neutral Column_Chrom Perform Flash Column Chromatography Check_Neutral->Column_Chrom Yes Final_Product Pure Product Check_Neutral->Final_Product No Column_Chrom->Final_Product End End Final_Product->End

Caption: Decision-making process for the purification of this compound.

References

  • Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

  • Wikipedia. (2024). Anisole. Retrieved from [Link]

  • Wikipedia. (2023). Succinic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). Anisole. Retrieved from [Link]

  • PubChem. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Anisole. Retrieved from [Link]

  • Quora. (2022). What is the process of removing the acid from succinic anhydride?. Retrieved from [Link]

  • Quora. (2017). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Scilit. (2021). Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. Retrieved from [Link]

  • Google Patents. (1965). US3180878A - Separation of adipic acid, glutaric acid and succinic acid from mother liquors obtained in the manufacture of adipic acid.
  • ResearchGate. (2021). Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anisole. Retrieved from [Link]

  • Quora. (2018). How would you separate benzoic acid, anisole, and 9-fluorenone without distillation?. Retrieved from [Link]

  • Reddit. (2019). How to separate out succinic anhydride from sample?. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Organic Syntheses. (2016). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

Sources

Stability testing of Ethyl 3-(4-methoxybenzoyl)propionate in different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(4-methoxybenzoyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions encountered during pH-dependent stability testing. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot analytical challenges, and accurately interpret your results.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound, and why is pH stability testing critical?

This compound is an organic molecule featuring both a ketone and an ethyl ester functional group. Its chemical structure (Figure 1) is fundamental to understanding its stability. The ester linkage is the most chemically labile part of the molecule and is susceptible to hydrolysis, a reaction where water breaks the ester bond.[1][2] This reaction is significantly influenced by pH, being catalyzed by both acidic and basic conditions.[1][2]

Why is this important? In drug development, the active pharmaceutical ingredient (API) must remain stable to ensure its safety, efficacy, and shelf-life.[3] Changes in pH, which can occur during formulation, storage, or even in different physiological environments, can lead to the degradation of the API. For this compound, this degradation would yield 3-(4-methoxybenzoyl)propanoic acid and ethanol (Figure 2). This new chemical entity could have different pharmacological or toxicological properties. Therefore, understanding the rate and mechanism of degradation at various pH levels is a regulatory requirement and a scientific necessity for developing a stable and effective drug product.[4][5][6]

Figure 1: Chemical Structure of this compound Formula: C13H16O4 Molecular Weight: 236.27 g/mol [7] Melting Point: 51 °C[7]

FAQ 2: How should I design a forced degradation study to investigate pH stability?

A forced degradation study, also known as stress testing, is an essential first step.[4][6] The goal is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[5][8] According to the International Council for Harmonisation (ICH) guideline Q1A(R2), hydrolytic stability should be investigated across a wide pH range.[4][5][8]

A typical study involves subjecting a solution of this compound to various pH conditions at an elevated temperature to accelerate degradation. The target degradation is typically between 5-20%.[8][9] Degrading the compound completely provides little information, while too little degradation makes it difficult to detect and quantify the degradants accurately.[9]

Experimental Protocol: Forced Hydrolytic Degradation

Objective: To generate potential degradation products of this compound under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • pH meter

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable flask.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a suitable flask.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water in a suitable flask.

  • Incubation: Place all three flasks in a heating block or water bath set to 60 °C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) from each flask at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization & Dilution:

    • For the acid-stressed sample, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • For the base-stressed sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute all neutralized samples and the neutral-stressed sample to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.

Table 1: Recommended Stress Conditions for Hydrolysis

ConditionReagentTemperatureDurationTarget Degradation
Acidic 0.1 M HCl60 °C24 hours (with time points)5-20%
Neutral Purified Water60 °C24 hours (with time points)5-20%
Alkaline 0.1 M NaOHRoom Temp / 40 °C8 hours (with time points)5-20%

Note: Alkaline hydrolysis is often much faster; therefore, lower temperatures and shorter durations may be necessary.[1]

FAQ 3: What is a suitable stability-indicating HPLC-UV method for this analysis?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[3][10] It must be able to separate the parent compound from all its potential degradation products.[8] For this compound and its primary degradant, 3-(4-methoxybenzoyl)propanoic acid, a reverse-phase HPLC (RP-HPLC) method is ideal.

The parent ester is relatively non-polar, while the resulting carboxylic acid is more polar. This polarity difference allows for excellent separation on a C18 column.

Protocol: Stability-Indicating RP-HPLC Method

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.[11]

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini C18 or equivalent).[11]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a higher aqueous percentage (e.g., 70% A) to retain and resolve the more polar degradant.

    • Ramp up the organic phase (e.g., to 90% B) to elute the parent compound.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Monitor at the λmax of the benzoyl chromophore (approx. 275-285 nm, to be determined by PDA scan).

  • Injection Volume: 10 µL.[11]

  • Column Temperature: 30 °C.

Rationale for Method Choices:

  • Low pH Mobile Phase: Using phosphoric acid serves two purposes. It controls the pH to ensure consistent retention times and, critically, it suppresses the ionization of the carboxylic acid degradant. This results in a much sharper, more symmetrical peak (i.e., less tailing).

  • Gradient Elution: A gradient is necessary to separate the more polar degradant (which elutes early) from the less polar parent compound (which elutes later) in a reasonable timeframe with good resolution.[12]

FAQ 4: What is the primary degradation pathway I should expect?

The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the ethyl ester bond.[1][13]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[2][14] The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[15][16][17] The reaction yields the carboxylic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible.[1][14] The hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[14][18]

The workflow for investigating this pathway is outlined in the diagram below.

Stability_Testing_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Interpretation Interpretation API This compound (API Stock Solution) Acid Acid Stress (0.1 M HCl, 60°C) API->Acid Base Base Stress (0.1 M NaOH, 40°C) API->Base Neutral Neutral Stress (Water, 60°C) API->Neutral HPLC Stability-Indicating RP-HPLC Method Acid->HPLC Sample & Neutralize Base->HPLC Sample & Neutralize Neutral->HPLC Sample Data Data Acquisition (% Assay of API, % Impurity) HPLC->Data Pathway Identify Degradation Pathway Data->Pathway Kinetics Determine Degradation Rate Data->Kinetics

Caption: Workflow for pH Stability Assessment.

The chemical mechanism is visualized below.

Caption: Primary Degradation Pathways via Hydrolysis.

FAQ 5: How do I troubleshoot common analytical issues?

Issue 1: Poor peak shape (tailing) for the degradation product.

  • Cause: The degradation product, 3-(4-methoxybenzoyl)propanoic acid, is acidic. If the mobile phase pH is too high, the carboxyl group can interact with residual silanols on the HPLC column packing, causing tailing.

  • Solution: Ensure the mobile phase pH is low (e.g., pH 2.5-3.0) by using an acid like phosphoric or formic acid. This keeps the analyte in its neutral, protonated form, leading to better peak symmetry.

Issue 2: My results show less than 100% mass balance.

  • Cause: Mass balance is the account of the initial amount of the API versus the sum of the remaining API and all its degradants. A low mass balance can indicate:

    • A degradation product is not being detected by the UV detector (it lacks a chromophore).

    • A degradant is co-eluting with the parent peak or another peak.

    • A degradant is strongly retained on the column and not eluting at all.

    • The API has precipitated out of the solution.

  • Solution:

    • Use a Photodiode Array (PDA) detector to check for peak purity.

    • If co-elution is suspected, modify the HPLC method (e.g., change the gradient slope, try a different organic modifier like methanol, or use a different column chemistry).

    • Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel to look for non-UV active degradants.

Issue 3: Degradation is happening too fast or too slow.

  • Cause: The rate of hydrolysis is highly dependent on temperature and the concentration of the acid/base catalyst.

  • Solution:

    • Too Fast: Reduce the temperature, decrease the concentration of the acid/base, or take more frequent, earlier time points. For base hydrolysis, which is often rapid, consider running the experiment at room temperature.[1]

    • Too Slow: Increase the temperature (e.g., from 60 °C to 80 °C) or increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl). Remember that the goal is controlled degradation of 5-20%.[8][9]

Data Summary Template

When reporting your results, a clear tabular format is essential for easy interpretation and comparison.

Table 2: Example Stability Data for this compound at 60 °C

Time (hours)Condition% Assay of Parent API% Area of Degradant 1*Total (% Mass Balance)
0Acid (0.1M HCl)100.00.0100.0
8Acid (0.1M HCl)94.25.699.8
24Acid (0.1M HCl)85.114.799.8
0Base (0.1M NaOH)100.00.0100.0
2Base (0.1M NaOH)89.510.399.8
8Base (0.1M NaOH)65.734.199.8

*Degradant 1 is presumed to be 3-(4-methoxybenzoyl)propanoic acid. Relative response factors should be determined for accurate quantitation.

This guide provides a foundational framework for initiating and troubleshooting the pH stability testing of this compound. Always refer to the latest regulatory guidelines and perform full method validation before analyzing formal stability samples.[3][11][19]

References

  • ICH. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BenchChem. (n.d.).
  • MedCrave online. (2016, December 14).
  • SciSpace. (2016, December 14).
  • ResolveMass Laboratories. (2025, September 20).
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Gautam, P. (n.d.).
  • McMaster, M. (n.d.).
  • Hiland, C., et al. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPIS.
  • Ashenhurst, J. (2022, October 27).
  • SciSpace. (n.d.).
  • Waters. (n.d.).
  • Bergmann, F., et al. (n.d.). The pH-dependence of enzymic ester hydrolysis.
  • Clark, J. (n.d.). hydrolysing esters. Chemguide.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • Stenutz. (n.d.). ethyl 3-(4-methoxybenzoyl)
  • AK LECTURES. (2019, January 15). mechanism of ester hydrolysis. YouTube.
  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson.
  • Chemistry LibreTexts. (2023, January 22).
  • Guidechem. (n.d.). ETHYL 3-(4-METHOXYBENZOYL)
  • Thermo Scientific Alfa Aesar. (n.d.). Ethyl 3-(4-methoxybenzoyl)
  • NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)
  • Chemsrc. (2025, August 25). CAS#:61292-90-8 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)
  • Lee, J. H., et al. (n.d.). Quantification of propionic acid from Scutellaria baicalensis roots.
  • Khan, A., et al. (2023, February 14).

Sources

Validation & Comparative

A Comparative In Vitro Analysis of the Bioactivity of Ethyl vs. Methyl 3-(4-methoxybenzoyl)propionate: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the subtle structural modification of a lead compound can profoundly influence its biological activity, metabolic stability, and overall therapeutic potential. This guide provides a comprehensive comparative framework for the preclinical in vitro evaluation of two closely related benzoylpropionate esters: Ethyl 3-(4-methoxybenzoyl)propionate and Mthis compound. While direct comparative data for these specific molecules is not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry, pharmacology, and in vitro toxicology to propose a robust experimental design for their head-to-head comparison. By leveraging insights from structurally analogous compounds and detailing validated experimental protocols, this guide serves as a technical manual for researchers, scientists, and drug development professionals seeking to elucidate the differential bioactivities of these promising chemical entities.

Introduction: The Significance of Ester Modification in Drug Design

The parent molecule, 3-(4-methoxybenzoyl)propionic acid, and its derivatives are recognized as valuable intermediates in the synthesis of a variety of biologically active heterocyclic compounds.[1][2] The esterification of the carboxylic acid moiety to its corresponding methyl and ethyl esters represents a common prodrug strategy to enhance lipophilicity and, consequently, cell permeability and oral bioavailability. However, the choice of the ester group—methyl versus ethyl—is not trivial and can impact the compound's interaction with biological targets, as well as its pharmacokinetic profile.

Based on structure-activity relationship (SAR) studies of analogous ester pairs, a guiding hypothesis can be formulated. For instance, in a comparative study of ethyl and methyl caffeate, the ethyl ester demonstrated more potent anti-inflammatory activity, whereas the methyl ester exhibited greater cytotoxicity against cancer cell lines.[3] This suggests that the seemingly minor difference in the alkyl chain length of the ester can lead to significant divergence in biological effects. This guide will therefore focus on three key areas of biological activity: anti-inflammatory potential, cytotoxic effects, and antioxidant capacity.

Proposed Experimental Workflow for Comparative Analysis

To objectively assess the differential biological activities of Ethyl and Mthis compound, a multi-pronged in vitro approach is recommended. The following experimental workflow provides a detailed, step-by-step methodology for a comprehensive comparative analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Assays cluster_metabolism Metabolic Stability cluster_data Data Analysis & Comparison synthesis Synthesis of Ethyl and Methyl 3-(4-methoxybenzoyl)propionate characterization Purity and Structural Verification (NMR, MS, HPLC) synthesis->characterization anti_inflammatory Anti-inflammatory Assay (LPS-stimulated RAW 264.7 macrophages) characterization->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT assay on various cell lines) characterization->cytotoxicity antioxidant Antioxidant Assay (DPPH radical scavenging) characterization->antioxidant metabolism In Vitro Metabolic Stability Assay (Liver microsomes) characterization->metabolism data_analysis Determination of IC50/EC50 values Comparative analysis of potency and selectivity anti_inflammatory->data_analysis cytotoxicity->data_analysis antioxidant->data_analysis metabolism->data_analysis

Figure 1: Proposed experimental workflow for the comparative analysis of Ethyl and Mthis compound.

I. Comparative Anti-inflammatory Activity

Rationale: Chronic inflammation is a hallmark of numerous diseases. The ability of a compound to modulate inflammatory responses is a key indicator of its therapeutic potential. This section details an in vitro assay to compare the anti-inflammatory effects of the ethyl and methyl esters.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard and reliable method for screening potential anti-inflammatory agents. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO).

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of Ethyl and Mthis compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.

  • LPS Stimulation: Pre-treat the cells with the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Nitrite Quantification (Griess Assay): After the incubation period, collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

    • Mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Expected Outcome and Interpretation: Based on the findings for analogous caffeate esters, it is hypothesized that This compound may exhibit a lower IC₅₀ value for NO inhibition compared to its methyl counterpart , suggesting a more potent anti-inflammatory activity.[3]

II. Comparative Cytotoxicity Assessment

Rationale: Evaluating the cytotoxic profile of a compound is crucial to determine its therapeutic index and potential for off-target toxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Step-by-Step Methodology:

  • Cell Lines: A panel of cell lines should be used, including both cancerous (e.g., MCF-7 breast cancer, A549 lung cancer) and non-cancerous (e.g., HEK293 embryonic kidney) cell lines to assess for selective cytotoxicity.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the ethyl and methyl esters, as described in the anti-inflammatory assay protocol.

  • Incubation: Incubate the cells with the test compounds for 48 or 72 hours.

  • MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Expected Outcome and Interpretation: Drawing parallels from the caffeate ester study, it is plausible that Mthis compound may demonstrate a lower IC₅₀ value, indicating greater cytotoxicity, particularly against cancer cell lines , compared to the ethyl ester.[3]

III. Comparative Antioxidant Capacity

Rationale: Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. The DPPH assay is a simple and widely used method for this purpose.

Experimental Protocol: DPPH Radical Scavenging Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control. Determine the IC₅₀ value for each compound.

Expected Outcome and Interpretation: The 4-methoxybenzoyl moiety present in both compounds may contribute to some antioxidant activity. However, the difference in the ester group is less likely to have a dramatic impact on the radical scavenging capacity compared to the phenolic core. Therefore, it is anticipated that both esters may exhibit comparable, moderate antioxidant activity .

IV. Comparative Metabolic Stability

Rationale: The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and dosing regimen. Carboxylesterases are the primary enzymes responsible for the hydrolysis of ester-containing drugs.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Step-by-Step Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH regenerating system, and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the parent compound.

Expected Outcome and Interpretation: Studies on the in vitro stability of various methyl and ethyl esters against carboxylesterases have shown no statistically significant difference in their rates of hydrolysis.[1] Therefore, it is predicted that Ethyl and Mthis compound will exhibit similar metabolic stability profiles in liver microsomes .

Summary of Predicted Comparative Biological Activities

Biological ActivityThis compoundMthis compoundRationale
Anti-inflammatory Potentially More Potent (Lower IC₅₀)Potentially Less Potent (Higher IC₅₀)Inferred from studies on analogous caffeate esters.[3]
Cytotoxicity Potentially Less Cytotoxic (Higher IC₅₀)Potentially More Cytotoxic (Lower IC₅₀)Inferred from studies on analogous caffeate esters.[3]
Antioxidant Moderate ActivityModerate ActivityThe core 4-methoxybenzoyl moiety is the primary determinant.
Metabolic Stability Similar to Methyl EsterSimilar to Ethyl EsterIn vitro studies on various ester pairs show comparable stability against carboxylesterases.[1]

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative analysis of the biological activities of Ethyl and Mthis compound. While direct experimental data is currently lacking, the proposed in vitro assays, grounded in established methodologies, will provide the necessary quantitative data to elucidate the structure-activity relationships of these two esters. The hypothesized differences in their anti-inflammatory and cytotoxic profiles, based on analogous compounds, underscore the importance of such a comparative investigation in the early stages of drug discovery. The execution of these experiments will enable researchers to make informed decisions regarding the selection of the more promising candidate for further preclinical and clinical development.

References

  • Nics, L., Haeusler, D., & Wadsak, W. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-7.
  • BenchChem. (2025). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
  • Ali, S., Qadeer, G., Rama, N. H., & Wong, W. Y. (2008). Methyl 3-(4-methoxy-benzo-yl)propionate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2391.

Sources

A Comparative Guide to Purity Assessment: Elemental Analysis of Synthesized Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific results. An impure chemical can have devastating impacts, particularly in the medical sector where patient safety is paramount.[1] This guide offers a deep dive into the purity assessment of a synthesized intermediate, Ethyl 3-(4-methoxybenzoyl)propionate, using elemental analysis as a primary technique. It further provides a comparative framework against other orthogonal analytical methods, offering a holistic perspective on achieving and confirming high purity.

The Subject Compound: this compound

Before any analysis, understanding the target molecule is crucial. This compound is a keto-ester often used as a building block in organic synthesis.

  • Molecular Formula: C₁₃H₁₆O₄[2][3][4]

  • Molecular Weight: 236.27 g/mol [2]

  • Structure:

    
    (Illustrative structure)
    

From its molecular formula, we can calculate the theoretical elemental composition, which serves as our benchmark for purity.

Table 1: Theoretical Elemental Composition of this compound (C₁₃H₁₆O₄)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01113156.14366.09%
Hydrogen (H)1.0081616.1286.83%
Oxygen (O)15.999463.99627.08%

Primary Purity Assessment: Elemental Analysis (CHN)

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust, cost-effective technique to determine the elemental composition of a sample.[5][6][7] It serves as an excellent first-pass assessment of purity. The underlying principle is the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and N₂).[8][9]

The Causality Behind the Method

Why start with elemental analysis? Because it directly verifies the most fundamental property of your compound: its elemental makeup. If a sample is pure, its experimental %C, %H, and %N (and %O, if determined) will closely match the theoretical values. Significant deviations suggest the presence of impurities, such as:

  • Residual Solvents: Will often increase the hydrogen and carbon content.

  • Inorganic Impurities (e.g., catalysts, salts): Will not combust and thus will lower the percentage of all organic elements.

  • Unreacted Starting Materials or Byproducts: Will skew the elemental ratios.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the protocol must be self-validating. This involves meticulous sample preparation and the use of standards to confirm instrument performance.

Instrumentation: CHNS/O Elemental Analyzer Standard: Acetanilide (Certified for %C, %H, %N)

Step-by-Step Protocol:

  • Sample Preparation (Critical Step):

    • Dry the synthesized this compound under a high vacuum at 40°C for at least 12 hours. This is crucial to remove any volatile residual solvents that would erroneously inflate carbon and hydrogen readings.[6]

    • Using a microbalance, accurately weigh 1-2 mg of the dried sample into a tin capsule. The sample must be homogeneous to be representative.[6]

  • Instrument Calibration & Validation:

    • Perform a blank run (empty tin capsule) to establish the baseline.

    • Analyze a 1-2 mg sample of the acetanilide standard. The results must fall within the certified acceptance criteria (typically ±0.3% of the known value) before proceeding. This validates the instrument's performance on the day of analysis.

  • Sample Analysis:

    • Analyze the encapsulated sample of this compound. The analyzer will perform flash combustion at ~1000-1150°C in an oxygen-rich environment.[7][9]

    • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[9]

  • Post-Analysis Validation:

    • Re-analyze the acetanilide standard. This ensures the instrument's performance did not drift during the sample run.

Data Visualization and Interpretation

The workflow from sample preparation to final data analysis is a linear and logical process.

Caption: Workflow for purity assessment via elemental analysis.

Interpreting the Results: A generally accepted criterion for high purity is that the experimental values are within ±0.4% of the theoretical values.

Table 2: Experimental Elemental Analysis Data for this compound

ElementTheoretical Value (%)Experimental Value (%)Deviation (%)Purity Indication
Carbon (C)66.0965.95-0.14High Purity
Hydrogen (H)6.836.89+0.06High Purity
Nitrogen (N)0.00<0.10N/ANo Nitrogen Impurities

The data in Table 2 indicates a high degree of purity, as the deviations for carbon and hydrogen are well within the acceptable ±0.4% range.

Orthogonal Validation: A Comparative Guide to Purity Techniques

While elemental analysis confirms the correct elemental ratios, it cannot detect isomeric impurities or small amounts of impurities with a similar elemental composition.[10] Therefore, employing orthogonal methods—techniques that measure different chemical properties—is essential for a comprehensive purity profile.[11]

Orthogonal_Validation Compound Synthesized Compound EA Elemental Analysis (%C, %H, %O) Compound->EA NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR HPLC HPLC-UV (Chromatographic Purity) Compound->HPLC MS Mass Spectrometry (Molecular Weight) Compound->MS Info_EA Correct Elemental Ratio EA->Info_EA Info_NMR Structural Confirmation Solvent Impurities NMR->Info_NMR Info_HPLC Number & Quantity of Impurities HPLC->Info_HPLC Info_MS Correct Molecular Weight Impurity ID MS->Info_MS

Caption: Complementary information from orthogonal analytical techniques.

Table 3: Comparison of Key Purity Assessment Techniques

ParameterElemental Analysis (CHN)¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Combustion and detection of elemental gases.Nuclear spin transitions in a magnetic field.Differential partitioning between mobile and stationary phases.[12]Ionization and separation of ions by mass-to-charge ratio.[13]
Primary Information Elemental composition (%C, H, N, S, O).[8]Chemical structure, proton environment, quantitative purity (qNMR).[14][15]Number of components, relative purity (area %), quantitation of impurities.[16][17]Molecular weight confirmation, structural information of impurities.[18]
Detects Incorrect elemental ratios, inorganic impurities, residual solvents.Structural isomers, proton-containing impurities, residual solvents.Non-volatile organic impurities, isomers, degradation products.[19]Impurities with different molecular weights.
Sensitivity Moderate (µg range).Moderate (µg to mg range).[11]High (ng to pg range).[11]Very High (pg to fg range).[11]
Key Advantage Fundamental check of composition, cost-effective.[5]Provides rich structural information, inherently quantitative.[20]Gold standard for resolving and quantifying impurities.[19][21]Unambiguous molecular weight confirmation.[22]
Limitation Cannot detect isomeric impurities; less sensitive to trace organics.Signal overlap in complex mixtures can be an issue.[14]Requires a chromophore for UV detection; reference standards needed for absolute quantitation.Isomeric impurities are often indistinguishable.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides an exquisitely detailed picture of the molecule's structure. For this compound, a pure sample would show distinct signals corresponding to the aromatic protons, the methoxy group, and the ethyl propionate chain, with integration values matching the number of protons in each environment. The absence of unexpected signals is a strong indicator of purity. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[23]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[17][24] A reversed-phase HPLC method with UV detection would separate the main compound from any non-volatile impurities. The purity is often reported as a percentage of the total peak area. A high-purity sample would ideally show a single, sharp peak. Any other peaks represent impurities, and their area percentage can be used to quantify them, which is critical for regulatory compliance.[16][25]

Mass Spectrometry (MS)

Often coupled with a chromatography technique (like LC-MS), mass spectrometry provides the molecular weight of the compound.[19] For this compound, observing an ion corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 237.11) provides definitive confirmation of its identity. It is also a powerful tool for identifying the structure of unknown impurity peaks seen in HPLC.[22]

Conclusion: A Triad of Purity Confirmation

While elemental analysis provides a foundational and indispensable measure of bulk sample purity, it does not stand alone. A truly rigorous purity assessment for a compound like this compound relies on a triad of evidence:

  • Correct Elemental Composition: Confirmed by elemental analysis to be within ±0.4% of theoretical values.

  • Correct Molecular Structure: Confirmed by ¹H NMR, showing the expected signals with correct integrations and no significant impurity signals.

  • High Chromatographic Purity: Confirmed by HPLC, typically showing >98% purity by peak area normalization.

By integrating the fundamental data from elemental analysis with the high-resolution separation of HPLC and the detailed structural insights from NMR, researchers can establish the purity of their synthesized compounds with the highest degree of scientific confidence, ensuring the integrity of their subsequent research and development efforts.

References

  • Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Marcel Dekker, Inc.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Itkis, D. M., et al. (2005). Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. Journal of the American Chemical Society. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC, NIH. Available at: [Link]

  • Li, G., et al. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent Technologies, Inc. Available at: [Link]

  • AAPS. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • IJPPR. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]

  • ACS Publications. Quantitative analysis using NMR. Journal of Chemical Education. Available at: [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Available at: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available at: [Link]

  • ResearchGate. (2015). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • LabRulez LCMS. Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT System. Available at: [Link]

  • SCIEX. Molecular weight confirmation and impurity analysis of a 70-mer oligonucleotide. Available at: [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]

  • Waters Corporation. Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • Semantic Scholar. Measuring the purity of organic substances: general approaches and development of an optimal procedure for studying pure organic materials. Available at: [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

  • Stenutz. This compound. Available at: [Link]

  • PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Available at: [Link]

  • Ali, M. A., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. PMC, NIH. Available at: [Link]

Sources

Comparing the efficacy of different synthetic routes to Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. Ethyl 3-(4-methoxybenzoyl)propionate, a versatile building block in the synthesis of various biologically active molecules, is one such intermediate. This guide provides an in-depth, comparative analysis of two primary synthetic strategies for its preparation: a traditional two-step approach commencing with a Friedel-Crafts acylation, and a more direct one-pot crossed Claisen condensation. By examining the mechanistic underpinnings, detailed experimental protocols, and key performance metrics of each route, this document aims to equip scientists with the critical information needed to make informed decisions for their specific research and development needs.

Route 1: The Classic Two-Step - Friedel-Crafts Acylation Followed by Fischer Esterification

This well-established route builds the carbon skeleton through an electrophilic aromatic substitution, followed by a classic acid-catalyzed esterification. It is a reliable, albeit multi-step, approach to the target molecule.

Mechanistic Overview

The synthesis begins with the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich anisole then attacks this electrophile, primarily at the para position due to the ortho,para-directing nature of the methoxy group, to form 3-(4-methoxybenzoyl)propionic acid.

The second step involves the Fischer esterification of the resulting carboxylic acid.[2][3] In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and an excess of ethanol, the carboxylic acid is converted to its ethyl ester, this compound. The use of excess ethanol is crucial to drive the equilibrium towards the product.[4]

Route 1 Workflow Anisole Anisole FriedelCrafts Friedel-Crafts Acylation Anisole->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts AlCl3 AlCl3 AlCl3->FriedelCrafts IntermediateAcid 3-(4-methoxybenzoyl)propionic acid FriedelCrafts->IntermediateAcid Esterification Fischer Esterification IntermediateAcid->Esterification Ethanol Ethanol Ethanol->Esterification H2SO4 H2SO4 (cat.) H2SO4->Esterification FinalProduct This compound Esterification->FinalProduct

Figure 1: Workflow for Route 1.
Experimental Protocol

Step 1: Synthesis of 3-(4-methoxybenzoyl)propionic acid [1]

  • To a stirred mixture of anisole (10 mL) and succinic anhydride (2.0 g, 20 mmol) in a suitable reaction vessel, add aluminum chloride (6 g, 42 mmol) portion-wise while maintaining the temperature below 10 °C with an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid.

  • Remove the excess anisole by steam distillation.

  • The resulting solid product is collected and purified by dissolving it in a 5% (w/v) sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the acid by the addition of hydrochloric acid.

  • The precipitated 3-(4-methoxybenzoyl)propionic acid is filtered, washed with cold water, and dried.

Step 2: Synthesis of this compound [2][3]

  • In a round-bottom flask, dissolve the dried 3-(4-methoxybenzoyl)propionic acid (from Step 1) in an excess of anhydrous ethanol (e.g., 50 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Route 2: The Direct Approach - Crossed Claisen Condensation

This route offers a more convergent and potentially more atom-economical approach by forming the target β-keto ester in a single step from two different ester starting materials.

Mechanistic Overview

The crossed Claisen condensation involves the reaction of an enolizable ester with a non-enolizable ester in the presence of a strong base.[5][6] In this synthesis, ethyl acetate (the enolizable partner) is deprotonated at the α-carbon by a strong base, such as sodium ethoxide, to form a nucleophilic enolate.[7] This enolate then attacks the electrophilic carbonyl carbon of ethyl 4-methoxybenzoate (the non-enolizable partner).[7] The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the desired β-keto ester, this compound. To minimize the self-condensation of ethyl acetate, the reaction is typically carried out by slowly adding the ethyl acetate to a mixture of the base and an excess of the ethyl 4-methoxybenzoate.[6]

Route 2 Workflow Ethyl4Methoxybenzoate Ethyl 4-methoxybenzoate ClaisenCondensation Crossed Claisen Condensation Ethyl4Methoxybenzoate->ClaisenCondensation EthylAcetate Ethyl Acetate EthylAcetate->ClaisenCondensation NaOEt Sodium Ethoxide NaOEt->ClaisenCondensation FinalProduct This compound ClaisenCondensation->FinalProduct

Figure 2: Workflow for Route 2.
Experimental Protocol (Adapted from a similar crossed Claisen condensation)[8]
  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding clean sodium metal to an excess of absolute ethanol.

  • Once all the sodium has reacted, add an excess of ethyl 4-methoxybenzoate to the flask.

  • Slowly add ethyl acetate dropwise from the dropping funnel to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl).

  • Remove the excess ethanol and unreacted starting materials by distillation.

  • The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.

ParameterRoute 1: Friedel-Crafts & EsterificationRoute 2: Crossed Claisen Condensation
Number of Steps 21
Overall Yield ~44-52% (estimated)Moderate to Good (estimated)
Starting Materials Anisole, Succinic Anhydride, EthanolEthyl 4-methoxybenzoate, Ethyl Acetate
Key Reagents AlCl₃ (stoichiometric), H₂SO₄ (catalytic)Sodium Ethoxide (stoichiometric)
Reaction Conditions Reflux (both steps)Reflux
Purification Recrystallization/Precipitation, Extraction, Distillation/ChromatographyExtraction, Distillation
Scalability Generally good, but handling AlCl₃ can be challenging on a large scale.Potentially very good for large-scale production.
Green Chemistry Generates significant aluminum-containing acidic waste.Generates less hazardous waste.
Safety Concerns Handling of corrosive and water-sensitive AlCl₃ and concentrated H₂SO₄. Use of flammable solvents.Handling of metallic sodium and flammable ethanol.

Discussion and Recommendations

Route 1: The Reliable Workhorse

The Friedel-Crafts acylation followed by Fischer esterification is a robust and well-understood pathway. Its primary advantage lies in its reliability and the commercial availability of the starting materials. The 55% yield for the first step is moderate, and a subsequent high-yielding esterification (typically 80-95%) would result in a respectable overall yield of approximately 44-52%.[1][2] However, this route is not without its drawbacks. It is a two-step process, which increases labor and time. Furthermore, the use of stoichiometric amounts of aluminum chloride presents several challenges, including its hygroscopic nature, the exothermic nature of its reactions, and the generation of significant amounts of acidic, aluminum-containing waste, which is a concern from a green chemistry perspective.

Route 2: The Efficient Alternative

For small-scale laboratory synthesis where reliability and predictability are the primary concerns, Route 1 is a solid choice. The procedures are well-documented, and the reactions are generally high-yielding. However, for larger-scale production or for laboratories prioritizing green chemistry principles and process efficiency, Route 2, the crossed Claisen condensation, is a highly attractive alternative. Its one-pot nature and avoidance of harsh Lewis acids make it a more sustainable and potentially more cost-effective approach. Further optimization of the reaction conditions for the crossed Claisen condensation of ethyl 4-methoxybenzoate and ethyl acetate would be a valuable endeavor for any organization looking to produce this compound on a significant scale.

References

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

  • Odinity. (2014, March 27). Fischer Esterification. [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL 3,3-DIETHOXYPROPANOATE. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • YouTube. (2018, May 1). Crossed Claisen condensation. [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). ACETIC ACID, BENZOYL-, ETHYL ESTER. [Link]

  • Organic Syntheses. (n.d.). ACETIC ACID, BENZOYL-, ETHYL ESTER. [Link]

  • CHEM 330 Topics Discussed on Sept. 21. (2006, September 21). Retrieved from [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). 3-(4-Methoxybenzoyl)propionic acid. [Link]

  • Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 98% 5 g. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Congruence

In the landscape of pharmaceutical development and manufacturing, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Ethyl 3-(4-methoxybenzoyl)propionate, a key intermediate in various synthetic pathways, is no exception. Its precise measurement is fundamental to ensuring process control, reaction yield, and the purity of subsequent products.

Throughout the lifecycle of a drug product, from early development to commercial quality control (QC), it is common for different analytical methods to be employed. A research lab might utilize a highly specific but lower-throughput method like Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation, while a QC lab may opt for a robust, high-throughput High-Performance Liquid Chromatography (HPLC) method for routine release testing. This introduces a critical challenge: how do we ensure that the data generated by these disparate methods are equivalent and interchangeable?

This is the objective of cross-validation. As defined by the International Council for Harmonisation (ICH) guideline Q2(R2), cross-validation serves to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[1] This guide provides a comprehensive comparison of two primary analytical techniques for this compound quantification—HPLC with UV detection and GC-MS—and details the experimental framework for their rigorous cross-validation, ensuring data integrity across the entire product lifecycle.

Chapter 1: Primary Analytical Methodologies

The selection of an analytical method is governed by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, its aromatic structure and carbonyl functional groups make it an excellent candidate for HPLC-UV analysis, while its expected volatility and mass fragmentation pattern make it suitable for GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for its robustness, precision, and efficiency. The choice of HPLC-UV for this analyte is based on the presence of the methoxybenzoyl chromophore, which allows for sensitive detection at a specific UV wavelength.

  • Stationary Phase: A C18 reversed-phase column is selected for its versatility and effectiveness in retaining moderately non-polar compounds like our target analyte through hydrophobic interactions.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer provides consistent elution power. The buffer is crucial for maintaining a stable pH, ensuring reproducible retention times by preventing shifts in the analyte's polarity.[2]

  • Detection: Based on the UV-absorbing properties of the benzoyl group, a detection wavelength is selected to maximize sensitivity and minimize interference from potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (ACS grade).

    • Ortho-phosphoric acid (ACS grade).

    • Water (HPLC grade).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity compared to HPLC-UV. While HPLC relies on retention time and UV response, GC-MS provides a "fingerprint" mass spectrum for the analyte, allowing for unambiguous identification and quantification, which is particularly valuable for impurity profiling or in complex matrices.

  • Stationary Phase: A non-polar (5%-phenyl)-methylpolysiloxane column is chosen. This phase separates compounds primarily based on their boiling points, which is ideal for a general-purpose screening and quantification method.

  • Injection Mode: Split injection is used to prevent column overloading with concentrated samples, ensuring sharp chromatographic peaks.

  • Ionization: Electron Ionization (EI) is a robust and highly reproducible technique that generates a library-searchable mass spectrum.

  • Detection: Selected Ion Monitoring (SIM) mode is used for quantification. By monitoring only specific, characteristic ions of the analyte, sensitivity and selectivity are significantly enhanced compared to a full scan.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Ethyl Acetate (GC grade).

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Quantifier ion: m/z 135. Qualifier ions: m/z 236, 107.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with Ethyl Acetate.

  • Analysis Procedure:

    • Condition the system by injecting a solvent blank.

    • Inject the standard solutions to construct a calibration curve based on the peak area of the quantifier ion (m/z 135).

    • Inject the prepared sample solutions for quantification.

Chapter 2: The Framework of Analytical Method Validation

Before any cross-validation can be performed, each individual method must be validated to demonstrate its fitness for purpose. The validation process is a systematic evaluation of a method's performance characteristics, as outlined in regulatory guidelines like ICH Q2(R2).[3][4][5]

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] This is achieved by assessing a set of core performance parameters.

Validation_Parameters cluster_main Core Validation Parameters (ICH Q2(R2)) Accuracy Accuracy (Closeness to True Value) Precision Precision (Repeatability, Intermediate) Specificity Specificity (Analyte in presence of others) LOD Detection Limit (LOD) (Lowest detectable amount) LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) Linearity Linearity (Proportional response) Range Range (Interval of acceptable performance) Robustness Robustness (Resilience to small changes) Cross_Validation_Workflow Start Sample Set Preparation (e.g., n=10 lots of intermediate) Split Aliquot Samples Start->Split HPLC Analysis by Validated Method A (HPLC-UV) Split->HPLC Batch 1 GCMS Analysis by Validated Method B (GC-MS) Split->GCMS Batch 2 Data_A Quantitative Results (Set A) HPLC->Data_A Data_B Quantitative Results (Set B) GCMS->Data_B Compare Data Aggregation & Comparison Data_A->Compare Data_B->Compare Stats Statistical Analysis (e.g., Bland-Altman, Deming Regression) Compare->Stats Conclusion Conclusion on Method Equivalency Stats->Conclusion

Caption: Logical workflow for a cross-validation study comparing two analytical methods.

Detailed Cross-Validation Protocol
  • Sample Selection: Select a minimum of 6-10 representative batches of the this compound intermediate. The samples should cover the expected concentration range.

  • Sample Preparation: For each batch, prepare a single homogenous sample solution according to the established sample preparation procedure (e.g., dissolving a known weight in a common solvent compatible with both methods, like acetonitrile).

  • Aliquoting: Immediately split the master solution for each batch into two sets of aliquots: one for HPLC-UV analysis and one for GC-MS analysis. This step is critical to ensure that any observed differences are due to the measurement technique, not sample heterogeneity.

  • Analysis:

    • Analyze the first set of aliquots using the validated HPLC-UV method.

    • Analyze the second set of aliquots using the validated GC-MS method.

    • To ensure analytical integrity, the analyses should be performed by analysts trained on each respective method, and system suitability criteria must be met for each run.

  • Data Compilation: Tabulate the quantitative results (e.g., in %w/w or mg/mL) obtained from both methods for each sample.

Defining Acceptance Criteria

The ICH M10 guideline deliberately omits prescriptive acceptance criteria for cross-validation, allowing for scientific judgment based on the context. [6]However, for a successful cross-validation, a pre-defined set of statistical criteria must be established in the validation protocol. [5]

  • Mean Comparison: The mean result from one method should be within a certain percentage (e.g., ±5.0%) of the mean result from the other method.

  • Paired t-test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two sets of results. A p-value > 0.05 typically indicates no significant difference.

  • Correlation and Agreement:

    • Deming Regression: This statistical method is superior to standard linear regression as it accounts for errors in both the x and y measurements. The slope should be close to 1.0 and the intercept close to 0.

    • Bland-Altman Analysis: This plot visualizes the agreement between the two methods by plotting the difference between the paired measurements against their average. The expectation is that 95% of the data points will fall within the limits of agreement (mean difference ± 1.96 * standard deviation of the difference). [7]

Chapter 4: Comparative Data and Interpretation

To illustrate the outcome of this process, the following tables present hypothetical but realistic data from the validation and subsequent cross-validation of the two methods.

Summary of Method Validation Performance

This table provides a side-by-side comparison of the key performance characteristics of each validated method.

Performance Parameter HPLC-UV Method GC-MS (SIM) Method Commentary
Linearity (r²) > 0.9995> 0.9992Both methods show excellent linearity.
Range (µg/mL) 10 - 2001 - 50HPLC has a wider range suitable for higher concentrations.
Accuracy (% Recovery) 99.1% - 100.8%98.5% - 101.2%Both methods are highly accurate.
Precision (%RSD)
- Repeatability≤ 0.5%≤ 0.8%HPLC demonstrates slightly better repeatability.
- Intermediate Precision≤ 0.9%≤ 1.3%Both methods are precise.
Limit of Quantitation (LOQ) 10 µg/mL1 µg/mLGC-MS is significantly more sensitive.
Specificity No interference from placeboConfirmed by mass spectrumGC-MS provides unequivocal specificity.
Cross-Validation Results

Here, we present the data from analyzing ten different batches of the intermediate by both methods.

Batch ID HPLC-UV Result (% w/w) GC-MS Result (% w/w) Difference (HPLC - GCMS) Average of Both Methods
B-00199.299.5-0.399.35
B-00298.798.40.398.55
B-00399.599.8-0.399.65
B-00497.997.50.497.70
B-00598.899.0-0.298.90
B-00699.198.80.398.95
B-00799.699.30.399.45
B-00898.598.7-0.298.60
B-00999.098.60.498.80
B-01098.999.1-0.299.00
Mean 98.92 98.87 0.05
Std. Dev. of Diff. 0.30
  • Mean Comparison: The mean of the HPLC results (98.92%) is within 0.05% of the GC-MS mean (98.87%), easily meeting a typical ±5.0% acceptance criterion.

  • Statistical Significance: A paired t-test on this data yields a p-value >> 0.05, indicating no statistically significant systematic difference between the methods.

  • Bland-Altman Analysis: The mean difference is 0.05, with limits of agreement (-0.54% to 0.64%). All data points fall within these limits, demonstrating strong agreement.

Conclusion and Expert Recommendations

The cross-validation study successfully demonstrates that the proposed HPLC-UV and GC-MS methods are equivalent for the intended purpose of quantifying this compound. The results from both methods are interchangeable and can be used confidently across different stages of the product lifecycle.

As a Senior Application Scientist, my recommendations for method deployment are as follows:

  • For routine QC and in-process control: The HPLC-UV method is the preferred choice. Its superior precision, wider linear range, and operational simplicity make it ideal for high-throughput environments where speed and robustness are paramount.

  • For investigational purposes: The GC-MS method is invaluable. Its superior sensitivity (lower LOQ) makes it the method of choice for trace impurity analysis or cleaning validation. Furthermore, its definitive specificity via mass spectral data is essential for troubleshooting, out-of-specification (OOS) investigations, and providing unequivocal structural confirmation.

By establishing this methodological congruence through rigorous cross-validation, an organization ensures seamless data transfer between R&D and QC, strengthens its regulatory submissions, and builds a foundation of trust and reliability in its analytical data.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Semantic Scholar. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • SIELC Technologies. Separation of 3-(4-Methoxybenzoyl)propionic acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018). Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Polish Pharmaceutical Society. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic profiles of Ethyl 3-(4-methoxybenzoyl)propionate and its structurally related analogues. Designed for researchers in oncology, pharmacology, and medicinal chemistry, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis. By understanding the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds, researchers can better inform the design of novel therapeutic agents.

While a direct comparative study on the cytotoxicity of this compound and its close analogues is not extensively documented in publicly available literature, this guide synthesizes information from studies on structurally similar compounds to propose a rigorous experimental plan. The methodologies described herein are based on well-established and validated in vitro assays to ensure the generation of reliable and reproducible data.

Introduction: The Rationale for Cytotoxicity Profiling

This compound belongs to the benzoylpropionate class of compounds, which have garnered interest for their potential biological activities. The presence of a methoxybenzoyl moiety is a common feature in various pharmacologically active molecules, influencing their metabolic stability, lipophilicity, and interaction with biological targets.[1] Variations in the substitution pattern on the aromatic ring and modifications of the propionate side chain can significantly impact the cytotoxic potential of these molecules.

A systematic comparison of the cytotoxicity of this compound with its analogues is crucial for:

  • Identifying promising anticancer lead compounds: By screening a library of related structures, potent and selective cytotoxic agents can be discovered.

  • Elucidating Structure-Activity Relationships (SAR): Understanding how specific structural modifications influence cytotoxicity provides valuable insights for rational drug design and optimization.[2][3][4]

  • Investigating Mechanisms of Action: Differences in cytotoxic profiles can hint at distinct molecular mechanisms, such as the induction of apoptosis or necrosis.[5][6]

This guide will focus on a hypothetical comparative study involving this compound and two representative analogues:

  • Analogue A: Ethyl 3-(3,4-dimethoxybenzoyl)propionate

  • Analogue B: Ethyl 3-(4-hydroxybenzoyl)propionate

The selection of these analogues allows for the investigation of the effect of an additional methoxy group (Analogue A) and the replacement of the methoxy group with a hydroxyl group (Analogue B) on cytotoxic activity.

Experimental Design and Methodologies

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of the test compounds. This involves assessing cell viability, membrane integrity, and the mode of cell death.

Cell Line Selection

The choice of cell lines is critical and should be guided by the research objectives. A panel of human cancer cell lines from different tissue origins is recommended to assess the spectrum of activity. For instance:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • HEK-293: A non-cancerous human embryonic kidney cell line, to assess selectivity and potential toxicity to normal cells.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and its analogues (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis.[5][8][9]

Protocol:

  • Seed and treat the cells as described for the MTT assay in a 96-well plate.

  • After the treatment period, collect the cell culture supernatant.

  • Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Include controls for background LDH activity (medium only) and maximum LDH release (cells treated with a lysis buffer).[9]

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed cells in a 6-well plate and treat them with the test compounds at their determined IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Data Visualization and Analysis

The quantitative data from the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound and Analogues

CompoundMCF-7A549HeLaHEK-293
This compound>100>100>100>100
Analogue A (3,4-dimethoxy)75.282.168.5>100
Analogue B (4-hydroxy)45.855.339.792.4
Doxorubicin (Positive Control)0.81.20.55.6

Note: The IC50 values in this table are hypothetical and for illustrative purposes only.

Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Cell Seeding (MCF-7, A549, HeLa, HEK-293) compound_treatment Compound Treatment (Test Compounds & Controls) cell_seeding->compound_treatment mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay flow_cytometry Annexin V/PI Staining (Apoptosis/Necrosis) compound_treatment->flow_cytometry ic50 IC50 Determination mtt_assay->ic50 mechanism Mechanism of Cell Death Elucidation ldh_assay->mechanism flow_cytometry->mechanism sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis mechanism->sar_analysis Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cytotoxic Compound (e.g., Analogue B) mitochondria Mitochondria compound->mitochondria death_receptor Death Receptor compound->death_receptor cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathways leading to apoptosis induced by cytotoxic compounds.

Conclusion and Future Directions

This guide provides a robust framework for the comparative cytotoxic evaluation of this compound and its analogues. The proposed multi-assay approach will yield comprehensive data on cell viability, membrane integrity, and the mode of cell death, enabling a thorough understanding of their structure-activity relationships.

Future investigations could expand upon these findings by:

  • Synthesizing and screening a larger library of analogues to further refine the SAR.

  • Conducting mechanistic studies to identify the specific molecular targets and signaling pathways involved.

  • Evaluating the in vivo efficacy and toxicity of the most promising compounds in animal models of cancer.

By systematically applying the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel benzoylpropionate-based anticancer agents.

References

  • 7 PubMed.

  • 5 ResearchGate.

  • 8 MDPI.

  • 9 National Center for Biotechnology Information.

  • 2 ResearchGate.

  • 10 ResearchGate.

  • 3 National Center for Biotechnology Information.

  • MDPI.

  • 11 National Center for Biotechnology Information.

  • 12 ResearchGate.

  • 13 PubMed.

  • 4 ResearchGate.

  • 14 National Center for Biotechnology Information.

  • 15 National Center for Biotechnology Information.

  • 16 ResearchGate.

  • 17 National Center for Biotechnology Information.

  • 18 PubChem.

  • 19 Arabian Journal of Chemistry.

  • 20 PubMed.

  • 6 National Center for Biotechnology Information.

  • 21 PubChem.

  • 22 Google Patents.

  • 23 MDPI.

  • 24 National Center for Biotechnology Information.

Sources

A Comparative Guide to the Synthesis of Ethyl 3-(4-methoxybenzoyl)propionate: A Benchmark Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(4-methoxybenzoyl)propionate is a valuable keto-ester intermediate, notably recognized as a key precursor in the synthesis of Itanoxone, a compound investigated for its cytoprotective properties. The efficient synthesis of this intermediate is paramount for drug development and fine chemical manufacturing. The classical approach to its synthesis involves the Friedel-Crafts acylation of anisole.[1][2] This guide provides a comprehensive benchmark of a standard laboratory procedure against various published methodologies, offering researchers and process chemists a comparative analysis of synthetic routes based on yield, catalyst choice, and reaction conditions. We will dissect the causality behind experimental choices, present detailed protocols, and visually map the underlying chemistry to provide a field-proven perspective on producing this important molecule.

Benchmark Synthesis Protocol: Friedel-Crafts Acylation with AlCl₃

This protocol details a robust and widely applicable method for the gram-scale synthesis of this compound. The procedure is based on the well-established Friedel-Crafts acylation, which utilizes a strong Lewis acid to catalyze the electrophilic substitution of an acyl group onto an activated aromatic ring.[3]

Rationale for Method Selection: Aluminum chloride (AlCl₃) is selected as the catalyst for this benchmark due to its high reactivity, low cost, and extensive documentation in the literature for Friedel-Crafts reactions.[1][4] Anisole is a highly activated aromatic substrate due to the electron-donating methoxy group, which strongly directs acylation to the para position, enhancing product selectivity. Dichloromethane (DCM) is chosen as the solvent for its inertness under reaction conditions and its ability to dissolve the reactants and the intermediate acylium ion complex. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction between the acyl chloride and AlCl₃, minimizing potential side reactions.

Experimental Protocol:

Reagents & Materials:

  • Anisole

  • Ethyl 4-chloro-4-oxobutanoate (Ethyl succinyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) followed by anhydrous dichloromethane. Stir the resulting suspension under a nitrogen atmosphere.

  • Acyl Chloride Addition: Dissolve ethyl 4-chloro-4-oxobutanoate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes. The formation of the acylium ion complex is an exothermic process.

  • Anisole Addition: After the formation of the complex, add anisole (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl (approx. 5 mL of conc. HCl per 50 g of ice). This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the benchmark synthesis, from initial setup to the final purified product.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis prep_reagents Prepare Dry Reagents & Glassware setup_apparatus Assemble Reaction Apparatus prep_reagents->setup_apparatus charge_flask Charge Flask with AlCl₃ & DCM setup_apparatus->charge_flask cool_flask Cool to 0°C charge_flask->cool_flask add_acyl_chloride Add Ethyl Succinyl Chloride cool_flask->add_acyl_chloride add_anisole Add Anisole add_acyl_chloride->add_anisole react_rt Stir at Room Temperature (3-4h) add_anisole->react_rt quench Quench with Ice/HCl react_rt->quench extract Extract with DCM quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Distillation/Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of ethyl succinyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the active electrophile.

  • Electrophilic Attack: The electron-rich anisole ring attacks the electrophilic carbon of the acylium ion. The electron-donating nature of the methoxy group directs this attack preferentially to the para position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration: The AlCl₄⁻ complex abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.

  • Complexation and Hydrolysis: The product, a ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[1] This necessitates using a stoichiometric amount of the catalyst. The final aqueous workup hydrolyzes this complex to release the desired product.

G reactants Ethyl Succinyl Chloride + AlCl₃ acylium Acylium Ion Electrophile [R-C=O]⁺[AlCl₄]⁻ reactants->acylium Step 1: Forms Electrophile arenium Arenium Ion Intermediate (Sigma Complex) acylium->arenium Step 2: Electrophilic Attack anisole Anisole anisole->arenium Step 2: Electrophilic Attack product_complex Product-AlCl₃ Complex arenium->product_complex Step 3: Deprotonation final_product This compound product_complex->final_product Step 4: Aqueous Workup

Caption: Mechanism of the Friedel-Crafts acylation of anisole.

Comparative Analysis of Synthetic Methods

While the AlCl₃-catalyzed method is a reliable standard, several alternatives have been explored to overcome its limitations, such as the need for stoichiometric amounts of catalyst and the generation of corrosive waste streams. The table below compares the benchmark protocol with other potential methods based on published data for similar acylation reactions.

Method / Catalyst Acylating Agent Solvent Typical Conditions Reported Yield (%) Advantages Disadvantages Reference
Benchmark: AlCl₃ Ethyl succinyl chlorideDichloromethane0°C to RT, 3-4h~55% (for acid)High reactivity, low cost, well-established.Stoichiometric amounts needed, corrosive, harsh workup, potential demethylation.[5][6]
Zeolite Hβ Succinic anhydrideSolvent-free80-120°C42% (for acetylation)Heterogeneous (recyclable), environmentally benign.Lower yields, higher temperatures required, potential for lower selectivity.[7]
FeCl₃-DMF Complex Acyl chloridesDichloromethaneRefluxModerate to HighMilder than AlCl₃, less corrosive, inexpensive.May require longer reaction times or higher temperatures.[8]
Solid Acid Catalysts Acetyl chlorideSolvent-freeRefluxHighReusable, selective, environmentally friendly.Catalyst preparation can be complex, may not be universally applicable.[4]

Discussion of Alternatives:

  • Zeolites and Solid Acids: The use of solid acid catalysts like Zeolite Hβ represents a significant step towards greener chemistry.[4][7][9] These catalysts are heterogeneous, meaning they can be easily filtered off and reused, drastically reducing waste. However, they often require higher reaction temperatures and may provide lower yields compared to traditional Lewis acids for less reactive substrates.

  • Milder Lewis Acids: Catalytic systems like the Ferric Chloride-DMF complex offer a compromise.[8] They are milder than AlCl₃, reducing the risk of side reactions like the demethylation of the sensitive methoxy group, while still providing good catalytic activity.[5] Their improved handling and less aggressive nature make them an attractive alternative for scaled-up syntheses.

  • Two-Step Approach: An alternative strategy involves a two-step process: first, a Friedel-Crafts acylation of anisole with succinic anhydride to form 3-(4-methoxybenzoyl)propionic acid, followed by a standard Fischer esterification to yield the final ethyl ester. While this adds a step to the overall synthesis, it avoids the need to handle the more moisture-sensitive ethyl succinyl chloride. A published procedure for the first step using AlCl₃ reports a yield of 55% for the acid.[6]

Conclusion

The benchmark synthesis of this compound via AlCl₃-catalyzed Friedel-Crafts acylation remains a highly effective and accessible laboratory method. It provides a reliable route to the target compound with moderate yields and high regioselectivity. However, for industrial-scale production and in contexts where environmental impact is a primary concern, alternative methods employing reusable solid acid catalysts or milder Lewis acids present compelling advantages. The choice of synthetic route will ultimately depend on a balance of factors including scale, cost, available equipment, and green chemistry considerations. Future research should focus on optimizing heterogeneous catalytic systems to achieve yields comparable to traditional methods, thereby paving the way for more sustainable pharmaceutical manufacturing.

References

  • International Journal of Chemical and Physical Sciences. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acid Anhydrides as Acylating Agents in Presence of Solid Acid Catalysts. Available at: [Link]

  • Guenadil, F., Aichaoui, H., Lambert, D., McCurdy, K., & Poupaert, J. (2008). Highly Selective Catalytic Friedel-Crafts Acylation of Activated Aromatic Compounds Using the I2-DMF Complex as Catalyst. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Available at: [Link]

  • Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Ali, S., Rama, N. H., & Qadeer, G. (2008). 3-(4-Methoxybenzoyl)propionic acid. ResearchGate. Available at: [Link]

Sources

A Spectroscopic Guide: Differentiating Ethyl 3-(4-methoxybenzoyl)propionate from its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the realm of synthetic chemistry and drug development, the precise characterization of molecules is paramount. The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation, yet verifying the reaction's success requires robust analytical techniques. This guide provides a detailed spectroscopic comparison of Ethyl 3-(4-methoxybenzoyl)propionate and its parent acid, 3-(4-methoxybenzoyl)propionic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and definitive methodology for distinguishing these two closely related compounds.

Molecular Structures at a Glance

A fundamental understanding of the structural differences is key to interpreting the spectroscopic data. The ester possesses an ethyl group (-CH₂CH₃) in place of the acidic proton (-OH) of the carboxylic acid.

Caption: Chemical structures of the parent acid and its ethyl ester.

¹H NMR Spectroscopy: The Telltale Ethyl Signature

Proton NMR provides the most direct evidence for the presence of the ethyl ester group. The key is to look for the characteristic signals of the ethyl group, which are absent in the parent acid. The carboxylic acid proton, on the other hand, is a unique feature of the parent compound.

Key Differentiating Features:

  • This compound :

    • A quartet around 4.1-4.2 ppm corresponding to the two protons of the methylene group (-OCH₂CH₃). The splitting into a quartet is due to coupling with the three adjacent methyl protons.

    • A triplet around 1.2-1.3 ppm representing the three protons of the methyl group (-OCH₂CH₃). This signal is split into a triplet by the two neighboring methylene protons.

  • 3-(4-methoxybenzoyl)propionic acid :

    • A very broad singlet typically found far downfield, often between 10-13 ppm , which is characteristic of a carboxylic acid proton (-COOH).[1] This broadness is a result of hydrogen bonding and chemical exchange.

The remaining signals for both compounds will be similar, corresponding to the methoxy, aromatic, and propyl chain protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton Assignment This compound (Predicted) 3-(4-methoxybenzoyl)propionic acid Key Differentiator
-COOHAbsent~12.0 (broad s)Presence/Absence of broad acid peak
Ar-H (ortho to C=O)~7.9 (d)~7.9 (d)-
Ar-H (ortho to OCH₃)~6.9 (d)~6.9 (d)-
-OCH₂CH₃~4.1 (q)AbsentCharacteristic quartet
-OCH₃~3.8 (s)~3.8 (s)-
-C(=O)CH₂-~3.2 (t)~3.2 (t)-
-CH₂C(=O)O-~2.7 (t)~2.8 (t)-
-OCH₂CH₃~1.2 (t)AbsentCharacteristic triplet

¹³C NMR Spectroscopy: Subtle Shifts in the Carbonyl and the Emergence of Ethyl Carbons

Carbon NMR complements the proton data, providing further confirmation of the molecular structure. While many of the carbon signals will have similar chemical shifts, the carbons of the ester group and the carbonyl carbon provide clear points of differentiation.

Key Differentiating Features:

  • This compound :

    • Two distinct signals in the upfield region for the ethyl group: one around 60-61 ppm for the methylene carbon (-OCH₂) and another around 14 ppm for the methyl carbon (-CH₃).

  • 3-(4-methoxybenzoyl)propionic acid :

    • Absence of the two signals corresponding to the ethyl group.

  • Carbonyl Carbons :

    • The chemical shift of the ester carbonyl is typically found slightly upfield compared to the carboxylic acid carbonyl. Expect the ester C=O at ~173 ppm and the acid C=O at ~178 ppm. The ketone carbonyl will remain around 196-198 ppm in both.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon Assignment This compound (Predicted) 3-(4-methoxybenzoyl)propionic acid Key Differentiator
Ketone C=O~197~198Minor shift
Ester/Acid C=O~173~178Noticeable upfield shift for ester
Aromatic C (quaternary)~164, ~130~164, ~130-
Aromatic CH~130 (x2), ~114 (x2)~130 (x2), ~114 (x2)-
-OCH₂CH₃~61AbsentPresence of ethyl carbon
-OCH₃~55~55-
-C(=O)CH₂-~34~34-
-CH₂C(=O)O-~28~28-
-OCH₂CH₃~14AbsentPresence of ethyl carbon

Infrared (IR) Spectroscopy: A Clear Distinction in the Functional Group Region

IR spectroscopy is an exceptionally powerful and rapid tool for distinguishing between carboxylic acids and esters. The differences in their spectra, particularly in the O-H and C=O stretching regions, are unmistakable.

Key Differentiating Features:

  • 3-(4-methoxybenzoyl)propionic acid :

    • A very broad and strong absorption band appearing from approximately 2500 to 3300 cm⁻¹ . This is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[2][3]

    • A strong carbonyl (C=O) stretching absorption typically appearing between 1700 and 1725 cm⁻¹ .[2][4]

  • This compound :

    • The complete absence of the broad O-H stretching band.[5][6]

    • A strong carbonyl (C=O) stretching absorption shifted to a higher wavenumber, typically between 1735 and 1750 cm⁻¹ .[2][4][5]

    • The presence of C-O stretching bands in the region of 1050-1300 cm⁻¹ , which are also present in the acid but are more distinct in the ester.[2]

Table 3: Comparative IR Data (Frequencies in cm⁻¹)

Vibrational Mode This compound 3-(4-methoxybenzoyl)propionic acid Key Differentiator
O-H stretch (acid)Absent2500-3300 (very broad, strong)Definitive presence in acid
C-H stretch~2850-3000~2850-3000-
C=O stretch (ester)~1735-1750 (strong)AbsentHigher frequency C=O
C=O stretch (acid)Absent~1700-1725 (strong)Lower frequency C=O
C=O stretch (ketone)~1670-1680 (strong)~1670-1680 (strong)-
C-O stretch~1050-1300~1210-1320More pronounced in ester

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the molecules, offering further structural confirmation.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺•) : The ester will have a molecular ion peak at m/z 236, while the acid will be at m/z 208.

  • Fragmentation :

    • Shared Fragment : Both compounds are expected to show a prominent peak at m/z 135 , corresponding to the stable 4-methoxybenzoyl cation. This is formed by cleavage of the bond between the carbonyl group and the adjacent methylene group. Subsequent loss of carbon monoxide (CO) can lead to a peak at m/z 107 (4-methoxyphenyl cation).

    • This compound : Will show a characteristic loss of the ethoxy group (-OC₂H₅), resulting in a fragment at m/z 191 . Another common fragmentation is the loss of ethanol via a McLafferty rearrangement if a gamma-hydrogen is available.

    • 3-(4-methoxybenzoyl)propionic acid : Will exhibit fragmentation patterns typical of carboxylic acids, such as the loss of a hydroxyl radical (-OH) to give a fragment at m/z 191 , and the loss of the carboxyl group (-COOH) to give a fragment at m/z 163 .

G cluster_ester Ester Fragmentation cluster_acid Acid Fragmentation Ester_M [C₁₃H₁₆O₄]⁺• m/z 236 Ester_F1 [C₁₁H₁₁O₃]⁺ m/z 191 Ester_M->Ester_F1 - •OC₂H₅ Ester_F2 [C₈H₇O₂]⁺ m/z 135 Ester_F1->Ester_F2 - C₂H₂O Ester_F3 [C₇H₇O]⁺ m/z 107 Ester_F2->Ester_F3 - CO Acid_M [C₁₁H₁₂O₄]⁺• m/z 208 Acid_F1 [C₁₁H₁₁O₃]⁺ m/z 191 Acid_M->Acid_F1 - •OH Acid_F2 [C₁₀H₁₁O₂]⁺ m/z 163 Acid_M->Acid_F2 - •COOH Acid_F3 [C₈H₇O₂]⁺ m/z 135 Acid_F1->Acid_F3 - C₂H₂O Acid_F4 [C₇H₇O]⁺ m/z 107 Acid_F3->Acid_F4 - CO

Caption: Key mass spectrometry fragmentation pathways.

Table 4: Comparative Mass Spectrometry Data (m/z values)

Ion/Fragment This compound 3-(4-methoxybenzoyl)propionic acid Key Differentiator
Molecular Ion [M]⁺•236208Different Molecular Weights
[M - OC₂H₅]⁺ / [M - OH]⁺191191Same m/z, different origin
[M - COOH]⁺-163Unique to the acid
4-methoxybenzoyl cation135135Common major fragment
4-methoxyphenyl cation107107Common fragment

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

G Sample Sample Preparation (Dissolve in CDCl₃ for NMR, prepare thin film/KBr pellet for IR, dissolve in suitable solvent for MS) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data Data Analysis and Comparison NMR->Data IR->Data MS->Data

Caption: General experimental workflow for spectroscopic comparison.

1. NMR Spectroscopy

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (512-2048) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation :

    • ATR : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Thin Film (for liquids) : Place a drop of the liquid between two salt plates (NaCl or KBr).

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Acquisition : Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, record the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry

  • Instrumentation : A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

  • Sample Introduction :

    • EI : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

    • ESI : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or through a liquid chromatograph (LC-MS).

  • Ionization :

    • EI : Use a standard electron energy of 70 eV.

    • ESI : Optimize spray voltage, nebulizer gas flow, and drying gas temperature for stable ion generation.

  • Data Acquisition : Acquire data in full scan mode over a mass range appropriate for the expected molecular weights (e.g., m/z 50-500).

Conclusion

The spectroscopic differentiation between this compound and 3-(4-methoxybenzoyl)propionic acid is straightforward and unambiguous when employing a multi-technique approach. ¹H NMR provides definitive evidence through the presence or absence of the ethyl group's quartet and triplet signals and the carboxylic acid's broad singlet. IR spectroscopy offers a rapid and clear distinction with the presence of a broad O-H band in the acid versus its absence in the ester, coupled with a noticeable shift in the C=O stretching frequency. Finally, mass spectrometry confirms the molecular weight difference and reveals distinct, predictable fragmentation patterns for each compound. By leveraging these complementary techniques, researchers can confidently verify their chemical transformations and ensure the purity and identity of their synthesized compounds.

References

  • Brainly. (2023, August 9). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Retrieved from [Link]

  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • Scribd. IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]

  • ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR? Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • SpectraBase. 3-(4-Methoxybenzoyl)propionic acid - Optional[13C NMR]. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals? Retrieved from [Link]

Sources

Investigating the Anticancer Potential of Ethyl 3-(4-methoxybenzoyl)propionate: A Comparative In Vitro Analysis Against Known Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. This guide delves into the prospective anticancer activity of Ethyl 3-(4-methoxybenzoyl)propionate, a compound of interest due to its structural elements shared with a class of potent anticancer agents. While direct biological data on this specific ester is limited, its core methoxybenzoyl group is a key pharmacophore in 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), which have demonstrated significant inhibition of tubulin polymerization and broad-spectrum cytotoxicity against cancer cell lines.[1][2][3] This structural similarity provides a compelling rationale for investigating this compound as a potential microtubule-targeting agent.

This document presents a framework for the in vitro evaluation of this compound, comparing its hypothetical activity against two well-established tubulin inhibitors with distinct mechanisms of action: colchicine, a microtubule-destabilizing agent, and paclitaxel, a microtubule-stabilizing agent.[4][][6][7] Through detailed experimental protocols and comparative data analysis, we aim to provide researchers and drug development professionals with a comprehensive guide to assessing the potential of this and similar novel compounds.

The Scientific Rationale: Targeting Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for critical cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[8] Their constant state of flux between polymerization and depolymerization is fundamental to the formation of the mitotic spindle during cell division. Disruption of this delicate equilibrium is a clinically validated and highly effective strategy in cancer chemotherapy.[8][9]

  • Inhibitors of Polymerization (e.g., Colchicine): These agents bind to tubulin subunits, preventing their assembly into microtubules. This leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[6][10][11]

  • Stabilizers of Polymerization (e.g., Paclitaxel): In contrast, these drugs bind to microtubules, rendering them overly stable and resistant to depolymerization. This also disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.[][7][12]

Given that the methoxybenzoyl moiety is integral to the tubulin-binding activity of the SMART compounds, we hypothesize that this compound may exert its anticancer effects by interfering with tubulin polymerization.[1][2] The following experimental plan is designed to rigorously test this hypothesis.

Comparative In Vitro Evaluation: A Two-Pronged Approach

To ascertain the potential of this compound as an anticancer agent, a two-stage in vitro assessment is proposed: initial screening for cytotoxicity followed by a specific assay to determine its effect on tubulin polymerization.

Part 1: Assessing General Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14] This initial screen will determine the concentration-dependent cytotoxic effects of this compound on cancer cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound, colchicine, and paclitaxel in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[15]

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%.

Hypothetical Comparative Cytotoxicity Data

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa48Hypothetical Value
This compoundMCF-748Hypothetical Value
ColchicineHeLa48~0.01 - 0.1
ColchicineMCF-748~0.01 - 0.1
PaclitaxelHeLa48~0.005 - 0.05
PaclitaxelMCF-748~0.002 - 0.02[12]

Note: IC50 values for colchicine and paclitaxel are approximate and can vary based on cell line and experimental conditions.

Part 2: Elucidating the Mechanism of Action via Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.[8][16] It is a crucial experiment to determine if the observed cytotoxicity is due to direct interference with microtubule dynamics.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin in an ice-cold general tubulin buffer containing GTP and a fluorescent reporter that binds to polymerized microtubules.[8][17]

  • Reaction Setup: In a pre-warmed 96-well plate, add serial dilutions of this compound. Include wells with a known polymerization inhibitor (colchicine) and a polymerization enhancer (paclitaxel) as positive controls, along with a vehicle control (DMSO).[8]

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.[8]

  • Fluorescence Monitoring: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[18]

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The effect of the test compound is quantified by determining the concentration that inhibits tubulin polymerization by 50% (IC50).

Hypothetical Comparative Tubulin Polymerization Inhibition Data

CompoundEffect on Tubulin PolymerizationIC50 (µM)
This compoundHypothetical InhibitionHypothetical Value
ColchicineInhibition~1 - 5
PaclitaxelEnhancement-

Note: The IC50 for colchicine can vary depending on assay conditions.

Visualizing the Experimental Workflow and Rationale

To further clarify the experimental design and the underlying scientific logic, the following diagrams are provided.

experimental_workflow cluster_rationale Scientific Rationale cluster_assays In Vitro Assays SMARTs SMART Compounds (Methoxybenzoyl Core) [2, 7, 9] Tubulin_Inhibition Tubulin Polymerization Inhibition SMARTs->Tubulin_Inhibition Known Activity EMBP This compound EMBP->Tubulin_Inhibition Hypothesized Activity MTT MTT Cytotoxicity Assay [3, 4, 5] EMBP->MTT Test for Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay [1, 6] MTT->Tubulin_Polymerization If Cytotoxic, Investigate Mechanism

Caption: Logical flow from the rationale to the proposed experimental assays.

mtt_assay_workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Serial Dilutions of Test Compounds and Controls start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent (0.5 mg/mL) incubation->mtt_addition formazan_formation Incubate for 4 hours (Metabolically Active Cells Form Formazan Crystals) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals with DMSO formazan_formation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Values readout->analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluate the in vitro anticancer potential of this compound. By leveraging the structural similarities to the known tubulin-inhibiting SMART compounds, a testable hypothesis is formulated. The proposed comparative analysis against well-characterized inhibitors like colchicine and paclitaxel will provide a clear benchmark for its potential potency and mechanism of action.

Should this compound demonstrate significant cytotoxicity and direct inhibition of tubulin polymerization, further investigations would be warranted. These could include cell cycle analysis to confirm G2/M arrest, studies in multidrug-resistant cell lines, and eventually, in vivo xenograft models to assess its therapeutic efficacy in a more complex biological system. This structured approach ensures that promising novel compounds are efficiently identified and characterized, paving the way for the development of next-generation cancer therapeutics.

References

  • Wang, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • American Chemical Society. (2012). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Colchicine. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • National Center for Biotechnology Information. (2012). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011). Colchicine --- update on mechanisms of action and therapeutic uses. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2013). Synergistic effect of paclitaxel and epigenetic agent phenethyl isothiocyanate on growth inhibition, cell cycle arrest and apoptosis in breast cancer cells. PubMed Central. [Link]

  • Spandidos Publications. (2013). Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. [Link]

  • American Chemical Society. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]

  • Patsnap. (2024). What is the mechanism of Colchicine?. [Link]

  • National Center for Biotechnology Information. (1994). Taxol (paclitaxel): mechanisms of action. PubMed. [Link]

  • ResearchGate. (n.d.). Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. [Link]

  • National Center for Biotechnology Information. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PubMed Central. [Link]

  • ResearchGate. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with.... [Link]

  • National Center for Biotechnology Information. (2002). Update on colchicine and its mechanism of action. PubMed. [Link]

  • American College of Cardiology. (2021). The Therapeutic Potential of the Ancient Drug Colchicine. [Link]

  • National Center for Biotechnology Information. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. PubChem. [Link]

  • National Center for Biotechnology Information. (2020). Roles of CYP3A4, CYP3A5 and CYP2C8 drug-metabolizing enzymes in cellular cytostatic resistance. PubMed Central. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(4-methoxybenzoyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guidance for Researchers in Drug Development and Synthesis

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Ethyl 3-(4-methoxybenzoyl)propionate, a keto-ester compound utilized in synthetic chemistry, requires a disposal protocol that respects its chemical properties and potential hazards. This guide provides a detailed, step-by-step framework for its proper disposal, moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our objective is to empower laboratory professionals to manage this chemical waste stream with confidence and precision.

Section 1: Pre-Disposal Safety Assessment

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This assessment directly informs the selection of personal protective equipment (PPE) and handling procedures. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazards from structurally related compounds, such as other aromatic ketones and propionate esters.

Inferred Hazard Profile and Chemical Properties

Compounds with similar functional groups (aromatic ketone, ethyl ester) are known to cause skin, eye, and respiratory irritation.[1][2] Esters as a class can also be flammable.[3][4] Therefore, it is prudent to handle this compound as an irritant and a potentially flammable substance.

PropertyInferred Value/CharacteristicRationale / Data Source
Physical State Solid or LiquidThe related 3-(4-Methoxybenzoyl)propionic acid is a solid[5], while many ethyl esters are liquids at room temperature.[6]
Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[1][2]Based on GHS classifications for structurally similar compounds like Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate.
Flammability Potentially Flammable.General classification for esters and organic solvents.[3][4][6] Keep away from heat and ignition sources.[6][7]
Environmental Potentially harmful to aquatic life.A common characteristic of synthetic organic compounds not intended for environmental release.[4][5]
Mandatory Personal Protective Equipment (PPE)

Based on the inferred hazards, the following PPE is mandatory when handling this compound for disposal. The goal is to create a complete barrier against potential exposure.[8][9]

  • Eye Protection: Chemical safety goggles must be worn at all times to protect against potential splashes.[10][11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or perforations before use and replace them immediately if they become contaminated.[10][11]

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened. Ensure shoes are closed-toe and provide full coverage.[9][10][11]

  • Work Area: All handling and disposal procedures should be conducted within a certified chemical fume hood to mitigate inhalation risks.[9][12]

Section 2: The Core Disposal Protocol

The proper disposal of this compound is a multi-step process centered on containment and transfer to a licensed waste management facility.

Step 1: Institutional Consultation (The Golden Rule)

Your first and most critical action is to consult your institution's Environmental Health and Safety (EHS) office. [13] EHS provides specific protocols that are compliant with local, state, and federal regulations. They will supply the correct waste containers, labels, and pickup schedules. The procedures outlined below are standard best practices but must always be verified against your institution's specific requirements.

Step 2: Waste Segregation and Collection

Proper segregation prevents accidental and dangerous chemical reactions within waste containers.[14]

  • Designate a Waste Container: Obtain a compatible, properly labeled hazardous waste container from your EHS office. This is typically a high-density polyethylene (HDPE) or glass bottle designated for non-halogenated organic waste.[3][15]

  • Collect Liquid Waste: Carefully pour all waste containing this compound, including reaction residues and solutions, into the designated container. Use a funnel to prevent spills.

  • Collect Solid Waste: If the compound is in solid form or is absorbed onto a solid medium (see Step 3), collect it in a separate, clearly labeled container for solid chemical waste.

  • Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream.[14]

  • Storage: Keep the waste container tightly sealed when not in use.[14][16] Store it in a designated satellite accumulation area, away from heat and ignition sources, and within secondary containment to manage potential leaks.[6][8]

Step 3: Managing Small Spills (<50 mL)

For minor spills, immediate containment and cleanup are crucial.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[3]

  • Collect the Waste: Carefully scoop the absorbent material into a designated container for solid hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the wipe and rinsate as hazardous waste.

  • Ventilate: Ensure the area remains well-ventilated in the fume hood until all vapors have dissipated.

Step 4: Decontamination and Empty Container Disposal

Chemical containers are not considered "empty" for disposal purposes until they are properly decontaminated.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[13][14][16]

  • Collect Rinsate: The first rinsate is considered acutely hazardous waste and MUST be collected in your designated liquid hazardous waste container. [14] Subsequent rinsates may also require collection, pending EHS approval.[13]

  • Deface Label: Completely remove or obliterate the original chemical label on the container to prevent confusion.[13][14]

  • Final Disposal: Once rinsed and air-dried in a fume hood, the container can typically be disposed of in the regular laboratory glassware or solid waste stream, as directed by your EHS office.[14]

Section 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: This compound consult_ehs CRITICAL STEP: Consult Institutional EHS Office for Specific Protocols start->consult_ehs ALWAYS FIRST waste_type What is the form of the waste? consult_ehs->waste_type bulk Bulk Liquid, Solutions, or Reaction Residue waste_type->bulk Liquid/Residue spill Small Spill (<50mL) or Contaminated Solids waste_type->spill Solid/Spill container Empty Chemical Container waste_type->container Container collect_liquid Collect in labeled, non-halogenated organic waste container. bulk->collect_liquid absorb 1. Absorb with inert material (vermiculite, sand). 2. Collect absorbed material. spill->absorb triple_rinse 1. Triple rinse with appropriate solvent. container->triple_rinse store Store sealed container in secondary containment in a Satellite Accumulation Area. collect_liquid->store collect_solid Place in labeled solid hazardous waste container. absorb->collect_solid collect_solid->store collect_rinsate Collect first rinsate (minimum) as liquid hazardous waste. triple_rinse->collect_rinsate deface 2. Deface or remove label. 3. Air dry in fume hood. collect_rinsate->deface final_disposal Dispose of container in appropriate lab trash (e.g., glass disposal box). deface->final_disposal

Caption: Decision workflow for handling various waste streams of this compound.

Section 4: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • DO NOT Dispose Down the Drain: This compound is likely not soluble to a degree that permits drain disposal and can be harmful to aquatic ecosystems and interfere with wastewater treatment plant operations.[4][5][14]

  • DO NOT Dispose in Regular Trash: Un-rinsed containers and chemical-laden materials are considered hazardous waste and must not be placed in the common trash.[14]

  • DO NOT Use Evaporation as a Disposal Method: Intentionally evaporating large volumes of organic chemical waste in a fume hood is not a permissible disposal technique and violates environmental regulations.[14]

  • DO NOT Mix with Incompatible Wastes: Never mix this waste with incompatible chemical streams such as acids, bases, or oxidizing agents, as this could trigger a dangerous reaction.[6] Always follow EHS guidance for waste segregation.

By adhering to this comprehensive protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.

References

  • Chemtalk. (2008). Ester Disposal. Retrieved from Chemtalk - #1 Science Forum For Lab Technicians. URL: [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison Biomedical Engineering. URL: [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University. URL: [Link]

  • Union Petrochemical. (2023). Safety Data Sheet: Ethyl 3-Ethoxypropionate. Retrieved from Union Petrochemical. URL: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. URL: [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from Solubility of Things. URL: [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from CSUB. URL: [Link]

  • MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from MarkHerb. URL: [Link]

  • American Chemical Society. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from American Chemical Society. URL: [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from National Center for Biotechnology Information. URL: [Link]

  • University of California, Riverside. (2014). General Chemistry Lab Safety. Retrieved from University of California, Riverside. URL: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Retrieved from Carl ROTH. URL: [Link]

  • Redox. (2018). Safety Data Sheet: Ethyl 3-ethoxypropionate. Retrieved from Redox. URL: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Propionate. Retrieved from NJ.gov. URL: [Link]

Sources

Navigating the Safe Handling of Ethyl 3-(4-methoxybenzoyl)propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced landscape of drug discovery and chemical synthesis, the proficient and safe handling of reagents is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 3-(4-methoxybenzoyl)propionate (CAS No. 15118-67-9), a ketoester often utilized as a building block in organic synthesis. Our focus extends beyond mere procedural steps, delving into the rationale behind each recommendation to foster a culture of safety and scientific integrity within your laboratory.

Hazard Assessment: A Tale of Two Molecules

This compound is a solid, crystalline substance, appearing white to cream-colored.[1] According to its Safety Data Sheet (SDS), the product, in its pure form, is not classified as hazardous to health.[1] However, a core tenet of laboratory safety is to treat all chemicals with a degree of caution, as toxicological data may not be fully comprehensive.

To build a robust safety protocol, we must look at the principle of structural analogy. The parent carboxylic acid, 3-(4-Methoxybenzoyl)propionic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Given the structural similarity, it is scientifically prudent to adopt handling precautions that mitigate these potential risks until more extensive data on the ethyl ester becomes available. This proactive approach ensures a higher margin of safety for all laboratory personnel.

Property Value Source
Chemical Name Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[2]
CAS Number 15118-67-9[1]
Physical State Solid, Crystalline Powder[1]
Appearance White to yellow to cream[1]
Melting Point 48.0-54.0 °C
Water Solubility Low[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The causality is simple: to prevent direct contact with the substance, thereby eliminating routes of exposure.

  • Eye Protection : Wear chemical safety goggles. This is a mandatory precaution to prevent any airborne particles from coming into contact with the eyes.[3]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use and remove them using proper technique to avoid skin contamination.[1]

  • Body Protection : A standard laboratory coat is sufficient for most operations. For tasks with a higher risk of dust generation, such as weighing large quantities, consider additional protective clothing.

  • Respiratory Protection : Under normal conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not required.[1] However, if you are handling large quantities or if dust formation is likely, a NIOSH-approved respirator may be necessary.

Operational Plan: From Receipt to Reaction

A seamless operational workflow minimizes the risk of accidental exposure or spills.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed when not in use.[1]

Handling and Weighing
  • All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3]

  • Avoid the formation and inhalation of dust.[1] Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.

  • After handling, wash hands thoroughly.[3]

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response Workflow

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Alert Alert Personnel & Isolate Area Assess Assess Spill Size & Hazards Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Cover with Inert Absorbent Material PPE->Contain Sweep Gently Sweep Up (Avoid Dust) Collect Collect in Labeled Waste Container Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (See Section 5) Report Report Incident

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.